molecular formula C10H9NO4 B1303084 3-(1-nitroethyl)-2-benzofuran-1(3H)-one CAS No. 79017-08-6

3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Cat. No.: B1303084
CAS No.: 79017-08-6
M. Wt: 207.18 g/mol
InChI Key: FCWYFQGGRBDNRW-UHFFFAOYSA-N
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Description

3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-nitroethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6(11(13)14)9-7-4-2-3-5-8(7)10(12)15-9/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYFQGGRBDNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C(=O)O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376977
Record name 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79017-08-6
Record name 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Due to the limited availability of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles for analogous compounds. Characterization data is presented in comparison with the closely related and better-documented compound, 3-(nitromethyl)-2-benzofuran-1(3H)-one.

Introduction

This compound, also known as 3-(1-nitroethyl)phthalide, belongs to the isobenzofuranone class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic molecules. The introduction of a nitroethyl group at the 3-position offers a unique combination of steric and electronic properties that can be explored for potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 79017-08-6[1]
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Appearance Off-White to Beige Solid[2]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere[2]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation of 2-formylbenzoic acid with nitroethane. This reaction is a variation of the well-established synthesis of 3-substituted phthalides.

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_product Product r1 2-Formylbenzoic Acid p1 This compound r1->p1 Base (e.g., Triethylamine) Heat r2 Nitroethane r2->p1 Synthetic_Workflow start Start dissolve Dissolve 2-Formylbenzoic Acid in Toluene start->dissolve add_reagents Add Nitroethane and Triethylamine dissolve->add_reagents reflux Heat to Reflux and Monitor by TLC add_reagents->reflux workup Aqueous Work-up (Water and Brine Wash) reflux->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product Characterization_Workflow sample Purified Product nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry (e.g., GC-MS) sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Nitroethyl)-2-benzofuran-1(3H)-one is a member of the isobenzofuran-1(3H)-one class of compounds, also known as phthalides. This core structure is a feature of various natural and synthetic molecules that exhibit a wide range of biological activities. The presence of a nitroethyl group at the 3-position suggests potential for unique chemical reactivity and biological interactions, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a summary of the available physicochemical properties, general experimental approaches, and an overview of the biological context for this class of compounds.

Physicochemical Properties

Quantitative experimental data for the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on information from chemical suppliers and related compounds, the following properties have been identified.

PropertyValueSource
CAS Number 79017-08-6Santa Cruz Biotechnology, Sapphire Bioscience
Molecular Formula C₁₀H₉NO₄Santa Cruz Biotechnology, Sapphire Bioscience
Molecular Weight 207.18 g/mol Santa Cruz Biotechnology
Physical Form Off-White to Beige SolidSapphire Bioscience
Storage Conditions Hygroscopic, -20°C Freezer, Under inert atmosphereSapphire Bioscience
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in the reviewed literature. However, a general synthetic approach for C-3 functionalized isobenzofuran-1(3H)-ones can be inferred from methodologies applied to similar structures.

General Synthesis of C-3 Substituted Isobenzofuran-1(3H)-ones

A common route for the synthesis of isobenzofuran-1(3H)-ones functionalized at the C-3 position involves the condensation of a suitable starting material. For the target compound, a plausible synthetic pathway could involve the reaction of 2-formylbenzoic acid (or a derivative) with nitroethane.

Reaction Scheme (Hypothetical):

G 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Intermediate Aldol Addition Intermediate 2-Formylbenzoic_Acid->Intermediate Nitroethane Nitroethane Nitroethane->Intermediate Base_Catalyst Base Catalyst Base_Catalyst->Intermediate Cyclization Intramolecular Cyclization/ Dehydration Intermediate->Cyclization Heat Target_Compound This compound Cyclization->Target_Compound

A plausible synthetic route.

Methodology:

  • Reaction Setup: A solution of 2-formylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Addition of Reagents: Nitroethane and a basic catalyst (e.g., piperidine, sodium acetate) are added to the flask.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to promote the initial aldol-type condensation followed by intramolecular cyclization and dehydration.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the lactone carbonyl and the nitro group.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been reported. However, the isobenzofuran-1(3H)-one scaffold is present in numerous compounds with diverse biological activities, including antiproliferative, antioxidant, and antifungal effects.[1] The investigation into the biological effects of this particular derivative would likely follow a standard screening workflow.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound This compound Cell_Lines Cancer Cell Lines (e.g., K562, U937) Compound->Cell_Lines Assays Cytotoxicity Assays (e.g., MTT) Cell_Lines->Assays Activity_Confirmation Confirmation of Antiproliferative Activity Assays->Activity_Confirmation Target_Identification Target Identification Activity_Confirmation->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

General workflow for biological evaluation.

Based on the activities of related compounds, potential areas of investigation for this compound could include its effects on cell proliferation, apoptosis, and oxidative stress pathways.

Conclusion

This compound is a compound with potential for further research, yet it remains largely uncharacterized in the public domain. This guide provides the foundational information available, highlighting the need for experimental determination of its detailed physicochemical properties and biological activities. The general methodologies and conceptual frameworks presented here can serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related isobenzofuran-1(3H)-one derivatives.

References

Predictive Mechanism of Action for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive analysis of the potential mechanisms of action for the compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Due to the absence of direct experimental data for this specific molecule, this analysis is based on the well-documented biological activities of its core chemical moieties: the benzofuranone scaffold and the nitroalkane group. We hypothesize that the primary mechanism of action is likely covalent enzyme inhibition via the nitroethyl group acting as a masked electrophile, potentially targeting proteins with active site cysteine residues. Additionally, the benzofuranone core suggests a potential for a broad range of other biological activities, including anti-proliferative and anti-inflammatory effects. This document outlines the theoretical basis for these predictions, summarizes biological data from related compounds, provides detailed experimental protocols to test these hypotheses, and presents visual diagrams of the predicted molecular interactions and pathways.

Introduction

This compound is a small molecule featuring a benzofuranone (also known as phthalide) core structure substituted with a 1-nitroethyl group at the 3-position. While this specific compound is commercially available for research purposes, there is a notable lack of published data on its biological activity and mechanism of action[1]. However, by examining the extensive literature on its constituent chemical functionalities, we can formulate well-grounded hypotheses to guide future research.

The benzofuranone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities[2]. The nitro group, particularly in the form of a nitroalkane, is known to participate in specific biochemical reactions, most notably acting as a precursor to a potent electrophile capable of covalent modification of enzyme active sites[3][4].

This guide synthesizes these two areas of knowledge to predict the most probable mechanisms of action for this compound.

Predicted Mechanisms of Action

Based on its structure, we predict two primary, potentially overlapping, mechanisms of action for this compound.

Covalent Enzyme Inhibition via the Nitroethyl Group

The most specific and compelling predicted mechanism involves the 1-nitroethyl substituent. Nitroalkanes can act as "masked electrophiles."[3][4]. In a biological environment, particularly within an enzyme's active site, the nitroalkane can be deprotonated to form a nitronate intermediate. This intermediate is a strong nucleophile but can also be protonated to form a nitronic acid, which is a potent electrophile. If a nucleophilic amino acid residue, such as cysteine, is in proximity, a covalent bond can be formed, leading to irreversible inhibition of the enzyme[3][4].

The proposed activation and covalent modification pathway is as follows:

  • Deprotonation: The α-carbon of the nitroethyl group is acidic and can be deprotonated by a general base in the enzyme's active site, forming a nitronate anion.

  • Electrophilic Activation: The nitronate can be activated, possibly by a general acid catalyst within the active site, to form a nitronic acid tautomer.

  • Nucleophilic Attack: A nearby nucleophilic residue, classically a cysteine thiol group, attacks the electrophilic carbon of the nitronic acid.

  • Covalent Adduct Formation: This attack results in the formation of a stable thiohydroximate or related covalent adduct, thereby irreversibly inactivating the enzyme[3].

This mechanism is analogous to the known inhibition of enzymes like isocitrate lyase by 3-nitropropionate[3][4].

Biological Activities Associated with the Benzofuranone Core

The benzofuranone scaffold is associated with a wide array of biological activities. While less specific than covalent inhibition, these represent plausible secondary or alternative mechanisms:

  • Anti-proliferative and Cytotoxic Effects: Many benzofuranone derivatives exhibit potent activity against various cancer cell lines[5][6][7]. Mechanisms include the inhibition of protein kinases like CDK2, disruption of tubulin polymerization, and induction of apoptosis[2][8].

  • Anti-inflammatory Activity: Some benzofuranones demonstrate anti-inflammatory properties, potentially through the inhibition of inflammatory signaling pathways.

  • Antimicrobial Activity: Both the benzofuranone core and the nitro group are found in various antimicrobial agents[9][10][11]. The nitro group, in particular, can be reduced within microbial cells to form toxic radical species that damage DNA and other macromolecules[11][12].

  • CNS Activity: Certain isobenzofuranone derivatives have been investigated as antidepressant agents, acting as serotonin reuptake inhibitors[13].

Quantitative Data from Structurally Related Compounds

No quantitative biological data for this compound has been published. However, the following table summarizes the activities of related benzofuranone and nitro-containing compounds to provide a context for potential efficacy.

Compound Class/NameTarget/AssayActivity Metric (e.g., IC₅₀, MIC)Reference
Benzofuranone Derivatives
(Z)-2-(4-methoxybenzylidene)-6-methylbenzofuran-3(2H)-oneApoptosis Induction in Cancer CellsInduces apoptosis
3-(piperazinylmethyl)benzofuran derivativesCDK2 InhibitionIC₅₀ = 52.75 nM[2]
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansAntiproliferative (various cancer cell lines)IC₅₀ = 16 to 24 nM
Isobenzofuran-1(3H)-one derivativesAntiproliferative (K562 leukemia cells)IC₅₀ = 1.71 to 2.79 µM[7]
Nitro-Containing Compounds
3-Nitropropionate (3-NP)Isocitrate Lyase (ICL) InhibitionPotent time-dependent inhibitor[4]
2-Substituted-5-nitro-benzenesulfonamidesCarbonic Anhydrase IX and XII InhibitionKᵢ = 5.4 to 653 nM[14]
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranoneAnti-leishmanial (L. donovani)IC₅₀ = 0.016 µM[15]
Nitrotriazole derivativesAntifungal (C. krusei)MIC = 1 µM[11]

Proposed Experimental Protocols

To validate the predicted mechanisms of action, the following experimental approaches are recommended.

General Cytotoxicity and Anti-proliferative Assays
  • Objective: To determine if the compound exhibits cytotoxic or anti-proliferative effects against various cell lines (e.g., cancer cell lines, microbial cultures).

  • Methodology (MTT Assay):

    • Cell Culture: Plate cells (e.g., HeLa, MCF-7, or a panel of cancer cell lines) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Covalent Binding and Enzyme Inhibition Assays
  • Objective: To determine if the compound acts as a covalent inhibitor of a model enzyme containing a reactive cysteine residue.

  • Methodology (Enzyme Activity Assay with Pre-incubation):

    • Enzyme Selection: Choose a model enzyme with a known active-site cysteine, such as papain or a specific isocitrate lyase.

    • Pre-incubation: Incubate the enzyme with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

    • Activity Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress spectrophotometrically or fluorometrically.

    • "Jump-Dilution" Experiment: To confirm irreversible binding, pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture into the assay buffer containing the substrate. A lack of recovery of enzyme activity upon dilution is indicative of covalent, irreversible inhibition[4].

    • Mass Spectrometry: To confirm covalent adduct formation, incubate the protein with the compound and analyze the protein digest by LC-MS/MS to identify the modified peptide containing the cysteine residue.

Apoptosis Assay
  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Cell Treatment: Treat a suitable cell line (e.g., Jurkat cells) with the compound at its IC₅₀ concentration for 24-48 hours.

    • Staining: Harvest the cells and stain with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizations of Predicted Mechanisms and Workflows

The following diagrams illustrate the key predicted mechanisms and experimental workflows.

covalent_inhibition cluster_enzyme Enzyme Active Site Enzyme_Cys Enzyme-Cys-SH Adduct Covalent Thiohydroximate Adduct (Enzyme Inactivated) Enzyme_Base General Base (B:) Nitronate Nitronate Intermediate Nitroalkane 3-(1-nitroethyl)- 2-benzofuran-1(3H)-one Nitroalkane->Nitronate Deprotonation by Enzyme_Base Nitronate->Adduct Nucleophilic attack by Enzyme_Cys-SH

Caption: Predicted mechanism of covalent enzyme inhibition.

experimental_workflow Start Compound: This compound Cytotoxicity Screen for Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC₅₀ Value Cytotoxicity->IC50 Mechanism Investigate Mechanism of Cell Death IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Covalent Test for Covalent Inhibition (Enzyme Assay + MS) Mechanism->Covalent Result_Apop Induces Apoptosis? Apoptosis->Result_Apop Result_Cov Covalent Inhibitor? Covalent->Result_Cov

References

The Pharmacological Kaleidoscope of Benzofuranones: A Technical Guide to Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuranone core, a heterocyclic motif forged from the fusion of a benzene and a furanone ring, represents a cornerstone in the landscape of medicinal chemistry. Found in a plethora of natural products and synthetic compounds, this scaffold has garnered significant attention for its diverse and potent biological activities.[1] The inherent structural features of benzofuranones provide a versatile template for chemical modification, allowing for the fine-tuning of their pharmacological profiles. This guide offers an in-depth exploration of the multifaceted biological potential of benzofuranone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for structure-activity relationship (SAR) studies, thereby empowering researchers to navigate the promising therapeutic terrain of this remarkable class of compounds.

Anticancer Activity: Targeting the Pillars of Malignancy

Benzofuranone derivatives have emerged as a significant class of cytotoxic agents, demonstrating efficacy against a wide range of cancer cell lines.[2][3] Their anticancer effects are often mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer benzofuranone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]

Another key target is the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR pathway is a common feature in many cancers. Certain benzofuranone derivatives have been shown to directly inhibit mTORC1 (mTOR complex 1), thereby suppressing downstream signaling events that promote protein synthesis and cell growth.[5]

Furthermore, benzofuranone derivatives have been reported to inhibit various protein kinases that are often hyperactivated in cancer cells, contributing to uncontrolled proliferation and survival.[6]

Signaling Pathway: The mTOR Cascade

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb_Active Rheb-GTP TSC_Complex->Rheb_Active Inactivates Rheb Rheb-GDP mTORC1 mTORC1 Rheb_Active->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Benzofuranone Benzofuranone Derivatives Benzofuranone->mTORC1 Directly Inhibits

Caption: The mTOR signaling pathway and a potential point of inhibition by benzofuranone derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of benzofuranone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-chalconeHeLa (Cervical Cancer)3.18 - 6.36[7]
Benzofuran-chalconeHCC1806 (Breast Cancer)5.93 - 17.13[7]
Benzofuran-isatinHeLa (Cervical Cancer)0.082[8]
Benzofuran-1,2,3-triazoleHCT-116 (Colon Cancer)0.87[8]
Benzofuran-1,2,3-triazoleA549 (Lung Cancer)0.57[8]
Thiazole-benzofuranHePG2 (Liver Cancer)8.49 - 16.72[8]
Thiazole-benzofuranMCF-7 (Breast Cancer)4.0 - 8.99[8]
Benzofuran-piperazineA549 (Lung Cancer)0.12[9]
Benzofuran-piperazineSGC7901 (Gastric Cancer)2.75[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzofuranone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.[11][12]

Mechanisms of Anti-inflammatory Action

A prominent mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production.[13] NO is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage. Benzofuranone derivatives can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

The anti-inflammatory effects of these compounds are also attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways .[14][15] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17]

Signaling Pathways: NF-κB and MAPK

The NF-κB and MAPK signaling pathways are interconnected cascades that are activated by various inflammatory stimuli.

Inflammatory_Pathways cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates MAP3K MAP3K TAK1->MAP3K Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, releasing NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_nuc->Proinflammatory_Genes Induces MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates to AP1_nuc->Proinflammatory_Genes Induces Benzofuranone Benzofuranone Derivatives Benzofuranone->IKK_Complex Inhibits Benzofuranone->MAPK Inhibits

Caption: The NF-κB and MAPK signaling pathways in inflammation, with potential inhibitory points for benzofuranone derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of benzofuranone derivatives is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound ClassCell LineIC50 (µM) for NO InhibitionReference
Aza-benzofuranRAW 264.716.5 - 17.3[13]
Benzofuran-piperazine hybridRAW 264.752.23[12][15]
Fluorinated benzofuranMacrophages2.4 - 5.2[11]
Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[18][19]

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.[20]

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the benzofuranone derivative for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours. Include untreated and LPS-only treated controls.

  • Sample Collection:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only treated control.

    • Calculate the IC50 value for NO inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuranone derivatives have shown promising activity against a range of bacteria and fungi.[22][23]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many benzofuranone derivatives are still under investigation. However, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. Structure-activity relationship studies have indicated that the nature and position of substituents on the benzofuranone scaffold are crucial for their antimicrobial efficacy.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of benzofuranone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzofuran amideBacillus subtilis6.25[24]
Benzofuran amideStaphylococcus aureus6.25[24]
Benzofuran amideEscherichia coli6.25[24]
Aza-benzofuranSalmonella typhimurium12.5[13]
Aza-benzofuranStaphylococcus aureus12.5[13]
Aza-benzofuranPenicillium italicum12.5[13]
Aza-benzofuranColletotrichum musae12.5 - 25[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[25][26][27]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[28]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the benzofuranone derivative in a suitable solvent.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[26]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and various diseases. Benzofuranone derivatives have been identified as potent antioxidants.

Mechanisms of Antioxidant Action

Benzofuranone derivatives can exert their antioxidant effects through various mechanisms, including:

  • Free Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions.

  • Metal Chelation: Some derivatives can chelate transition metal ions, such as iron and copper, which can catalyze the formation of ROS.

The antioxidant capacity is often influenced by the presence and position of hydroxyl groups on the aromatic ring of the benzofuranone scaffold.

Experimental Workflow: A Unified Approach to Biological Evaluation

A systematic workflow is essential for the efficient evaluation of novel benzofuranone derivatives.

Experimental_Workflow Synthesis Synthesis of Novel Benzofuranone Derivatives Primary_Screening Primary Screening (e.g., DPPH Assay for Antioxidant Activity) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., MTT, Griess, MIC Assays) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A general experimental workflow for the discovery and development of bioactive benzofuranone derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[29][30]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store this solution in the dark.[6]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the benzofuranone derivative solution at various concentrations.

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution with the solvent used for the compound) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[29]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion: The Future of Benzofuranone Derivatives in Drug Discovery

Benzofuranone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents is well-documented. The versatility of the benzofuranone scaffold allows for extensive chemical modifications, providing a rich platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the key biological activities of these compounds, the underlying molecular mechanisms, and detailed experimental protocols for their evaluation. By understanding the intricate interplay between chemical structure and biological function, researchers can rationally design and synthesize new benzofuranone derivatives with enhanced potency and selectivity, ultimately paving the way for the development of next-generation drugs to combat a wide range of human diseases.

References

A Comprehensive Technical Guide to 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one, a member of the isobenzofuran-1(3H)-one (also known as phthalide) class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available physicochemical data, outlines general synthetic approaches, and details relevant experimental protocols for the evaluation of its biological potential.

Compound Identification and Physicochemical Properties

This compound is a specialty chemical primarily used for research purposes.[1] Its core structure is a γ-lactone fused to a benzene ring. The key identification and physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 79017-08-6[1][2]
Molecular Formula C₁₀H₉NO₄[1][2]
Molecular Weight 207.18 g/mol [1]
Appearance Off-White to Beige Solid[2]
Storage Conditions Hygroscopic, -20°C Freezer, Under inert atmosphere[2]

Synthesis of 3-Substituted Isobenzofuranones

Below is a diagram illustrating a plausible synthetic workflow for this class of compounds.

G General Synthesis of 3-Substituted Isobenzofuranones cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 2-Formylbenzoic Acid Condensation Base-Catalyzed Condensation (e.g., DBU in CHCl3, reflux) R1->Condensation R2 Nitroalkane (e.g., Nitroethane) R2->Condensation Product 3-(1-nitroalkyl)-2-benzofuran-1(3H)-one Condensation->Product Intramolecular Cyclization

Caption: General synthetic route for 3-substituted isobenzofuranones.

Biological Activity of Isobenzofuranones

The isobenzofuran-1(3H)-one scaffold is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities.[3] While specific studies on this compound are limited, the broader class of these compounds has shown significant potential in several therapeutic areas:

  • Antiproliferative Activity: Many C-3 functionalized isobenzofuranones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4] For instance, certain derivatives have shown potent activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[4]

  • Antifungal and Antibacterial Activity: Phthalides are known to possess antifungal and antibacterial properties.[3][5] Studies on various derivatives have demonstrated inhibitory effects against fungi like Candida albicans and bacteria such as E. coli and S. aureus.[6]

  • Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties, which may be linked to the inhibition of the NF-κB and MAPK signaling pathways.[7]

The table below summarizes the antiproliferative activity of some representative C-3 substituted isobenzofuranones against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 8 HL-60 (Leukemia)21.00[3]
MDA-MB435 (Melanoma)12.17[3]
Compound 9 HL-60 (Leukemia)3.24[3]
SF295 (Glioblastoma)10.09[3]
MDA-MB435 (Melanoma)8.70[3]

Note: Compounds 8 and 9 are different isobenzofuranone derivatives and are shown here to illustrate the potential activity of this class of compounds.

Experimental Protocols

To assess the biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture cancer cells (e.g., K562, U937) in appropriate media.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., etoposide).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G Experimental Workflow for MTT Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound, related benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling cascades.[7] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation. Inhibition of these pathways can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Below is a simplified diagram of the NF-κB signaling pathway, a potential target for bioactive benzofuran compounds.

G Simplified NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_free Free NF-κB IkB_NFkB->NFkB_free IκB Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Benzofuran Benzofuran Derivative (Potential Inhibitor) Benzofuran->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Potential inhibition of the NF-κB pathway by benzofuran derivatives.

Conclusion

This compound belongs to the promising class of isobenzofuranones. While detailed biological data for this specific molecule is sparse in publicly available literature, the broader family of related compounds demonstrates significant potential as antiproliferative, antimicrobial, and anti-inflammatory agents. The provided general synthetic strategies and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on the specific synthesis, in-depth biological evaluation, and elucidation of the mechanism of action for this compound.

References

A Comprehensive Review of Substituted Isobenzofuran-1(3H)-ones: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isobenzofuran-1(3H)-ones, also known as phthalides, represent a significant class of heterocyclic compounds possessing a fused γ-lactone and benzene ring system. This core structure is prevalent in numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities. Their diverse pharmacological properties, including antimicrobial, antiproliferative, neuroprotective, and enzyme inhibitory effects, have positioned them as promising scaffolds in drug discovery and development. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanisms of action of substituted isobenzofuran-1(3H)-ones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthetic Methodologies

The synthesis of substituted isobenzofuran-1(3H)-ones has been approached through various strategies, often focusing on the efficient construction of the bicyclic core and the introduction of diverse substituents at the C-3 position.

One common and efficient method involves the condensation of phthalaldehydic acid with various 1,3-dicarbonyl compounds, promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach allows for the synthesis of a range of C-3 functionalized derivatives in good yields.[1][2] Another notable one-pot domino strategy utilizes a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by an in situ intramolecular nucleophilic attack and hydrolysis.[3] This method is particularly advantageous as it employs water as a green solvent and a nontoxic cyanide source.[3]

Furthermore, enantioselective syntheses have been developed to obtain chiral 3-substituted isobenzofuran-1(3H)-ones, which are crucial for studying stereospecific biological activities.[4] These methods often employ chiral auxiliaries or reagents to control the stereochemistry at the C-3 position.[4] The synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives has also been achieved through multi-step sequences starting from 2-vinylbenzoic acid methyl esters.[5]

Biological Activities and Therapeutic Applications

Substituted isobenzofuran-1(3H)-ones have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents for various diseases.

Antiproliferative Activity

A significant number of isobenzofuran-1(3H)-one derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The substitution pattern on the isobenzofuranone core plays a crucial role in determining the cytotoxic efficacy.

Table 1: Antiproliferative Activity of Substituted Isobenzofuran-1(3H)-ones

CompoundCell LineIC50 (µM)Reference
Compound 16 K562 (myeloid leukemia)2.79[2]
U937 (lymphoma)> 50[2]
Compound 18 K562 (myeloid leukemia)1.71[2]
U937 (lymphoma)> 50[2]
Etoposide (Control) K562 (myeloid leukemia)7.06[2]
Compound 8 HL-60 (leukemia)21.00 µg/mL[1][6]
MDA-MB435 (melanoma)12.17 µg/mL[1][6]
Compound 9 HL-60 (leukemia)3.24 µg/mL[1][6]
SF295 (glioblastoma)10.09 µg/mL[1][6]
MDA-MB435 (melanoma)8.70 µg/mL[1][6]

The mechanism of antiproliferative action for some benzofuran derivatives involves the induction of apoptosis. For instance, certain benzofuran-isatin conjugates have been shown to inhibit the anti-apoptotic protein Bcl2 and increase the level of cleaved PARP, leading to apoptosis in colon cancer cells.[7]

Antiproliferative_Mechanism Isobenzofuranone_Derivative Isobenzofuran-1(3H)-one Derivative Bcl2 Bcl2 (Anti-apoptotic) Isobenzofuranone_Derivative->Bcl2 Inhibition Caspases Caspase Activation Isobenzofuranone_Derivative->Caspases Promotes Bcl2->Caspases Inhibits PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by some isobenzofuranone derivatives.

Antimicrobial Activity

Several substituted isobenzofuran-1(3H)-ones have been reported to possess significant antibacterial and antifungal properties. The nature and position of the substituent group are critical for the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Substituted Isobenzofuran-1(3H)-ones

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[8]
Escherichia coli25[8]
Staphylococcus aureus12.5[8]
Compound 2 Staphylococcus aureus25[8]
Compound 5 Penicillium italicum12.5[8]
Colletotrichum musae12.5[8]
Compound 6 Colletotrichum musae25[8]
Compound B1-B4 Escherichia coli-[9]
Staphylococcus aureus-[9]
Candida albicans-[9]
Compound A1, A2, B2, C3 Escherichia coli350[10]
Bacillus subtilis350[10]
Staphylococcus aureus350[10]
Qualitative data showing inhibition at 5mg/mL.

The precise mechanism of antimicrobial action is not fully elucidated for all derivatives, but it is believed that these compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial metabolic pathways.

Antimicrobial_Workflow Start Start: Antimicrobial Screening Prepare_Compounds Synthesize and Prepare Isobenzofuranone Derivatives Start->Prepare_Compounds MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Prepare_Compounds->MIC_Assay Select_Microbes Select Bacterial and Fungal Strains Select_Microbes->MIC_Assay Incubate Incubate at Optimal Temperature and Time MIC_Assay->Incubate Read_Results Determine MIC Values Incubate->Read_Results End End: Identify Active Compounds Read_Results->End

Caption: General workflow for antimicrobial screening of isobenzofuranone derivatives.

Tyrosinase Inhibition

Certain isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Table 3: Tyrosinase Inhibitory Activity of Isobenzofuran-1(3H)-ones

CompoundIC50 (µM)Reference
Phthalaldehydic acid (1) Potent inhibitor[11]
3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (7) Potent inhibitor[11]
2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (9) Potent inhibitor[11]

The inhibitory mechanism is believed to involve the interaction of the isobenzofuranone scaffold with the copper ions present in the active site of the tyrosinase enzyme.[11]

Tyrosinase_Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase (Cu2+) Isobenzofuranone Isobenzofuran-1(3H)-one Derivative Isobenzofuranone->Tyrosinase Inhibits

Caption: Inhibition of the melanin biosynthesis pathway by isobenzofuranone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Procedure for the Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

This protocol is adapted from the DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[2]

  • Reaction Setup: To a solution of phthalaldehydic acid (1.0 mmol) in chloroform (15 mL), add the respective 1,3-dicarbonyl compound (1.2 mmol).

  • Addition of Catalyst: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[1][2]

  • Cell Seeding: Seed cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Substituted isobenzofuran-1(3H)-ones continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold allows for the generation of large libraries of compounds with diverse substitution patterns, enabling extensive structure-activity relationship studies. The broad spectrum of biological activities, including potent antiproliferative and antimicrobial effects, highlights their potential in addressing significant unmet medical needs. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring their in vivo efficacy in relevant disease models. This in-depth guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this remarkable class of compounds.

References

A Technical Guide to the Discovery and Isolation of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel benzofuran compounds. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives.[1] This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key signaling pathways to facilitate further research and development in this promising field.

Introduction to Benzofuran Compounds

Benzofuran and its derivatives are a class of organic compounds widely distributed in nature, found in various plant families such as Asteraceae, Fabaceae, and Moraceae.[2] They are also produced by microorganisms, including marine-derived and endophytic fungi.[3][4] The benzofuran nucleus is a versatile structural motif that has been extensively explored for the development of new therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5]

Isolation of Novel Benzofuran Compounds from Natural Sources

The isolation of novel benzofuran compounds from natural sources is a critical step in the discovery of new bioactive molecules. The process typically involves extraction, fractionation, and purification using various chromatographic techniques. Below are detailed protocols for the isolation of specific benzofuran derivatives from plant and fungal sources.

Isolation of Moracin Derivatives from Morus alba (White Mulberry)

Objective: To isolate and purify moracin derivatives, a group of benzofuran compounds with notable biological activities, from the leaves of Morus alba.

Experimental Protocol:

  • Plant Material and Extraction:

    • Dried leaves of Morus alba (1 kg) are powdered and extracted with 80% methanol (MeOH) at room temperature for 48 hours.

    • The extraction process is repeated three times.

    • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]

  • Solvent Partitioning (Fractionation):

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Each fraction is concentrated in vacuo to yield the respective sub-extracts. Bioactivity-guided fractionation is often employed at this stage to identify the most promising fraction for further purification.

  • Column Chromatography:

    • The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent system (e.g., n-hexane:EtOAc, 9:1) and gradually increasing the polarity (e.g., to 100% EtOAc, followed by EtOAc:MeOH mixtures).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions showing promising TLC profiles are further purified by preparative HPLC on a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water.

    • The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).

    • Pure compounds are collected, and the solvent is removed to yield the isolated moracin derivatives.

  • Structure Elucidation:

    • The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Isolation of a Novel Benzofuran from a Marine-Derived Fungus

Objective: To isolate a novel benzofuran derivative from the marine-derived fungus Aspergillus sp.

Experimental Protocol:

  • Fungal Culture and Extraction:

    • The marine-derived fungus Aspergillus sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at 28°C for 14-21 days.

    • The culture broth is separated from the mycelia by filtration.

    • The broth is extracted three times with an equal volume of ethyl acetate.

    • The mycelia are also extracted with ethyl acetate.

    • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

  • Fractionation and Purification:

    • The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Fractions are collected and analyzed by TLC.

    • Bioactive fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure novel benzofuran compound.[6]

  • Structural Characterization:

    • The structure of the isolated compound is elucidated using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Quantitative Data on the Biological Activities of Novel Benzofuran Derivatives

The following tables summarize the in vitro biological activities of recently discovered benzofuran derivatives, providing a basis for comparative analysis.

Table 1: Anticancer Activity of Novel Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(4-methoxyphenyl)-3-acetyl-5-hydroxybenzofuranMCF-7 (Breast)5.2[7]
2-(4-chlorophenyl)-3-acetyl-5-hydroxybenzofuranHeLa (Cervical)3.8[7]
2-Aryl-5-nitrobenzofuran derivativeA549 (Lung)1.5[7]
Moracin MB16-F10 (Melanoma)12.5[5]
AilanthoidolHepG2 (Liver)7.8[5]

Table 2: Antimicrobial Activity of Novel Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(3,4-dichlorophenyl)-5-nitrobenzofuranStaphylococcus aureus8[7]
2-(4-fluorophenyl)-5-nitrobenzofuranEscherichia coli16[7]
2-Arylbenzofuran from Streptomyces sp.Candida albicans4[7]
Moracin CBacillus subtilis32[5]
Eupomatenoid-5Mycobacterium tuberculosis6.25[7]

Experimental Protocols for Biological Activity Assessment

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution: Serially dilute the benzofuran compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Key Signaling Pathways and Experimental Workflows

Novel benzofuran compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Akt->Inhibition inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Benzofuran Novel Benzofuran Compound Benzofuran->PI3K inhibits Benzofuran->Akt inhibits Apoptosis Apoptosis Inflammatory_Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus MAPK_n MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Benzofuran Novel Benzofuran Compound Benzofuran->MAPK inhibits Benzofuran->IKK inhibits NFkB_n->Inflammatory_Genes MAPK_n->Inflammatory_Genes Experimental_Workflow Start Natural Source (Plant/Fungus) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Solvent Partitioning) Crude_Extract->Fractionation Fractions Fractions (Hexane, EtOAc, etc.) Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Anticancer, Antimicrobial) Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Purification Purification (Column Chromatography, HPLC) Active_Fraction->Purification Pure_Compound Pure Novel Benzofuran Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Evaluation In-depth Biological Evaluation (Mechanism of Action) Pure_Compound->Biological_Evaluation Final Lead Compound Biological_Evaluation->Final

References

spectroscopic data (NMR, IR, Mass Spec) for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides the available information for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one and presents a detailed spectroscopic analysis of the closely related analogue, 3-(nitromethyl)-2-benzofuran-1(3H)-one , as a valuable reference for researchers. Additionally, a generalized experimental workflow for the synthesis and characterization of such compounds is outlined.

Compound Identification: this compound

While detailed experimental data is not available, the following identifiers for this compound have been established:

  • CAS Number: 79017-08-6[1]

  • Molecular Formula: C₁₀H₉NO₄[1]

  • Molecular Weight: 207.18 g/mol [1]

Spectroscopic Data for Analogue: 3-(nitromethyl)-2-benzofuran-1(3H)-one

The following tables summarize the spectroscopic data available for the structural analogue, 3-(nitromethyl)-2-benzofuran-1(3H)-one (CAS Number: 3598-68-3).[2] It is crucial to note the structural difference: the analogue possesses a nitromethyl group (-CH₂NO₂) at the 3-position, whereas the requested compound has a 1-nitroethyl group (-CH(CH₃)NO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-(nitromethyl)-2-benzofuran-1(3H)-one

Instrument Source of Sample Copyright
BRUKER AC-300 Bionet Research Ltd., Cornwall, England © 1991-2025 John Wiley & Sons, Inc.

Detailed spectral data (chemical shifts, multiplicities, etc.) for ¹H NMR were not available in the searched resources.

Infrared (IR) Spectroscopy

Table 2: IR Data for 3-(nitromethyl)-2-benzofuran-1(3H)-one

Technique Source of Sample Copyright
KBr Wafer BIONET RESEARCH LTD., CORNWALL, ENGLAND © 1980, 1981-2025 John Wiley & Sons, Inc.

Specific absorption bands (wavenumbers) were not detailed in the provided search results.

Mass Spectrometry (MS)

Table 3: GC-MS Data for 3-(nitromethyl)-2-benzofuran-1(3H)-one

NIST Number Key Mass-to-Charge Ratios (m/z) Data Source
242075 146, 133, 105 NIST Mass Spectrometry Data Center

The molecular ion peak for this analogue would be expected at approximately m/z 193.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, the synthesis of benzofuranone derivatives often involves the cyclization of substituted phenolic compounds. A general approach to synthesizing and characterizing a target compound like this is outlined below.

General Synthetic and Characterization Workflow

The synthesis of a substituted benzofuranone would typically begin with appropriate starting materials, followed by a reaction to form the heterocyclic ring system. The crude product would then be purified and subsequently analyzed using various spectroscopic techniques to confirm its structure and purity.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purify Chromatography (e.g., Column, HPLC) workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms final_product Structure Confirmed nmr->final_product ir->final_product ms->final_product

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a target chemical compound.

This generalized protocol serves as a foundational guide for researchers. The specific reagents, reaction conditions (temperature, time, catalysts), and purification methods would need to be determined based on established synthetic routes for similar benzofuranone structures.[3][4] The subsequent analytical workflow is standard for the structural elucidation of newly synthesized organic compounds.

References

In Silico Modeling of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed, generalized framework for the in silico analysis of the binding of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one to a plausible biological target. As of this writing, specific receptor binding data for this compound is not publicly available. Therefore, Epidermal Growth Factor Receptor (EGFR), a target for other benzofuran derivatives, has been selected as a hypothetical receptor to illustrate the methodologies.

Introduction

This compound is a small molecule belonging to the benzofuranone class of compounds.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds in drug discovery.[3][4] In silico modeling, a cornerstone of modern structure-based drug design, offers a powerful approach to investigate and predict the interactions between small molecules and their protein targets at an atomic level.[5] This guide outlines a comprehensive workflow for modeling the receptor binding of this compound, from initial structure preparation to detailed interaction analysis, using a combination of molecular docking and molecular dynamics simulations.

For the purposes of this guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain. Aberrant EGFR signaling is a hallmark of various cancers, making it a well-validated therapeutic target.[6] The following sections provide detailed protocols and data presentation formats relevant to researchers, scientists, and drug development professionals.

Data Presentation: Hypothetical Quantitative Analysis

The following tables summarize the kind of quantitative data that would be generated from the in silico protocols described in this guide.

Table 1: Molecular Docking Results

ParameterValueUnit
Binding Affinity (Docking Score)-8.5kcal/mol
Predicted Inhibition Constant (Ki)0.58µM
Interacting Residues (H-Bonds)Met793, Thr854-
Interacting Residues (Hydrophobic)Leu718, Val726, Ala743, Leu844-

Table 2: Molecular Dynamics Simulation Stability Metrics

ParameterMean ValueStandard DeviationUnit
RMSD of Ligand (vs. docked pose)1.20.3Å
RMSD of Receptor Backbone1.50.4Å
Radius of Gyration of Complex22.50.2Å
Number of Ligand-Receptor H-Bonds2.10.8-

Table 3: Binding Free Energy Calculations (MM/PBSA)

Energy ComponentContributionUnit
Van der Waals Energy-45.7kcal/mol
Electrostatic Energy-18.9kcal/mol
Polar Solvation Energy35.2kcal/mol
Non-Polar Solvation Energy-4.1kcal/mol
Total Binding Free Energy (ΔG_bind) -33.5 kcal/mol

Experimental Protocols

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the receptor (EGFR kinase domain) for simulation.

Protocol:

  • Ligand Structure Acquisition:

    • Obtain the 2D structure of this compound from a chemical database like PubChem or construct it using a molecular editor. The molecular formula is C₁₀H₉NO₄.[1]

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools in molecular modeling software.

    • Perform an initial energy minimization of the 3D structure using a force field such as MMFF94.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[5][7]

  • Receptor Structure Acquisition and Preparation:

    • Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this example, a structure complexed with a known inhibitor (e.g., PDB ID: 4HJO) is suitable.[8]

    • Load the PDB file into a molecular modeling suite (e.g., AutoDock Tools, Maestro, PyMOL).[9]

    • Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not required for binding.

    • Inspect the protein for missing residues or atoms and repair them using structure prediction tools if necessary.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms using a force field like AMBER or CHARMM.[10]

Molecular Docking

Objective: To predict the most likely binding pose of the ligand within the EGFR active site and to estimate the binding affinity.

Protocol:

  • Binding Site Definition:

    • Identify the ATP-binding site of the EGFR kinase domain. This can be done by referencing the position of the co-crystallized inhibitor from the downloaded PDB file.

    • Define a grid box that encompasses this entire active site. The box should be large enough to allow the ligand to rotate and translate freely.[5][9]

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina or Glide.

    • Configure the docking algorithm. For AutoDock Vina, a Lamarckian Genetic Algorithm is commonly used.[5]

    • Set the prepared ligand as flexible and the receptor as rigid (or allow for partial flexibility in key side chains if the software supports it).

    • Execute the docking run to generate multiple binding poses (typically 10-20).[11]

  • Pose Analysis and Scoring:

    • The software will rank the generated poses based on a scoring function, which estimates the binding free energy.

    • Analyze the top-scoring poses. Cluster poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding mode.

    • Visualize the best pose in the active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the docked protein-ligand complex and observe its dynamic behavior in a simulated physiological environment.

Protocol:

  • System Setup:

    • Use the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

    • Generate a topology and parameter file for the ligand using a server like CGenFF or a tool like antechamber. This is crucial for defining the force field parameters for the small molecule.[12]

    • Place the protein-ligand complex in the center of a periodic solvent box (e.g., a cubic or dodecahedron box) filled with a pre-equilibrated water model (e.g., TIP3P). The box edges should be at least 10 Å from any atom of the protein.[13]

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.[12]

  • Simulation Execution:

    • Perform an energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble, typically with position restraints on the protein and ligand heavy atoms.

    • Equilibrate the system's pressure and density under the NPT (constant pressure) ensemble, gradually releasing the position restraints.

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) without any restraints.[14]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate stability metrics such as the RMSD of the protein and ligand, the radius of gyration (Rg) of the complex, and the number of hydrogen bonds maintained over time.

Binding Free Energy Calculation

Objective: To obtain a more accurate estimation of the binding affinity by accounting for solvation effects and entropic contributions.

Protocol:

  • Method Selection:

    • Choose a suitable end-point method like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[15][16] These methods are computationally less expensive than more rigorous methods like alchemical free energy perturbation.[8]

  • Calculation:

    • Extract snapshots (frames) from the stable portion of the MD trajectory.

    • For each snapshot, calculate the free energy of the protein-ligand complex, the unbound protein, and the unbound ligand separately.

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)[15]

  • Energy Decomposition:

    • Decompose the total binding free energy into its constituent parts: van der Waals, electrostatic, polar solvation, and non-polar solvation energies. This provides insight into the main driving forces of the binding interaction.

Mandatory Visualizations

In_Silico_Modeling_Workflow Ligand Ligand Structure (3D Generation & Optimization) Docking Molecular Docking (Pose Prediction) Ligand->Docking Receptor Receptor Structure (PDB Cleanup & Protonation) Receptor->Docking MD Molecular Dynamics (Stability Analysis) Docking->MD Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis BFE Binding Free Energy (MM/PBSA Calculation) MD->BFE Snapshots Trajectory_Analysis Trajectory Analysis (RMSD, Rg, H-Bonds) MD->Trajectory_Analysis

Caption: A generalized workflow for in silico protein-ligand interaction analysis.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLCg PLCγ Pathway EGFR->PLCg Ligand 3-(1-nitroethyl)-2- benzofuran-1(3H)-one Ligand->EGFR Inhibits Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.[6][17]

Logical_Research_Flow Start Hypothesis: Compound binds to a target receptor Prep Prepare Ligand and Receptor Structures Start->Prep Docking Perform Molecular Docking Prep->Docking Analyze_Docking Analyze Docking Poses and Scores Docking->Analyze_Docking Decision1 Favorable Binding Predicted? Analyze_Docking->Decision1 MD_Sim Run Molecular Dynamics Simulation Decision1->MD_Sim Yes Stop End or Re-evaluate Hypothesis Decision1->Stop No Analyze_MD Assess Complex Stability MD_Sim->Analyze_MD Decision2 Is the Complex Stable? Analyze_MD->Decision2 BFE Calculate Binding Free Energy Decision2->BFE Yes Decision2->Stop No Conclusion Draw Conclusions on Binding Affinity and Mode BFE->Conclusion

Caption: Logical flow diagram for a computational receptor binding study.

References

Navigating the Stability and Degradation Landscape of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the stability and degradation profile of the novel compound, 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. In the absence of specific public-domain data for this molecule, this document outlines a robust framework for conducting forced degradation studies, a critical component of drug development and regulatory submissions. The guide details experimental protocols for hydrolysis, oxidation, photolysis, and thermal stress testing, and presents illustrative data in structured tables for clarity. Furthermore, a generalized experimental workflow is visualized to guide researchers in designing and executing comprehensive stability programs for this and similar benzofuranone-based compounds.

Introduction

This compound is a molecule of interest within the broader class of benzofuranones, compounds known for their diverse biological activities. Understanding the intrinsic stability of a potential drug candidate is paramount for ensuring its safety, efficacy, and quality. Forced degradation studies are designed to intentionally degrade the active pharmaceutical ingredient (API) under more severe conditions than those it would experience during its shelf life. These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] While specific stability data for this compound is not publicly available, this guide provides a comprehensive roadmap for its investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing relevant stability studies.

PropertyValueSource
CAS Number79017-08-6[2][3]
Molecular FormulaC₁₀H₉NO₄[2]
Molecular Weight207.18 g/mol [2]
AppearanceOff-White to Beige Solid[4]
Storage ConditionsHygroscopic, -20°C Freezer, Under inert atmosphere[4]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are a cornerstone of stability testing, providing critical insights into the degradation pathways and the intrinsic stability of a drug substance.[1] The following sections detail the recommended experimental protocols for investigating the degradation of this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. To assess the susceptibility of this compound to hydrolysis, studies should be conducted across a range of pH values.

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots from the acidic and basic solutions before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Illustrative Data Table:

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl, 60°C0100.00.00.0
892.54.81.2
2478.315.63.5
Water, 60°C0100.00.00.0
899.1<0.1<0.1
2497.80.50.2
0.1 N NaOH, 60°C0100.00.00.0
865.225.18.9
2430.748.915.3
Oxidative Degradation

Oxidative degradation can be a significant pathway, particularly for molecules with susceptible functional groups.

Protocol:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the samples by HPLC to quantify the parent compound and any degradation products.

Illustrative Data Table:

ConditionTime (hours)This compound Remaining (%)Major Oxidative Degradant (%)
3% H₂O₂, RT0100.00.0
888.49.7
2470.125.3
Photolytic Degradation

Photostability testing determines the susceptibility of a compound to degradation upon exposure to light.

Protocol:

  • Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common setup involves a photostability chamber with a calibrated light source.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Expose the samples for a defined period (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved).

  • Analyze both the exposed and control samples by HPLC.

Illustrative Data Table:

ConditionThis compound Remaining (%)Major Photodegradant (%)
Solid State (Exposed)95.23.1
Solution State (Exposed)85.711.5
Solid State (Control)99.8<0.1
Solution State (Control)99.5<0.1
Thermal Degradation

Thermal degradation studies assess the stability of the compound at elevated temperatures.

Protocol:

  • Place the solid this compound in a controlled temperature oven (e.g., 80°C).

  • For solution stability, prepare a solution of the compound in a suitable solvent and place it in the oven.

  • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

  • Analyze the samples using HPLC to determine the extent of degradation.

Illustrative Data Table:

ConditionTime (days)This compound Remaining (%)Major Thermal Degradant (%)
Solid State, 80°C0100.00.0
798.11.2
1496.52.8
Solution State, 80°C0100.00.0
790.37.5
1482.115.2

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a comprehensive stability and degradation study of a novel compound like this compound.

Stability_Study_Workflow cluster_0 Phase 1: Preparation and Planning cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Characterization cluster_3 Phase 4: Reporting and Pathway Elucidation A Compound Synthesis & Characterization B Development of Stability- Indicating Analytical Method (e.g., HPLC) A->B C Protocol Design for Forced Degradation Studies B->C D Hydrolytic Stress (Acid, Base, Neutral) E Oxidative Stress (e.g., H2O2) F Photolytic Stress (UV/Vis Light) G Thermal Stress (Elevated Temperature) H HPLC Analysis of Stressed Samples D->H E->H F->H G->H I Quantification of Parent Compound and Degradants H->I J Isolation of Major Degradation Products I->J K Structural Elucidation of Degradants (e.g., LC-MS, NMR) J->K M Elucidation of Degradation Pathways K->M L Data Compilation and Tabulation L->M N Comprehensive Stability and Degradation Report M->N

Caption: Generalized workflow for a stability and degradation study.

Conclusion

This technical guide provides a foundational framework for investigating the stability and degradation profile of this compound. By systematically applying the detailed forced degradation protocols and adhering to a structured experimental workflow, researchers can generate the critical data necessary to understand the intrinsic stability of this compound. The elucidation of degradation pathways and the identification of degradation products are essential steps in the development of safe, effective, and stable pharmaceutical products. While the provided data is illustrative, the methodologies described are robust and widely applicable for the stability assessment of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental protocol for evaluating the in vitro cytotoxic effects of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one, a novel compound within the isobenzofuran-1(3H)-one class. Compounds of this class have demonstrated a range of biological activities, including antiproliferative effects against various cancer cell lines.[1][2] This document outlines the necessary procedures for the preparation, handling, and application of this compound in a cell culture setting, with a primary focus on determining its half-maximal inhibitory concentration (IC50) using the MTT assay.[3][4]

Physicochemical Properties and Handling

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₀H₉NO₄N/A
Molecular Weight 207.18 g/mol [5]
Appearance Off-White to Beige Solid[6]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere[6]

Safety Precautions:

  • This compound is a novel chemical with an unknown toxicological profile. Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[7]

  • All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional guidelines.[7]

Experimental Protocols

Preparation of Stock and Working Solutions

A concentrated stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[8][9]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • In a chemical fume hood, weigh out the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[10]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

Cell Culture and Seeding

This protocol can be adapted for various adherent cancer cell lines. Based on studies with related compounds, cell lines such as K562 (myeloid leukemia) and U937 (lymphoma) could be considered.[2]

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well sterile cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain the cancer cell line in a humidified incubator at 37°C with 5% CO₂.[3]

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.[5]

  • Determine the cell concentration and viability using a hemocytometer.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

Materials:

  • Cells seeded in 96-well plates

  • Working solutions of this compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

Procedure:

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • Following the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, can then be determined.[3]

Calculations:

  • Percentage of Cell Viability: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value can be calculated from this curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis compound 3-(1-nitroethyl)-2- benzofuran-1(3H)-one stock Prepare 10 mM Stock in DMSO compound->stock working Prepare Serial Dilutions in Culture Medium stock->working treatment Treat Cells with Compound Dilutions working->treatment cell_culture Maintain Cancer Cell Line seeding Seed Cells in 96-Well Plates cell_culture->seeding seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Dissolve Formazan in DMSO mtt_add->formazan read Measure Absorbance at 570 nm formazan->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 Value viability->ic50 G compound 3-(1-nitroethyl)-2- benzofuran-1(3H)-one cell Cancer Cell compound->cell stress Cellular Stress cell->stress Induces p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for High-Throughput Screening of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including antiviral and anticancer activities.[1][2] 3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a derivative of this class that holds promise for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hit" compounds with desired biological activity.[3]

These application notes provide a detailed protocol for a representative high-throughput screening assay to evaluate the cytotoxic effects of this compound and other small molecules on a cancer cell line. The described assay is a cell viability assay using a luminescence-based readout, a common and robust method in HTS.[4]

Proposed Signaling Pathway for Cytotoxicity

While the precise mechanism of action for this compound is yet to be fully elucidated, many cytotoxic agents induce apoptosis (programmed cell death) through the activation of caspase cascades. A plausible signaling pathway involves the compound inducing cellular stress, leading to the activation of intrinsic apoptotic pathways.

G A 3-(1-nitroethyl)-2- benzofuran-1(3H)-one B Cellular Stress Induction A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Executioner Caspase Activation (Caspase-3, -7) F->G H Substrate Cleavage (PARP, etc.) G->H I Apoptosis H->I

Caption: Proposed intrinsic apoptosis signaling pathway.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening campaign is designed for efficiency and robustness, moving from a primary screen of a large compound library to more focused dose-response analysis of initial hits.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Follow-up A Compound Library Plating (384-well plates) B Cell Seeding A->B C Compound Treatment & Incubation (48h) B->C D Luminescence-Based Viability Assay C->D E Data Acquisition D->E F Hit Identification (Primary Screen Data Analysis) E->F G Dose-Response Assay (IC50 Determination) F->G H Secondary Assays (e.g., Caspase Activity) G->H

Caption: High-throughput screening workflow.

Data Presentation

Table 1: Representative Primary HTS Data
Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit Flag
DMSO ControlN/A150,0000%No
Staurosporine15,00096.7%Yes
Cmpd-A01 10 45,000 70% Yes
Cmpd-A0210135,00010%No
...............

RLU: Relative Light Units Hit criteria: >50% inhibition in the primary screen.

Table 2: Dose-Response Data for a Confirmed Hit
Compound IDConcentration (µM)% Inhibition
Cmpd-A01 10098.5%
3092.1%
1075.3%
348.9%
120.7%
0.38.2%
0.11.5%
IC₅₀ (µM) \multicolumn{2}{c}{3.1 }

Experimental Protocols

Primary High-Throughput Screening Assay: Cell Viability

This protocol outlines a method for screening a compound library for cytotoxic effects against a human cancer cell line (e.g., HeLa) in a 384-well format.

Materials and Reagents:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well white, opaque-bottom cell culture plates

  • Compound library, including this compound, pre-diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (cell culture grade)

  • Staurosporine (positive control)

Instrumentation:

  • Automated liquid handler

  • Microplate reader with luminescence detection capability

  • Humidified incubator (37°C, 5% CO₂)

  • Biosafety cabinet

Protocol:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to a density of 2 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plates.[4]

    • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[4]

  • Compound Addition:

    • Prepare compound plates with test compounds, positive controls (e.g., Staurosporine at a final concentration of 1 µM), and negative controls (DMSO vehicle).

    • Using an acoustic dispenser or pin tool, transfer 50 nL of compound solutions to the cell plates. The final concentration of test compounds should be 10 µM with a final DMSO concentration of ≤ 0.2%.[4]

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_DMSO - RLU_background))

    • RLU_sample: Relative Light Units of the test compound well.

    • RLU_DMSO: Average RLU of the DMSO (negative control) wells.

    • RLU_background: Average RLU of wells with medium only (no cells).

  • Identify "hits" as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Secondary Assay: Dose-Response and IC₅₀ Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC₅₀).

Protocol:

  • Compound Preparation:

    • For each hit compound, prepare a serial dilution series (e.g., 8-point, 3-fold dilutions) in DMSO.

  • Assay Procedure:

    • Follow the same procedure as the primary screening assay for cell seeding and incubation.

    • Add the serially diluted compounds to the cells.

    • After the 48-hour incubation, measure cell viability using the CellTiter-Glo® assay.

Data Analysis:

  • Calculate the % inhibition for each concentration of the compound.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

These application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize novel cytotoxic agents such as this compound. The described cell-based luminescence assay is a robust and scalable method suitable for primary screening of large compound libraries. Subsequent dose-response studies are crucial for confirming activity and determining the potency of identified hits, paving the way for further lead optimization and mechanism of action studies.

References

Application Notes and Protocols for Developing a Dose-Response Curve for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for determining the dose-response relationship of the compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Given the known cytotoxic and anticancer activities of related benzofuranone derivatives, this document outlines a detailed protocol for assessing the compound's potency and efficacy, specifically focusing on its potential as an anticancer agent.[1] The protocols herein describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to generate a dose-response curve and calculate the IC50 value in selected cancer cell lines.[2][3][4] Furthermore, potential signaling pathways that may be modulated by this compound, such as the PI3K/Akt and MAPK pathways, are discussed and visualized.

Introduction

Benzofuranone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Several studies have highlighted the potential of isobenzofuran-1(3H)-ones to exhibit cytotoxic effects against various cancer cell lines.[1] The subject of this protocol, this compound, is a member of this family. The presence of a nitroaromatic group may also contribute to its biological activity and potential toxicity.[5][6]

A dose-response curve is a fundamental tool in pharmacology and toxicology to characterize the relationship between the concentration of a drug and its elicited biological effect. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency. This document provides a step-by-step guide for researchers to generate a reliable dose-response curve for this compound using an in vitro cell-based assay.

Compound Information

Compound Name This compound
CAS Number 79017-08-6[7]
Molecular Formula C10H9NO4[7]
Molecular Weight 207.18 g/mol [7]
Appearance Solid
Storage Store at -20°C

Note: For research use only. Not for human or therapeutic use.[7][8]

Experimental Protocols

Cell Culture

Objective: To maintain and propagate selected human cancer cell lines for use in the cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HCT116 - colon cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture the selected cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.

MTT Cytotoxicity Assay

Objective: To determine the viability of cancer cells after treatment with this compound and generate a dose-response curve.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

Objective: To calculate the percentage of cell viability and determine the IC50 value.

  • Calculate Percent Viability:

    • Subtract the absorbance of the blank (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

  • Generate Dose-Response Curve:

    • Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50 Value:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the experiments.

Table 1: Raw Absorbance Data (570 nm)

Concentration (µM)Replicate 1Replicate 2Replicate 3MeanStd Dev
Vehicle Control
0.1
1
10
50
100
200
500
1000
Blank

Table 2: Calculated Percent Viability and IC50 Value

Concentration (µM)Mean % ViabilityStd Dev
0.1
1
10
50
100
200
500
1000
Cell Line IC50 (µM)
MCF-7
A549
HCT116

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (4h incubation) treatment->mtt_assay dissolution Formazan Dissolution (DMSO) mtt_assay->dissolution read_absorbance Read Absorbance (570 nm) dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the dose-response curve.

Potential Signaling Pathways

Given the anticancer potential of benzofuranone derivatives, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[9][10][11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[11][13][14] Inhibition of this pathway can lead to apoptosis (programmed cell death).

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Compound This compound Compound->Akt potential inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9][15][16] Its aberrant activation is frequently observed in various cancers, making it a prime target for anticancer therapies.

MAPK_ERK_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis inhibits Compound This compound Compound->Raf potential inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Intrinsic Apoptosis Pathway

Should this compound prove to be cytotoxic, one of the primary mechanisms could be the induction of apoptosis. The intrinsic pathway is a common route for chemotherapy-induced cell death.[17][18][19]

Intrinsic_Apoptosis_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of the intrinsic apoptosis pathway.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20] Work in a well-ventilated area or a chemical fume hood.[20] In case of contact with skin or eyes, rinse immediately with plenty of water.[20] Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

References

Application Note: 3-(1-nitroethyl)-2-benzofuran-1(3H)-one as a Chemical Probe for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, converting 4-hydroxyphenylpyruvate to homogentisate.[1][2] This pathway is crucial for the breakdown of the amino acid tyrosine. In plants, the downstream products are essential for the synthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Consequently, inhibition of HPPD leads to a bleaching effect and is a validated mechanism for herbicides. In humans, deficiencies in this pathway can lead to metabolic disorders such as tyrosinemia. The inhibition of HPPD is a therapeutic strategy for certain metabolic diseases, including hereditary tyrosinemia type 1.[3]

The benzofuranone scaffold is present in a variety of biologically active molecules, and derivatives have been explored as inhibitors of several enzymes. While the specific protein target of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one has not been extensively characterized, its structural features suggest potential inhibitory activity against enzymes with aromatic binding sites. This application note describes the use of this compound as a hypothetical chemical probe for HPPD, providing protocols for its characterization and use in studying HPPD activity.

Data Presentation

The inhibitory activity of a chemical probe is often quantified by its half-maximal inhibitory concentration (IC50). Below is a table of IC50 values for known HPPD inhibitors for comparative purposes. The IC50 for the hypothetical probe, this compound, would be determined using the protocols outlined in this document.

InhibitorTarget Organism/SystemIC50 (nM)
NitisinoneHuman173[4]
NitisinoneHuman (in whole-cell assay)244 ± 71
MesotrioneArabidopsis thaliana5 - 20[5]
MesotrioneHuman (in whole-cell assay)396 ± 48[6]
SulcotrioneHuman (in whole-cell assay)187 ± 37[6]
TembotrioneZea mays10 - 50[5]
TembotrioneHuman (in whole-cell assay)610 ± 15[6]
HPPD-IN-3Arabidopsis thaliana10[4]
HPPD-IN-7Arabidopsis thaliana89[4]
LeptospermoneNot Specified12,100[4]
FenquinotrioneRice27.2[4]
FenquinotrioneArabidopsis thaliana44.7[4]

Signaling Pathways and Experimental Workflows

Tyrosine Catabolism Pathway

The following diagram illustrates the tyrosine catabolism pathway, highlighting the central role of HPPD.

Tyrosine_Catabolism Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetate hydrolase Probe This compound Probe->HPP Inhibits

Tyrosine catabolism pathway with HPPD inhibition.
Experimental Workflow for HPPD Inhibitor Screening

This diagram outlines the general workflow for screening and characterizing potential HPPD inhibitors like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Probe Stock (e.g., in DMSO) Primary_Screening Primary Screening (e.g., Spectrophotometric Assay) Compound_Prep->Primary_Screening Enzyme_Prep Prepare Recombinant HPPD Enzyme Enzyme_Prep->Primary_Screening Reagent_Prep Prepare Assay Buffers and Substrate Reagent_Prep->Primary_Screening Dose_Response Dose-Response Curve Generation Primary_Screening->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc Kinetics Kinetic Analysis (e.g., Lineweaver-Burk) IC50_Calc->Kinetics Confirmation Secondary Assay (e.g., Whole-Cell Assay) Kinetics->Confirmation

Workflow for HPPD inhibitor screening.

Experimental Protocols

Protocol 1: In Vitro Spectrophotometric HPPD Inhibition Assay

This protocol is adapted from established methods for measuring HPPD activity by monitoring the decrease of the substrate, 4-hydroxyphenylpyruvate (HPP).

Materials:

  • Recombinant HPPD enzyme

  • This compound (or other test inhibitor)

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.0

  • Iron (II) sulfate solution

  • Borate solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 306 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the chemical probe in DMSO.

    • Prepare a stock solution of HPP in the reaction buffer.

    • Prepare fresh iron (II) sulfate solution.

  • Assay Plate Preparation:

    • In a 96-well plate, add 10 µL of the iron (II) solution to each well.[7]

    • Add 108.5 µL of reaction buffer to each well.[7]

    • Add 1.5 µL of the chemical probe at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., nitisinone).

    • Add 10 µL of the purified HPPD enzyme solution to each well.[7]

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the HPP substrate solution to each well to start the reaction. The final reaction volume will be 150 µL.

  • Monitor the Reaction:

    • Immediately after adding the substrate, transfer 50 µL of the reaction mixture to a new microplate containing 100 µL of borate solution in each well to stop the reaction and form a detectable complex with the remaining HPP.[7]

    • Measure the absorbance at 306 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of HPPD inhibition for each concentration of the chemical probe compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Colorimetric Bioassay for HPPD Inhibition

This protocol utilizes a recombinant E. coli strain engineered to express HPPD and produce a melanin-like pigment from tyrosine. Inhibition of HPPD will result in a decrease in pigment formation, which can be quantified colorimetrically.[8][9]

Materials:

  • E. coli strain expressing HPPD (e.g., BL21(DE3) with an appropriate expression vector)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Tyrosine solution

  • This compound (or other test inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Bacterial Culture:

    • Inoculate a starter culture of the HPPD-expressing E. coli and grow overnight.

    • The next day, dilute the overnight culture into fresh LB medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 1 mM final concentration) and incubate for a specified time (e.g., 16 hours at 16°C).[7]

  • Assay Setup:

    • In a 96-well microplate, add the induced bacterial culture to each well.

    • Add the chemical probe at various concentrations. Include a vehicle control and a positive control.

    • Add tyrosine solution to each well to initiate the pigment production pathway.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for 24 hours.[6]

    • After incubation, measure the absorbance at 405 nm to quantify the amount of melanin-like pigment produced.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition of pigment formation for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one and Related Benzofuranone Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a member of the benzofuranone chemical class. While specific research on the neurological applications of this particular compound is not extensively documented in publicly available literature, the broader family of benzofuran and isobenzofuran-1(3H)-one derivatives has garnered significant interest in drug discovery due to their diverse pharmacological activities.[1][2][3] This document provides an overview of the potential applications of this compound class in neuroscience, based on the activities of structurally related molecules, and offers generalized protocols for preliminary investigation.

Potential Applications in Neuroscience

Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives in the field of neuroscience, particularly in the context of neuroprotection. A notable study identified certain derivatives as selective inhibitors of the TREK-1 potassium channel.[4] The inhibition of TREK-1 is a promising strategy for preventing neuronal cell death associated with ischemic stroke.[4] Given that this compound shares the core isobenzofuran-1(3H)-one scaffold, it is a candidate for investigation into similar neuroprotective roles.

Other psychoactive substituted benzofurans have been investigated for their effects on serotonin receptors, indicating that this chemical class can interact with key targets in the central nervous system.[5]

Summary of Biological Activities of Related Benzofuranone Derivatives

To provide context for potential research directions, the following table summarizes the biological activities observed in various substituted benzofuran and isobenzofuran-1(3H)-one derivatives.

Compound ClassBiological ActivityTarget/Mechanism (if known)Reference
Isobenzofuran-1(3H)-one derivativesNeuroprotectionSelective inhibition of TREK-1 potassium channel[4]
Substituted BenzofuransAnticancerInduction of apoptosis, tubulin inhibition[1][6]
Substituted BenzofuransAntimicrobialBroad-spectrum antibacterial and antifungal activity[2]
Substituted BenzofuransPsychoactiveSerotonin 5-HT2C receptor agonism[5]

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the neuroprotective potential of this compound.

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is designed to simulate ischemic conditions in a neuronal cell culture model.

1. Cell Culture:

  • Primary cortical neurons are cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
  • Cells are seeded onto poly-D-lysine coated plates and maintained at 37°C in a 5% CO2 incubator.

2. OGD/R Procedure:

  • On day in vitro (DIV) 7, the culture medium is replaced with glucose-free DMEM.
  • Cells are placed in a hypoxic chamber (0.5% O2, 5% CO2, 94.5% N2) for 1-2 hours at 37°C to induce oxygen-glucose deprivation.
  • Following OGD, the medium is replaced with the original culture medium containing the test compound (this compound) at various concentrations.
  • Control wells are treated with vehicle (e.g., DMSO).
  • The cells are returned to the normoxic incubator (21% O2, 5% CO2) for 24 hours for reperfusion.

3. Assessment of Cell Viability:

  • Cell viability is assessed using the MTT assay.
  • MTT solution is added to each well and incubated for 4 hours.
  • The formazan product is solubilized with DMSO, and the absorbance is measured at 570 nm.
  • Results are expressed as a percentage of the normoxic control.

Protocol 2: In Vivo Neuroprotection Assay using Middle Cerebral Artery Occlusion (MCAO)/Reperfusion Model

This protocol assesses the neuroprotective effects of the compound in an animal model of stroke.

1. Animal Model:

  • Adult male C57BL/6 mice are used.
  • Anesthesia is induced with isoflurane.
  • A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery.
  • After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

2. Compound Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).
  • The compound or vehicle is administered intraperitoneally at the onset of reperfusion.

3. Neurological Deficit Scoring:

  • Neurological deficits are scored 24 hours after MCAO using a standardized 5-point scale.

4. Infarct Volume Measurement:

  • Following neurological scoring, the brains are harvested and sectioned.
  • Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
  • The infarct volume is quantified using image analysis software.

Visualizations

Hypothesized Neuroprotective Signaling Pathway

The following diagram illustrates a potential mechanism of action for a neuroprotective isobenzofuran-1(3H)-one derivative, targeting the TREK-1 channel.

G cluster_0 Ischemic Insult (e.g., Stroke) cluster_1 Proposed Intervention cluster_2 Cellular Response Neuronal Stress Neuronal Stress TREK1 TREK-1 Channel Activation Neuronal Stress->TREK1 Induces Benzofuranone_Derivative 3-(1-nitroethyl)-2- benzofuran-1(3H)-one Benzofuranone_Derivative->TREK1 Inhibits Neuroprotection Neuroprotection Benzofuranone_Derivative->Neuroprotection Promotes Apoptosis Neuronal Apoptosis TREK1->Apoptosis Leads to

Caption: Hypothesized mechanism of neuroprotection by a benzofuranone derivative.

General Experimental Workflow for Screening

The diagram below outlines a typical workflow for the initial screening of a novel compound for neuroprotective activity.

G A Compound Synthesis and Characterization B In Vitro Screening (e.g., OGD/R Assay) A->B C Assess Cell Viability (e.g., MTT Assay) B->C D Lead Compound Identification C->D D->A Inactive/Optimize E In Vivo Testing (e.g., MCAO Model) D->E Active F Assess Neurological Deficit and Infarct Volume E->F G Further Mechanistic Studies F->G

Caption: Workflow for neuroprotective compound screening.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock solutions of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one, a compound of interest for various in vitro biological assays. Accurate and reproducible experimental results are critically dependent on the correct preparation of test compounds. This document outlines the necessary chemical properties, recommended solvents, and detailed protocols for creating primary stock solutions and subsequent serial dilutions for use in cell-based and biochemical assays.

Introduction

This compound is a small molecule that, like other benzofuranone derivatives, may be investigated for a variety of biological activities. The benzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives showing potential in areas such as cancer and infectious diseases. Proper solubilization and dilution are essential to ensure the compound remains in solution in aqueous assay media, preventing precipitation that can lead to inaccurate results. These protocols are based on general best practices for small molecules in drug discovery and development.

Compound Data

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 79017-08-6[1]
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Appearance Off-White to Beige Solid-
Solubility Solubility in common solvents such as DMSO and ethanol has not been empirically determined in the public literature. A protocol to determine an appropriate solvent and concentration is provided below.-

Experimental Protocols

Protocol 1: Determination of Solubility and Preparation of Primary Stock Solution

Objective: To determine a suitable solvent and maximum stock concentration for this compound and to prepare a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Solvent Selection and Solubility Testing (Small Scale):

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add a small, measured volume of the primary solvent to be tested (e.g., 100 µL of DMSO).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a dark background to check for any undissolved particulates.

    • If the compound is fully dissolved, you can incrementally add more compound to determine the saturation point. If not, incrementally add more solvent until the compound fully dissolves.

    • Gentle warming (e.g., 37°C) may be used to aid dissolution, but allow the solution to return to room temperature to ensure it remains stable and does not precipitate.

    • Repeat this process with other potential solvents, such as ethanol, to identify the most suitable one. The ideal solvent will dissolve the compound at a high concentration.

  • Preparation of the Primary Stock Solution (Example using DMSO):

    • Based on the solubility test, calculate the required amount of compound and solvent to prepare a stock solution of a desired high concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 207.18 g/mol = 0.0020718 g = 2.07 mg

    • Accurately weigh out the calculated amount of this compound and place it into a sterile, appropriately sized tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Visually confirm the absence of any solid particles.

    • Aliquot the primary stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions by Serial Dilution

Objective: To prepare a series of diluted solutions from the primary stock for use in in vitro assays.

Materials:

  • Primary stock solution of this compound in DMSO.

  • Sterile, pre-warmed cell culture medium or assay buffer.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes and sterile, filtered pipette tips.

  • Vortex mixer.

Procedure:

  • Thaw and Prepare the Stock Solution:

    • Thaw an aliquot of the primary stock solution at room temperature.

    • Briefly vortex the thawed stock solution to ensure it is homogeneous.

  • Perform Serial Dilutions:

    • The following is an example of a 10-fold serial dilution series. The dilution factor and final concentrations should be adjusted based on the specific requirements of the assay.

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with the desired final concentrations.

    • Prepare an intermediate dilution by adding a small volume of the primary stock solution to a larger volume of cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, add 10 µL of the stock to 990 µL of medium/buffer. Vortex gently to mix. Note: It is crucial that the final concentration of the organic solvent (e.g., DMSO) in the assay is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

    • To prepare the first working solution (e.g., 100 µM), take a calculated volume from the intermediate stock and add it to the appropriate volume of medium/buffer. For instance, add 100 µL of the 1 mM intermediate solution to 900 µL of medium/buffer.

    • For the next dilution (e.g., 10 µM), take 100 µL from the 100 µM solution and add it to 900 µL of fresh medium/buffer.

    • Continue this process until the desired range of working concentrations is achieved.

    • Use the freshly prepared working solutions in your in vitro assays immediately.

Visualized Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

G cluster_prep Primary Stock Preparation cluster_dilution Serial Dilution for Assay compound Weigh Compound Powder solvent Add Appropriate Volume of DMSO compound->solvent dissolve Vortex to Dissolve solvent->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Assay Preparation intermediate Prepare Intermediate Dilution in Assay Medium thaw->intermediate serial Perform Serial Dilutions to Final Concentrations intermediate->serial assay Use in In Vitro Assay serial->assay

Caption: Workflow for stock solution preparation and serial dilution.

References

Application Notes and Protocols: Cellular Uptake and Localization of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a member of the benzofuranone class of compounds. Derivatives of this scaffold have demonstrated a range of biological activities, including antiproliferative and antioxidant effects, making them promising candidates for therapeutic development. Understanding the cellular uptake, intracellular concentration, and subcellular localization of this compound is critical for elucidating its mechanism of action, identifying potential off-target effects, and optimizing its development as a therapeutic agent.

These application notes provide a comprehensive set of protocols for investigating the cellular entry and spatial distribution of this compound (referred to as NBO) within mammalian cells. For visualization and quantitative analysis, a fluorescently-tagged version of the compound (e.g., NBO-Fluor488) is proposed. The methodologies described include qualitative analysis by fluorescence microscopy, quantitative assessment of cellular uptake via flow cytometry, and biochemical confirmation of localization through subcellular fractionation followed by Western blotting.

Key Experimental Objectives

  • To visualize the intracellular localization of NBO using fluorescence microscopy.

  • To quantify the rate and concentration-dependence of NBO cellular uptake.

  • To determine the primary subcellular compartments where NBO accumulates.

  • To propose and investigate a potential signaling pathway affected by NBO based on its localization.

Experimental Protocols

Protocol 1: Qualitative Analysis of Cellular Uptake and Localization by Confocal Microscopy

This protocol details the use of confocal fluorescence microscopy to visualize the intracellular distribution of a fluorescently-labeled version of NBO (NBO-Fluor488).

Materials:

  • NBO-Fluor488

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 (nuclear stain)

  • MitoTracker™ Red CMXRos (mitochondrial stain)

  • Mounting medium

  • Glass-bottom confocal dishes

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.

  • Organelle Staining (Optional): If co-localization is desired, pre-incubate cells with organelle-specific dyes. For example, incubate with 100 nM MitoTracker™ Red CMXRos for 30 minutes to label mitochondria. Wash twice with warm PBS.

  • Compound Incubation: Treat cells with varying concentrations of NBO-Fluor488 (e.g., 1, 5, 10 µM) in complete culture medium. Incubate for different time points (e.g., 30 min, 2 hr, 6 hr) at 37°C in a CO2 incubator.

  • Washing: Aspirate the medium containing the compound and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular compound.[1]

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Incubate cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes to stain the nuclei.

  • Final Wash and Imaging: Wash cells twice with PBS and add a small volume of PBS or mounting medium to the dish.

  • Microscopy: Visualize the cells using a confocal microscope with appropriate laser lines and emission filters for NBO-Fluor488 (e.g., Ex/Em ~488/520 nm), Hoechst 33342 (e.g., Ex/Em ~350/461 nm), and any other organelle stains. Acquire z-stack images to analyze three-dimensional distribution.

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the amount of NBO-Fluor488 taken up by a cell population over time and at different concentrations.

Materials:

  • NBO-Fluor488

  • Suspension or adherent cell line (e.g., Jurkat, or trypsinized HeLa)

  • Complete culture medium

  • Ice-cold PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Seeding: Plate cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight (for adherent cells).[2]

  • Compound Incubation: Treat the cells with different concentrations of NBO-Fluor488 (e.g., 0.1, 1, 5, 10, 20 µM) for various time points (e.g., 5, 15, 30, 60, 120 minutes). Include an untreated control group.

  • Stop Uptake: To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.[1]

  • Cell Harvesting: For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently collect them.

  • Cell Collection: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the emission in the appropriate channel (e.g., FITC channel). Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

  • Data Analysis: Plot the MFI against time for each concentration to determine uptake kinetics. Plot the MFI at a fixed time point against concentration to assess dose-dependence.

Protocol 3: Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical confirmation of NBO's localization by separating cellular components and detecting the compound or its targets in specific fractions.

Materials:

  • Treated and untreated cells

  • Subcellular fractionation kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Antibodies: Primary antibodies against organelle-specific markers (e.g., Histone H3 for nucleus, α-Tubulin for cytoplasm, COX IV for mitochondria) and a potential target of NBO. Secondary HRP-conjugated antibodies.

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Harvesting: Treat a large population of cells (e.g., in a T-75 flask) with NBO. Harvest the cells by scraping or trypsinization.

  • Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol to isolate cytoplasmic, nuclear, and mitochondrial fractions.[3][4][5] Add protease/phosphatase inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.[3] b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against subcellular markers and the potential NBO target overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: The presence of organelle-specific markers will confirm the purity of the fractions. The relative abundance of a target protein in a specific fraction after NBO treatment can suggest the compound's site of action.

Data Presentation

Hypothetical Quantitative Data

The following tables represent plausible data obtained from the quantitative protocols described above.

Table 1: Dose- and Time-Dependent Cellular Uptake of NBO-Fluor488 Measured by Flow Cytometry

Concentration (µM)Mean Fluorescence Intensity (MFI) at 15 minMean Fluorescence Intensity (MFI) at 60 minMean Fluorescence Intensity (MFI) at 120 min
0 (Control)15 ± 218 ± 320 ± 4
1250 ± 25600 ± 45850 ± 60
51100 ± 902800 ± 2103500 ± 280
102150 ± 1805500 ± 4006800 ± 510
203800 ± 3108900 ± 65010500 ± 800
Data are presented as mean ± standard deviation.

Table 2: Subcellular Distribution of a Hypothetical NBO Target Protein (e.g., Apoptosis Regulator Bax) after 6h Treatment with 10 µM NBO

Cellular FractionControl (% of Total Signal)NBO-Treated (% of Total Signal)
Cytoplasm85%55%
Mitochondria10%40%
Nucleus5%5%
Data derived from densitometric analysis of Western blot bands, normalized to loading controls.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall experimental approach for studying the cellular uptake and localization of NBO.

G Overall Experimental Workflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Analysis cluster_conclusion Conclusion CellCulture 1. Cell Culture (e.g., HeLa cells) CompoundPrep 2. Prepare NBO-Fluor488 Working Solutions Treatment 3. Treat Cells with NBO-Fluor488 CompoundPrep->Treatment Microscopy 4a. Confocal Microscopy (Qualitative Localization) Treatment->Microscopy FlowCyto 4b. Flow Cytometry (Quantitative Uptake) Treatment->FlowCyto Fractionation 4c. Subcellular Fractionation Treatment->Fractionation ImageAnalysis 5a. Image Analysis & Co-localization Microscopy->ImageAnalysis FlowData 5b. MFI Data Analysis (Kinetics & Dose-Response) FlowCyto->FlowData WesternBlot 5c. Western Blotting of Fractions Fractionation->WesternBlot Conclusion 6. Determine Subcellular Localization & Mechanism ImageAnalysis->Conclusion FlowData->Conclusion WesternBlot->Conclusion

Caption: Experimental workflow for NBO uptake and localization studies.
Hypothetical Signaling Pathway

Given the antiproliferative activity of similar compounds, NBO might induce apoptosis. A common mechanism involves the translocation of pro-apoptotic proteins like Bax from the cytoplasm to the mitochondria. The following diagram depicts a hypothetical pathway where NBO promotes this event.

G Hypothetical NBO-Induced Apoptotic Pathway NBO NBO Enters Cell UnknownTarget Interacts with Unknown Cytosolic Target(s) NBO->UnknownTarget Bax Bax (Cytoplasm) UnknownTarget->Bax Promotes Conformational Change Bax_Mito Bax (Mitochondria) Bax->Bax_Mito Translocation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Mito->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Hypothetical signaling pathway for NBO-induced apoptosis.

References

Application Notes and Protocols: 3-(1-nitroethyl)-2-benzofuran-1(3H)-one as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a synthetic compound belonging to the benzofuranone class of molecules. While the broader class of benzofuranones has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific and detailed information regarding the enzyme inhibitory activity of this compound is not currently available in the public domain.

This document serves as a template for the development of application notes and protocols, outlining the types of data and experimental procedures that would be necessary to characterize its function as an enzyme inhibitor. At present, there is no specified enzyme class known to be inhibited by this particular compound. The following sections are therefore presented as a general framework to be populated once such data becomes available.

Mechanism of Action

The precise mechanism of action for this compound as an enzyme inhibitor is yet to be elucidated. Research into the activities of other substituted benzofuranones suggests potential for various modes of inhibition, which could include competitive, non-competitive, or uncompetitive binding to an enzyme's active or allosteric sites. The nitroethyl substitution at the 3-position represents a key chemical feature that would be critical in determining its specific interactions with a target enzyme.

Further research, including enzyme kinetic studies and structural biology approaches, is required to determine the exact mechanism of inhibition for this compound against a specific enzyme target.

Data Presentation: Quantitative Analysis of Inhibition

To characterize the inhibitory potential of this compound, a series of quantitative assays would be required. The following tables are provided as templates for the clear and structured presentation of such data.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeIC₅₀ (µM)Kᵢ (µM)Mode of InhibitionAssay Conditions
Enzyme NameDataDatae.g., CompetitiveBuffer, pH, Temp.
...............

Table 2: Cellular Activity

Cell LineTarget PathwayEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/EC₅₀)
e.g., Cancer Cell Linee.g., Signaling PathwayDataDataData
...............

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of inhibitory activity. The following are generalized protocols that would need to be adapted for a specific enzyme and assay technology.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

  • Materials:

    • Target Enzyme

    • Substrate for the enzyme

    • Assay Buffer (specific to the enzyme)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add a fixed concentration of the target enzyme to each well of the microplate.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay (Generic)

  • Objective: To evaluate the effect of this compound on a specific cellular pathway.

  • Materials:

    • Relevant cell line

    • Cell culture medium and supplements

    • This compound

    • Reagents for measuring the desired cellular endpoint (e.g., cell viability assay kit, reporter gene assay system).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate the cells for a specified duration.

    • Perform the chosen assay to measure the cellular response (e.g., measure cell viability using an MTT assay, or quantify reporter gene expression).

    • Analyze the data to determine the half-maximal effective concentration (EC₅₀).

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

G Hypothetical Signaling Pathway Inhibition cluster_0 Hypothetical Signaling Pathway Inhibition External Signal External Signal Receptor Receptor External Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor 3-(1-nitroethyl)-2- benzofuran-1(3H)-one Inhibitor->Kinase B G Experimental Workflow for IC50 Determination Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Start->Prepare Inhibitor Dilutions Add Enzyme Add Enzyme Add Inhibitor Add Inhibitor Prepare Inhibitor Dilutions->Add Inhibitor Add Enzyme->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis End End Data Analysis->End

Application Notes: Protocol for Assessing the Cytotoxicity of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The evaluation of a novel compound's cytotoxic potential is a foundational step in drug discovery and development.[1] 3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a benzofuranone derivative. While various benzofuranone compounds have been investigated for their biological activities, including antiproliferative and cytotoxic effects against cancer cell lines[2][3][4][5], specific cytotoxicity data for this compound is not readily available in the current literature.

This document provides a comprehensive set of protocols to systematically assess the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine its effect on cell viability, membrane integrity, and the mechanism of cell death (apoptosis vs. necrosis). The protocols include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining coupled with caspase activity assays to investigate apoptosis.

General Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic effects of a novel compound. The general workflow begins with preparing the compound and cells, followed by treatment and subsequent application of various assays to measure different aspects of cell health and death. The final step involves data analysis to determine key metrics like the IC50 value.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis compound Test Compound Preparation (Stock Solution & Serial Dilutions) treatment Treatment with Test Compound compound->treatment cells Cell Line Culture & Maintenance seeding Cell Seeding in Multi-well Plates cells->seeding seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_mtt MTT Assay (Viability) incubation->assay_mtt assay_ldh LDH Assay (Necrosis) incubation->assay_ldh assay_apop Apoptosis Assays (Annexin V / Caspase) incubation->assay_apop measurement Absorbance / Fluorescence Measurement assay_mtt->measurement assay_ldh->measurement assay_apop->measurement calculation % Cell Viability / Death Calculation measurement->calculation ic50 IC50 Value Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]

Data Presentation: Summarizing Cytotoxicity Data

The primary endpoint for cytotoxicity assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.[1][6] This value is crucial for comparing the potency of the compound across different cell lines and against known control compounds. Data should be presented clearly, typically in a tabular format.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM)

Cell Line Cancer Type This compound (IC50 in µM) Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 Breast Adenocarcinoma Experimental Value 1.2 ± 0.3
K562 Myeloid Leukemia Experimental Value 0.8 ± 0.2
U937 Lymphoma Experimental Value 0.9 ± 0.1
HEK293 Normal Kidney Experimental Value 5.6 ± 1.1

Data should be presented as mean ± standard deviation from at least three independent experiments.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Materials:

  • This compound

  • Selected cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8][9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[7][9]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

  • Solubilization: Carefully remove the medium. For adherent cells, be cautious not to disturb the cell layer. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 Plot the percent viability against the compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1][11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[11]

Materials:

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • Treated cell culture supernatants

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at 490 nm)[13]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[1]

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) at ~500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background signals.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[15]

  • Treated cells (adherent or suspension)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect all cells, including floating cells in the medium and adherent cells harvested by trypsinization.[16]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Caspase Activity Assay

Principle: A key feature of apoptosis is the activation of a family of cysteine proteases called caspases.[17] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave cellular substrates, leading to cell disassembly.[18][19] Caspase activity can be measured using specific substrates that are cleaved by active caspases to release a chromophore or fluorophore, which can be quantified.

Materials:

  • Caspase activity assay kit (e.g., for Caspase-3/7)

  • Cell lysates from treated and untreated cells

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Seeding and Treatment: Treat cells with the test compound as described previously.

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release cellular contents, including active caspases.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Prepare the reaction mixture containing the caspase substrate (e.g., DEVD-pNA for caspase-3) and add it to the lysates.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, allowing the active caspases to cleave the substrate.

  • Measurement: Measure the signal using a microplate reader at the appropriate wavelength for the released chromophore or fluorophore.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Potential Signaling Pathways in Cytotoxicity

Cytotoxic compounds often induce cell death by activating intrinsic or extrinsic apoptotic signaling pathways.[6] These pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis. The accumulation of reactive oxygen species (ROS) can also induce cell damage and promote apoptosis by causing mitochondrial membrane depolarization.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound (e.g., this compound) death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor binds dna_damage DNA Damage / ROS compound->dna_damage induces caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates mito Mitochondria dna_damage->mito damages cyto_c Cytochrome c Release mito->cyto_c releases caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis executes

Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for the Preclinical Evaluation of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any published studies detailing the administration of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one in animal models. The following application notes and protocols are representative examples based on methodologies used for structurally related benzofuran and isobenzofuran-1(3H)-one derivatives. These should serve as a guide for designing and conducting preclinical in vivo studies and must be adapted and validated for the specific compound.

Introduction

This compound is a small molecule belonging to the isobenzofuran-1(3H)-one (also known as phthalide) class of compounds. While this specific molecule is not extensively studied, the benzofuran core is a common scaffold in many biologically active compounds.[1][2][3] Derivatives of isobenzofuran-1(3H)-one have been investigated for a range of therapeutic applications, including neuroprotection and as antidepressant agents.[4][5][6][7] Additionally, various benzofuran derivatives have demonstrated significant antiproliferative activity in vitro and in vivo, targeting pathways such as Aurora B kinase.[8]

These application notes provide a framework for the initial in vivo evaluation of this compound in a murine model, focusing on a generic anti-cancer xenograft model as an example.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 79017-08-6
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Off-White to Beige Solid
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere

Data sourced from commercial supplier information.[9][10]

Experimental Protocols

  • Species: Athymic Nude Mice (nu/nu)

  • Age/Weight: 6-8 weeks old / 20-25 g

  • Supplier: Charles River Laboratories or equivalent

  • Housing: Standard pathogen-free conditions, 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before experimental manipulation.

  • Cell Line: Human colorectal carcinoma HCT-116 or another relevant cancer cell line.

  • Culture Conditions: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Implantation:

    • Harvest HCT-116 cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Monitor tumor growth using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

Note: The optimal vehicle and formulation must be determined empirically. The following is a common starting point for preclinical compounds.

  • Vehicle Preparation: A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

    • Dissolve the required amount of the test compound in DMSO.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Add sterile saline to the final volume and vortex thoroughly.

    • Prepare fresh daily before administration.

  • Dose Groups (Example):

    • Group 1: Vehicle control (intraperitoneal injection)

    • Group 2: Low dose (e.g., 10 mg/kg) of test compound (intraperitoneal injection)

    • Group 3: High dose (e.g., 30 mg/kg) of test compound (intraperitoneal injection)

    • Group 4: Positive control (e.g., an established chemotherapeutic agent)

  • Administration:

    • Route: Intraperitoneal (IP) injection is a common route for preclinical efficacy studies of benzofuran derivatives.[1]

    • Frequency: Once daily for 14-21 consecutive days.

    • Volume: 10 mL/kg body weight.

  • Tumor Volume: Measure every 2-3 days with calipers.

  • Body Weight: Measure every 2-3 days as an indicator of toxicity.

  • Clinical Observations: Monitor daily for any signs of distress or adverse effects.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum volume (~1500 mm³), or if body weight loss exceeds 20%, or at the end of the study period.

  • Tissue Collection: At necropsy, excise tumors and weigh them. Collect major organs (liver, kidney, spleen, lungs) for histopathological analysis.

Data Presentation (Hypothetical Data)

The following tables represent the type of quantitative data that would be collected and analyzed in such a study.

Table 1: In Vivo Antitumor Efficacy

Treatment Group (n=8)Dose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 1501.3 ± 0.20
Compound X (Low Dose)10875 ± 1200.9 ± 0.1530
Compound X (High Dose)30500 ± 950.5 ± 0.160
Positive Control-450 ± 800.45 ± 0.0964

Table 2: Systemic Toxicity Evaluation

Treatment Group (n=8)Dose (mg/kg)Mean Body Weight Change (%) ± SEMMortality
Vehicle Control-+5.5 ± 1.20/8
Compound X (Low Dose)10+3.1 ± 1.50/8
Compound X (High Dose)30-4.2 ± 2.10/8
Positive Control--10.8 ± 3.51/8

Visualizations

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture HCT-116 Cell Culture implantation Tumor Implantation (Athymic Nude Mice) cell_culture->implantation randomization Tumor Growth to ~120mm³ & Group Randomization implantation->randomization treatment Daily IP Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Organs) endpoint->necropsy data_analysis Data Analysis (Efficacy & Toxicity) necropsy->data_analysis

Caption: Workflow for in vivo xenograft model evaluation.

Many benzofuran derivatives exert their anti-cancer effects by interfering with cell cycle progression. One such mechanism could be the inhibition of key cell cycle kinases, leading to apoptosis.

G cluster_pathway Cell Cycle Progression Pathway compound 3-(1-nitroethyl)-2- benzofuran-1(3H)-one cdk Cyclin-Dependent Kinase (e.g., CDK1/2) compound->cdk Inhibition g2m G2/M Checkpoint cdk->g2m mitosis Mitosis g2m->mitosis apoptosis Apoptosis g2m->apoptosis Arrest Leads to proliferation Cell Proliferation mitosis->proliferation

Caption: Hypothetical inhibition of a cell cycle pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and improve the synthesis yield of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, which is typically a base-catalyzed Michael addition of nitroethane to 2-benzofuran-1(3H)-one (also known as coumaran-2-one).

Issue Potential Cause(s) Suggested Solutions
Low or No Product Yield Ineffective Deprotonation of Nitroethane: The base used may not be strong enough to generate the nitronate anion, or the reaction temperature may be too low.- Use a stronger base such as sodium ethoxide (NaOEt) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] - Ensure anhydrous reaction conditions, as water can quench the base and the nitronate anion. - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Poor Solubility of Reactants: Nitroalkanes often have limited solubility in common organic solvents, leading to a slow or incomplete reaction.[2]- Use a solvent system that can dissolve both the benzofuranone and the nitronate salt. Aprotic polar solvents like DMF or DMSO can be effective. - Consider a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst (e.g., a tetrabutylammonium salt) to facilitate the reaction between the phases.[2]
Reversible Reaction (Retro-Michael): The Michael addition can be reversible, especially at elevated temperatures, leading to an equilibrium that does not favor the product.- Perform the reaction at the lowest effective temperature. Room temperature is often sufficient. - Once the reaction is complete, quench it promptly by neutralizing the base to prevent the reverse reaction during workup.
Formation of Multiple Products Double Addition: The initial product can be deprotonated again and react with a second molecule of 2-benzofuranone. This is more common with nitromethane but can occur with nitroethane.[2]- Use a slight excess (e.g., 1.1 to 1.5 equivalents) of nitroethane relative to the 2-benzofuranone to favor the mono-adduct. - Add the 2-benzofuranone slowly to the solution of the pre-formed nitronate anion to maintain a low concentration of the Michael acceptor.
Side Reactions of the Benzofuranone: Strong bases can potentially cause hydrolysis or decomposition of the lactone ring in the starting material or product.- Use a non-nucleophilic organic base like DBU instead of alkoxides if lactone instability is suspected. - Minimize reaction time; monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Difficult Purification Co-elution of Starting Material and Product: The product and starting benzofuranone may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. - Consider recrystallization as an alternative or final purification step.
Oily Product: The product may not crystallize easily.- Ensure all solvent is removed under high vacuum. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. - If the product remains an oil, purification by column chromatography is the primary method.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction? A1: A base is required to deprotonate the α-carbon of nitroethane.[2] This creates a resonance-stabilized carbanion (a nitronate ion), which is the active nucleophile (the Michael donor) that attacks the 2-benzofuran-1(3H)-one (the Michael acceptor).[2]

Q2: What is the difference between using an inorganic base like NaOH and an organic base like DBU? A2: Inorganic bases like NaOH or NaOEt are strong and effective but can be poorly soluble in many organic solvents and can promote side reactions like hydrolysis of the ester (lactone) group.[2] Organic bases like DBU are typically more soluble in organic solvents, are non-nucleophilic (reducing the risk of hydrolysis), and can promote the reaction under milder, more homogeneous conditions.[1]

Q3: My starting material, 2-benzofuran-1(3H)-one, is not commercially available. How can I prepare it? A3: A common method for synthesizing 2-benzofuran-1(3H)-one is the acid-catalyzed intramolecular cyclization (lactonization) of 2-hydroxyphenylacetic acid.[3] This is typically done by refluxing in a solvent like toluene with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and removing the water formed using a Dean-Stark apparatus.[3]

Q4: Can I use a different nitroalkane? A4: Yes, other nitroalkanes can be used. However, the reactivity and potential for side reactions may change. For example, nitromethane is more prone to multiple additions, while larger nitroalkanes may react more slowly due to steric hindrance.[2]

Q5: How can I monitor the progress of the reaction? A5: The reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting 2-benzofuranone, should have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Data Presentation

The following table presents representative data for optimizing the reaction conditions. The goal is to maximize the yield of the desired Michael adduct while minimizing side products.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Observations
1Et₃N (1.2)Toluene8024<10Incomplete reaction; base likely too weak.
2NaOEt (1.1)Ethanol25665Moderate yield; some starting material remains.
3NaOEt (1.1)Ethanol50460Faster reaction but lower yield, possible retro-Michael addition.
4DBU (1.1)THF251275Good yield under homogeneous conditions.
5DBU (1.1)DCM251270Slightly lower yield than in THF.
6DBU (1.1) DMF 25 8 85 Optimal conditions found; faster reaction and higher yield.
7K₂CO₃ (1.5)DMF502445Incomplete reaction; base not strong enough for efficient deprotonation.

Experimental Protocols

Protocol 1: Synthesis of Starting Material: 2-Benzofuran-1(3H)-one

This protocol describes the synthesis of the Michael acceptor from 2-hydroxyphenylacetic acid.

Materials:

  • 2-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.63 g, 3.3 mmol)

  • Toluene (200 mL)

Procedure:

  • A 500 mL round-bottom flask is equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

  • Add 2-hydroxyphenylacetic acid (10.0 g), p-TsOH (0.63 g), and toluene (200 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 3-4 hours or until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 2-benzofuran-1(3H)-one as a low-melting solid or oil.

Protocol 2: Synthesis of this compound

This protocol describes the base-catalyzed Michael addition using optimized conditions.

Materials:

  • 2-Benzofuran-1(3H)-one (5.00 g, 37.3 mmol)

  • Nitroethane (3.09 mL, 41.0 mmol, 1.1 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.84 mL, 41.0 mmol, 1.1 equiv.)

  • Anhydrous Dimethylformamide (DMF) (100 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (100 mL) and nitroethane (3.09 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DBU (5.84 mL) to the solution with stirring. Allow the mixture to stir at 0 °C for 15 minutes to ensure the formation of the nitronate anion.

  • Add a solution of 2-benzofuran-1(3H)-one (5.00 g) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 8-12 hours, monitoring its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by pouring it into 200 mL of 1 M HCl (aq) cooled in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound.

Visualizations

Reaction Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Workup 2-Benzofuranone Product This compound 2-Benzofuranone->Product C-C bond formation Nitroethane Nitroethane (CH3CH2NO2) Nitronate_Anion Nitronate Anion Nitroethane->Nitronate_Anion + Base Base Base (e.g., DBU) Nitronate_Anion->Product C-C bond formation Acid_Quench Acid Quench (e.g., 1M HCl) Product->Acid_Quench Reaction Mixture Extraction Extraction (Ethyl Acetate) Purification Purification (Column Chromatography) Final_Product Pure Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low or No Yield check_base Is the base strong enough? (e.g., DBU, NaOEt) start->check_base check_conditions Are conditions anhydrous? check_base->check_conditions Yes solution_base Action: Use stronger base (DBU, NaOEt) check_base->solution_base No check_solubility Are reactants soluble? check_conditions->check_solubility Yes solution_conditions Action: Use anhydrous solvents and inert atmosphere check_conditions->solution_conditions No check_temp Is temperature optimized? check_solubility->check_temp Yes solution_solubility Action: Change solvent (DMF) or use phase-transfer catalyst check_solubility->solution_solubility No solution_temp Action: Run at RT first, then gently heat if needed check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_base->end solution_conditions->end solution_solubility->end solution_temp->end

Caption: Troubleshooting workflow for low synthesis yield.

References

troubleshooting solubility issues with 3-(1-nitroethyl)-2-benzofuran-1(3H)-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. This document provides in-depth troubleshooting for common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As researchers, scientists, and drug development professionals, ensuring the integrity of your experimental compounds is paramount. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Understanding the Challenge: Compound and Solvent Properties

Before troubleshooting, it's crucial to understand the key players: the solute, this compound, and the solvent, DMSO.

This compound is an organic molecule containing a benzofuranone core, a lactone (cyclic ester), and a nitroalkyl group.[1][2] While specific solubility data in DMSO is not extensively published, the presence of both polar (nitro, ester) and nonpolar (benzene ring) functionalities suggests it should be soluble in a versatile solvent like DMSO. However, its relatively complex and rigid structure can present dissolution challenges.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[3] This makes it a near-universal solvent in drug discovery and biological assays.[4][5] However, its utility is not without caveats. Its hygroscopic nature (tendency to absorb water from the air), relatively high freezing point (18.5 °C or 65.3 °F), and potential to degrade certain compounds are critical factors to consider.[3]

Key Physicochemical Properties
PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₀H₉NO₄[2](CH₃)₂SO[3]
Molecular Weight 207.18 g/mol [2]78.13 g/mol [3]
Appearance Solid (presumed)Colorless liquid[3]
Boiling Point Not specified189 °C (372 °F)[3]
Melting Point Not specified19 °C (66 °F)[3]

Section 2: Troubleshooting Guide for Solubility Issues

Encountering particulate matter or incomplete dissolution can compromise experimental results by leading to inaccurate compound concentrations.[6] Follow this systematic approach to diagnose and resolve solubility issues.

Initial Dissolution Protocol

This protocol is the recommended starting point for preparing a stock solution.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate vial (glass is often preferred for long-term storage).[7]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Gently vortex the vial for 1-2 minutes.[4] Avoid vigorous shaking that can introduce air bubbles.

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particulates. If the solution is clear, the compound is dissolved.

If particulates remain, proceed to the troubleshooting workflow.

Troubleshooting Workflow

This workflow provides a logical progression of steps to achieve complete dissolution while minimizing the risk of compound degradation.

TroubleshootingWorkflow Start Particulates observed after initial vortexing Vortex Vortex for an additional 2-3 minutes Start->Vortex Check1 Visually inspect solution Vortex->Check1 Sonicate Sonicate in a water bath for 5-10 minutes at room temperature Check1->Sonicate Particulates remain Success Solution is clear. Proceed with experiment. Store appropriately. Check1->Success Clear solution Check2 Visually inspect solution Sonicate->Check2 Warm Gently warm to 37°C for 5-10 minutes with intermittent vortexing Check2->Warm Particulates remain Check2->Success Clear solution Check3 Visually inspect solution Warm->Check3 Check3->Success Clear solution Failure Particulates persist. Consider preparing a fresh, lower concentration stock. Check3->Failure Particulates remain

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Rationale Behind Troubleshooting Steps
  • Vortexing: This is the most basic mechanical agitation to increase the interaction between the solvent and solute particles.

  • Sonication: Utilizes ultrasonic waves to create micro-vibrations in the solvent, which can break apart compound aggregates and enhance dissolution without significant heat.[4][5] This is a highly effective method for stubborn particulates.

  • Gentle Warming: Increasing the temperature can enhance solubility. However, this must be done cautiously. It is recommended not to exceed 37-40°C, as excessive heat can potentially degrade the compound or accelerate unwanted reactions with DMSO.[4][8] Always check for any changes in the solution's color, which might indicate degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially but precipitated after being stored at -20°C. What should I do?

This is a common issue, especially with high-concentration stock solutions. DMSO's freezing point is 18.5°C (65.3°F), so it will be solid at -20°C.[3] Upon thawing, the compound may not readily redissolve.

  • Solution: Before use, allow the vial to thaw completely at room temperature. Once thawed, vortex the solution thoroughly and visually inspect for any precipitate. If needed, a brief sonication can help ensure the compound is fully back in solution.[9] To minimize this issue, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q2: I see a precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay. Is my experiment invalid?

This is known as "kinetic solubility" and is a very common challenge.[10] The compound may be highly soluble in DMSO but poorly soluble in the aqueous environment of your assay buffer.[11]

  • Mitigation Strategies:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its effect on the cells or proteins in your assay.[4]

    • Dilution Method: Perform serial dilutions in 100% DMSO first. Then, add a small aliquot of the DMSO stock directly into the final assay medium with vigorous mixing.[6][12] This method often yields a more homogenous suspension than making an intermediate dilution in an aqueous solution.

    • Re-dissolving: Even if a precipitate forms upon dilution, vortexing or sonicating the final assay plate or tube can sometimes help re-dissolve or create a fine suspension of the compound.[8]

Q3: Could the this compound be degrading in DMSO?

Compound stability in DMSO is a valid concern.[13] While many compounds are stable for extended periods, some functional groups can be reactive.[7][14] The lactone ring in the benzofuranone structure could be susceptible to hydrolysis if there is significant water content in the DMSO. The nitro group is generally stable, but strong acidic or basic conditions, which can be catalyzed by impurities, could lead to degradation.[15][16]

  • Best Practices for Ensuring Stability:

    • Use High-Purity, Anhydrous DMSO: This minimizes the risk of water-mediated degradation.[7]

    • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and light.[4]

    • Stability Studies: For long-term projects, it is advisable to periodically check the purity of your stock solution using methods like HPLC-UV or NMR to ensure the compound remains intact.[13]

Q4: Is it better to prepare stock solutions fresh each time?

While preparing fresh solutions is the gold standard for ensuring compound integrity, it is often not practical for high-throughput screening or when working with limited amounts of the compound. A well-prepared and properly stored DMSO stock solution is a reliable alternative for most applications.[8] If you observe inconsistent results between experiments using the same stock, it may be an indication of stability issues, and preparing a fresh solution would be the best course of action.

Potential Compound-Solvent Interactions

It's important to be aware of potential chemical interactions that could affect your experiments.

Interactions cluster_compound Solute cluster_solvent Solvent & Conditions Compound This compound DMSO DMSO (Dimethyl Sulfoxide) Water Absorbed Water (H₂O) Water->Compound Potential Lactone Hydrolysis AcidBase Acid/Base Impurities AcidBase->DMSO Catalyzes DMSO Decomposition [10] Heat Heat (>40°C) Heat->Compound Potential Thermal Degradation

Caption: Potential interactions affecting compound stability in DMSO.

By understanding these principles and following the recommended procedures, researchers can confidently prepare and use solutions of this compound, ensuring the accuracy and reproducibility of their experimental data.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of isobenzofuranones.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for functionalizing isobenzofuranones?

Isobenzofuranones, also known as phthalides, are versatile scaffolds in medicinal chemistry. Key functionalization strategies include:

  • Palladium-Catalyzed Reactions: These are powerful methods for C-H activation, carbonylation, and cyclization to construct the isobenzofuranone core or functionalize it.[1]

  • Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are effective for C-H bond activations, enabling the introduction of various functional groups.[2][3]

  • Metal-Free Approaches: These methods avoid transition metals, often utilizing strong acids, bases, or other organic reagents to achieve functionalization, which can be advantageous for reducing metal contamination in final products.[4][5]

  • Functionalization at the C-3 Position: The C-3 position is a common site for introducing diversity through condensation, substitution, and other reactions.[6]

Q2: How do I choose between a metal-catalyzed and a metal-free approach?

The choice depends on several factors:

  • Substrate Scope and Functional Group Tolerance: Metal-catalyzed reactions, particularly with palladium, often offer broad substrate scope and high tolerance for various functional groups.[1][7]

  • Desired Transformation: Specific reactions like C-H activation/lactonization are well-established with palladium catalysis.[1] Metal-free methods are well-suited for transformations like dehydrative substitutions.[4]

  • Cost and Purity Requirements: Metal-free reactions can be more cost-effective and eliminate the need for downstream metal removal steps, which is critical in pharmaceutical development.[8]

  • Reaction Conditions: Metal-catalyzed reactions may require specific ligands and inert atmospheres, while some metal-free methods can be performed under milder or ambient conditions.[9]

Q3: What are the key parameters to consider when optimizing a palladium-catalyzed C-H functionalization reaction?

Optimizing these reactions typically involves screening several components to achieve the best yield and selectivity.

  • Catalyst/Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) is fundamental.

  • Ligand: Ligands are crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity.

  • Oxidant: An external oxidant is often required in C-H activation cycles.

  • Solvent: Solvent polarity and coordinating ability can significantly impact the reaction rate and outcome.

  • Base: A base is often necessary, and its strength and stoichiometry must be optimized.

  • Temperature: Reaction temperature affects the rate and can influence the formation of byproducts.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Functionalized Product

Q: My reaction is resulting in a low yield or returning only starting material. What are the common causes and how can I fix this?

A: Low yields are a frequent issue in complex organic syntheses.[10] A systematic approach is needed to identify the root cause.

Possible Causes & Solutions:

  • Inactive Catalyst: The metal catalyst may have degraded.

    • Solution: Use a freshly opened bottle of the catalyst or a more stable pre-catalyst. If applicable, ensure the catalyst was handled under an inert atmosphere.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for your specific substrate.

    • Solution: Screen a matrix of conditions. For instance, in silver-promoted oxidative coupling for dihydrobenzofuran synthesis, acetonitrile was found to be a superior solvent to more commonly used ones like dichloromethane or benzene.[11] Similarly, the choice of base (e.g., NaH, KOtBu, K₂CO₃) can be critical.[10]

  • Presence of Moisture or Oxygen: Many organometallic reactions are sensitive to air and moisture.

    • Solution: Use anhydrous solvents and freshly dried reagents. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding reagents.

  • Poor Substrate Purity: Impurities in the starting material can inhibit the catalyst or lead to side reactions.

    • Solution: Purify the starting materials before use by recrystallization, distillation, or column chromatography.

Problem 2: Formation of Multiple Products or Regioisomers

Q: My reaction produces a mixture of isomers, making purification difficult and lowering the yield of the target molecule. What can I do?

A: Lack of regioselectivity is a common challenge, especially in C-H activation on substituted aromatic rings.[10]

Possible Causes & Solutions:

  • Steric and Electronic Effects: The inherent electronic properties and steric hindrance of your substrate dictate the most reactive sites.

    • Solution: Modify the directing group on your substrate to favor C-H activation at the desired position. Sometimes, changing the catalyst or ligand can alter the steric environment around the metal center, thereby influencing regioselectivity.

  • Solvent Polarity: The solvent can influence the reaction pathway.

    • Solution: In the N-alkylation of adenine, polar aprotic solvents like DMF or DMSO favor the desired N9-alkylation, while polar protic solvents can increase the formation of the N3-alkylated byproduct.[10] A similar solvent screen could be beneficial for your system.

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing key reaction parameters.

Table 1: Effect of Solvent on Oxidative Coupling Yield

Based on the optimization for the synthesis of dihydrobenzofuran neolignans, a related benzofuranone structure.[11]

EntrySolventConversion (%)Selectivity (%)Yield (%)
1Dichloromethane953331
2Benzene/Acetone (5:3)983231
3Methanol402510
4Acetonitrile904036

Table 2: Optimization of Base and Solvent for Palladium-Catalyzed Synthesis

Illustrative data based on common optimization procedures for cross-coupling reactions.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃ (2.0)Toluene10045
2Pd(OAc)₂ (5)Cs₂CO₃ (2.0)Toluene10062
3Pd(OAc)₂ (5)Cs₂CO₃ (2.0)Dioxane10075
4PdCl₂(dppf) (5)Cs₂CO₃ (2.0)Dioxane10088
5PdCl₂(dppf) (5)Cs₂CO₃ (2.0)Dioxane8081

Experimental Protocols

Protocol 1: General Procedure for Domino Palladium-Catalyzed Synthesis of Isobenzofuran-1(3H)-ones [1]

This one-pot domino reaction synthesizes isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols, using paraformaldehyde as an in-situ source of carbon monoxide.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (Argon), add the o-bromobenzyl alcohol (1.0 equiv.), paraformaldehyde (2.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.10 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) to the vessel.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired isobenzofuranone.

Protocol 2: Metal-Free Dehydrative Substitution of 3-Hydroxy-3-phenylbenzofuran-2(3H)-ones [4]

This protocol describes a metal-free approach to synthesize 3-substituted-3-arylbenzofuran-2(3H)-ones.

  • Reaction Setup: To a solution of the 3-hydroxy-3-phenylbenzofuran-2(3H)-one (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane), add the nucleophile (e.g., an electron-rich arene, alcohol, or thiol, 1.2 equiv.).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst at 0 °C.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) start->check_conditions purify Purify Starting Materials check_reagents->purify Impurity Suspected new_catalyst Use Fresh Catalyst / Handle under Inert Gas check_catalyst->new_catalyst Degradation Suspected optimize_conditions Screen Solvents, Bases, & Temperatures check_conditions->optimize_conditions Suboptimal Conditions success Improved Yield purify->success fail Issue Persists: Re-evaluate Synthetic Route purify->fail new_catalyst->success new_catalyst->fail optimize_conditions->success optimize_conditions->fail

Caption: Troubleshooting workflow for addressing low product yield.

Optimization_Workflow General Workflow for Reaction Optimization cluster_params Parameters to Screen A Define Transformation (e.g., C-H Arylation) B Select Initial Conditions (Based on Literature) A->B C Screen Key Parameters B->C D Analyze Results (Yield, Selectivity) C->D E Refine Conditions D->E E->C Re-screen F Confirm Optimal Conditions & Test Substrate Scope E->F P1 Catalyst/Ligand P2 Solvent P3 Base/Additive P4 Temperature

Caption: Logical workflow for optimizing reaction conditions.

Reaction_Types center Isobenzofuranone Core pd_cat Palladium-Catalyzed center->pd_cat rh_cat Rhodium-Catalyzed center->rh_cat metal_free Metal-Free center->metal_free ch_act C-H Activation/ Cyclization pd_cat->ch_act domino Domino Carbonylation pd_cat->domino rh_cat->ch_act dehyd Dehydrative Substitution metal_free->dehyd annulation [4+4] Annulation metal_free->annulation

Caption: Key synthetic approaches for functionalizing isobenzofuranones.

References

how to avoid common pitfalls in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organic synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section provides troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Low or No Product Yield

Q1: My reaction is giving a very low yield or no product at all. What are the first things I should check?

A1: Low or no yield is a common and frustrating issue in organic synthesis. A systematic approach to troubleshooting is the most effective way to identify the problem. Start by evaluating the following key areas:

  • Starting Materials and Reagents: The purity and reactivity of your starting materials and reagents are critical.[1]

  • Reaction Setup and Conditions: Even small deviations from the optimal conditions can significantly impact the outcome.

  • Reaction Monitoring and Workup: Inadequate monitoring can lead to premature or overly long reaction times, while improper workup can result in product loss.[2]

  • Product Purification: The final purification step can also be a source of yield loss if not optimized.[3]

Here is a logical workflow to help you troubleshoot low reaction yields:

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Starting Material & Reagent Quality Start->CheckReagents CheckConditions Review Reaction Setup & Conditions CheckReagents->CheckConditions Reagents OK Solution Identify and Address Root Cause CheckReagents->Solution Impure/Degraded MonitorReaction Analyze Reaction Monitoring Data (TLC, etc.) CheckConditions->MonitorReaction Setup Correct CheckConditions->Solution Incorrect Conditions EvaluateWorkup Assess Workup & Purification Procedures MonitorReaction->EvaluateWorkup Reaction Incomplete or Stalled SideReactions Investigate Potential Side Reactions MonitorReaction->SideReactions Unexpected Spots on TLC ProductDecomposition Check for Product Decomposition EvaluateWorkup->ProductDecomposition Product Loss During Purification EvaluateWorkup->Solution Inefficient Purification SideReactions->Solution ProductDecomposition->Solution

A logical workflow for troubleshooting low reaction yields.

Q2: How can I be sure my starting materials and reagents are not the problem?

A2: The quality of your inputs directly affects your output. Here’s how to troubleshoot this area:

  • Purity: Whenever possible, use freshly opened reagents. If you suspect the purity of a starting material, consider purifying it before use. Common purification methods include recrystallization for solids and distillation for liquids.[4] For air- or moisture-sensitive reagents, ensure they have been stored and handled under an inert atmosphere.[1]

  • Reactivity: Some reagents, like Grignard reagents, can degrade over time.[5] If you are using a previously prepared reagent of uncertain age or storage conditions, it is best to prepare it fresh or titrate it to determine its active concentration.[5]

  • Solvent Quality: The solvent is a critical component of the reaction medium. The presence of impurities, especially water in anhydrous reactions, can completely inhibit a reaction or lead to unwanted side products.[6] Always use dry, freshly distilled, or commercially available anhydrous solvents for moisture-sensitive reactions.[7]

Experimental Protocol: Solvent Distillation

To obtain anhydrous solvents, distillation from an appropriate drying agent is a common and effective method.[8]

Objective: To remove water and other impurities from a solvent.

Materials:

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for halogenated solvents and amides)[4]

  • Inert gas source (e.g., nitrogen or argon)

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried or oven-dried to remove any adsorbed water.[9]

  • Drying Agent: Add the appropriate drying agent to the round-bottom flask containing the solvent.

  • Reflux: Heat the solvent to reflux under an inert atmosphere. The refluxing process allows the solvent to be thoroughly dried by the drying agent.

  • Distillation: After a period of reflux, slowly distill the solvent, collecting the pure, dry solvent in the receiving flask.

  • Storage: Store the freshly distilled solvent over molecular sieves under an inert atmosphere to maintain its dryness.[4]

Q3: My reaction seems to stall before all the starting material is consumed. What could be the cause?

A3: A stalled reaction can be due to several factors:

  • Deactivated Reagent or Catalyst: The reagent or catalyst may have lost its activity over the course of the reaction. This can be due to impurities, thermal decomposition, or product inhibition. Adding a fresh portion of the reagent or catalyst can sometimes restart the reaction.[5]

  • Equilibrium: If the reaction is reversible, it may have reached equilibrium. In this case, you may need to shift the equilibrium towards the products, for example, by removing a byproduct as it is formed.[5]

  • Incomplete Mixing: If the reaction mixture is not being stirred efficiently, localized concentrations of reactants can lead to a stalled reaction. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

Unexpected Side Products

Q1: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I identify and minimize them?

A1: The formation of side products is a common challenge that can complicate purification and reduce the yield of your desired product. Identifying the source of these impurities is the first step to mitigating their formation.[10]

SideProductInvestigation Start Unexpected Side Products Observed AnalyzeReaction Analyze Reaction Mixture (NMR, LC-MS) Start->AnalyzeReaction IdentifyStructures Identify Structures of Side Products AnalyzeReaction->IdentifyStructures ProposeMechanisms Propose Mechanisms for Side Product Formation IdentifyStructures->ProposeMechanisms ModifyConditions Modify Reaction Conditions to Minimize Side Reactions ProposeMechanisms->ModifyConditions Optimize Optimize for Desired Product ModifyConditions->Optimize

A workflow for investigating and minimizing side products.

Q2: What are some common types of side reactions and how can I prevent them?

A2: The nature of side reactions is highly dependent on the specific transformation you are performing. However, some general categories of side reactions and strategies to avoid them are listed below.

Side Reaction TypeCommon CausesPotential Solutions
Over-reaction/Degradation Reaction time is too long; reaction temperature is too high.Monitor the reaction closely by TLC or other methods and quench it as soon as the starting material is consumed.[5] Consider running the reaction at a lower temperature.
Isomerization Acidic or basic conditions; high temperatures.Adjust the pH of the reaction mixture. Run the reaction at a lower temperature if possible.
Polymerization High concentration of reactive monomers.Use more dilute reaction conditions. Add the monomer slowly to the reaction mixture.
Wurtz Coupling (in Grignard reactions) Reaction of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration.[1]
Homocoupling (in Suzuki couplings) Presence of oxygen.Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.[11]
Workup and Purification Problems

Q1: I am having trouble with my aqueous workup. What are some common issues and their solutions?

A1: The aqueous workup is a critical step for removing inorganic byproducts and other water-soluble impurities. However, several problems can arise.

ProblemPotential Cause(s)Suggested Solution(s)
Emulsion Formation The organic and aqueous layers have similar densities; presence of surfactants.Add brine (saturated NaCl solution) to increase the density of the aqueous layer. Filter the mixture through a pad of Celite.[12]
Product is Water Soluble The product has a high polarity.Extract the aqueous layer multiple times with a more polar organic solvent. "Salt out" the product by saturating the aqueous layer with a salt like NaCl.[13]
Precipitate at the Interface An insoluble salt or byproduct has formed.Add more water or organic solvent to dissolve the precipitate. Filter the entire mixture to remove the solid.[14]

Q2: My column chromatography is not giving good separation. What can I do to improve it?

A2: Column chromatography is a powerful purification technique, but its success depends on proper execution.

  • Solvent System Selection: The choice of eluent is crucial. The ideal solvent system should give your desired compound an Rf value of around 0.3 on a TLC plate.[15]

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[4]

  • Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[2]

Experimental Protocol: Flash Column Chromatography

Objective: To purify a compound from a mixture based on polarity.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography)

  • Eluent (solvent system determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Air pressure source (optional)

Methodology:

  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Packing the Column: There are two common methods for packing:

    • Dry Packing: Fill the column with dry silica gel and then carefully run the eluent through it.[16]

    • Wet Packing (Slurry Packing): Prepare a slurry of the silica gel in the eluent and pour it into the column.[17]

  • Equilibration: Run several column volumes of the eluent through the packed column to ensure it is well-settled and equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel. Alternatively, you can pre-adsorb your sample onto a small amount of silica gel and load the dry powder onto the column.[18]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to the top of the column to increase the flow rate.[15]

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. Adding a seed crystal of the pure compound can also initiate crystallization.[12]

  • Adjust the Solvent System: If the compound continues to oil out, you may need to use a different solvent or a mixed solvent system with a lower boiling point.[19]

  • Re-dissolve and Cool Slowly: If an oil has formed, reheat the solution until it is homogeneous again, then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.[12]

References

minimizing off-target effects of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted primary targets of this compound?

Currently, the specific molecular targets of this compound are not well-documented in publicly available literature. Benzofuranone derivatives, however, have been shown to exhibit a range of biological activities, including antiproliferative and antioxidant effects.[1][2] Therefore, it is plausible that this compound could interact with pathways involved in cell cycle regulation, apoptosis, or oxidative stress. Without empirical data, any presumed target should be validated experimentally.

Q2: What are off-target effects, and why are they a concern when using a novel compound like this compound?

Off-target effects are unintended interactions of a small molecule with cellular components other than its intended target.[3][4] These effects can lead to misinterpretation of experimental results, cellular toxicity, and confounding data that can obscure the true mechanism of action of the compound.[3] Minimizing off-target effects is critical for ensuring the validity and reproducibility of research findings, especially for a novel compound where the full spectrum of biological activity is unknown.

Q3: How can I begin to assess the potential for off-target effects with this compound?

A multi-step approach is recommended to assess off-target effects:

  • Dose-Response Analysis: Conduct a dose-response curve to determine the optimal concentration range for your desired biological effect while minimizing cytotoxicity.[4]

  • Phenotypic Comparison: Compare the observed cellular phenotype with the known phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of a hypothesized target. Discrepancies may suggest off-target activity.[4]

  • Use of Inactive Controls: If available, use a structurally related but inactive analog of the compound. This control should not produce the same cellular effects; if it does, it points to off-target interactions.[4]

  • Proteome-wide Profiling: Advanced techniques like chemical proteomics can help identify the full spectrum of proteins that the compound binds to within the cell.

Q4: What are some common assays to evaluate the off-target effects of this compound?

A comprehensive assessment of off-target effects typically involves a combination of the following assays:

  • Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration at which the compound induces cell death, which may be due to off-target interactions.[4]

  • Target Engagement Assays: To confirm that the compound is binding to its intended target at the concentrations where the cellular effect is observed.[4]

  • Global Expression Profiling (e.g., RNA-seq, Proteomics): To identify unexpectedly perturbed signaling pathways.[3]

  • Kinase Profiling or other Panel Screens: To screen the compound against a broad panel of known off-target candidates (e.g., kinases, GPCRs).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cytotoxicity at Low Concentrations 1. The compound may have significant off-target effects that are toxic to the cells.[4]2. The cell line may be particularly sensitive to the compound.1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range.[4]2. Use a lower concentration of the compound and/or a shorter incubation time.3. Test the compound in a different cell line to assess if the cytotoxicity is cell-type specific.
Inconsistent Results Between Experiments 1. Variability in cell health, density, or passage number.[3]2. Inconsistent quality or concentration of the compound due to improper storage or handling.3. The compound may be unstable in the cell culture medium.1. Standardize cell culture protocols, including using cells within a consistent passage number range.[4]2. Prepare single-use aliquots of the compound to avoid repeated freeze-thaw cycles.[3]3. Assess the stability of the compound in your experimental conditions over time using methods like HPLC.
Observed Phenotype Does Not Match the Expected On-Target Effect 1. The phenotype may be a result of one or more off-target effects.[3]2. The assumed mechanism of action for the intended target in your specific cell line may be incorrect.1. Perform pathway analysis using data from global expression profiling to identify unexpectedly perturbed signaling pathways.[3]2. Validate off-target interactions using techniques like Western blotting or functional assays for suspected off-target proteins.[3]3. If possible, use a structurally unrelated compound that targets the same primary target to see if the same phenotype is observed.[3]
No Observable Effect Even at High Concentrations 1. The compound may have low cell permeability.[4]2. The target protein may not be expressed or may be expressed at very low levels in your cell line.3. The compound may be rapidly metabolized by the cells.1. Perform a cell permeability assay.2. Validate the expression of the target protein in your cell line using Western blotting or qPCR.3. Investigate the metabolic stability of the compound in your cell line.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement/Pathway Analysis
  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a protein in a suspected off-target pathway.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_planning Phase 1: Initial Assessment cluster_investigation Phase 2: Off-Target Investigation cluster_validation Phase 3: Validation A Dose-Response Curve (Cytotoxicity Assay) B Determine Optimal Concentration Range A->B C Phenotypic Comparison (vs. Genetic Knockdown) B->C Proceed if effective concentration is non-toxic D Global Expression Profiling (RNA-seq, Proteomics) B->D H Refine Experimental Conditions C->H E Pathway Analysis D->E G Western Blot for Off-Target Pathways E->G F Target Engagement Assay F->H G->H

Caption: A general workflow for assessing and minimizing off-target effects.

signaling_pathway cluster_treatment Cellular Treatment cluster_effects Potential Cellular Effects Compound 3-(1-nitroethyl)-2- benzofuran-1(3H)-one OnTarget Intended Target Compound->OnTarget Binds OffTarget1 Off-Target Kinase Compound->OffTarget1 Binds OffTarget2 Off-Target GPCR Compound->OffTarget2 Binds OnTargetPathway Desired Cellular Response (e.g., Apoptosis) OnTarget->OnTargetPathway Activates OffTargetPathway1 Unintended Pathway 1 (e.g., Cytotoxicity) OffTarget1->OffTargetPathway1 Activates OffTargetPathway2 Unintended Pathway 2 (e.g., Proliferation) OffTarget2->OffTargetPathway2 Activates

Caption: Potential on-target vs. off-target signaling pathways.

References

Technical Support Center: Strategies to Reduce False Positives in High-Throughput Screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize false positives in high-throughput screening (HTS) campaigns.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to a high rate of false positives.

Q1: We are observing a high hit rate in our primary screen. What are the common causes and how can we troubleshoot this?

A high hit rate in a primary HTS campaign is often an indication of a significant number of false positives. Common causes include compound-dependent assay interference and issues with the assay itself. Here’s a breakdown of potential causes and troubleshooting steps:

  • Compound Interference: Many compounds can interfere with the assay technology, leading to a signal that mimics a true hit.[1][2] This is a reproducible phenomenon that can even show concentration-dependence.[1]

    • Autofluorescence: The compound itself is fluorescent in the same range as the assay's detection wavelength.

    • Signal Quenching/Enhancing: The compound absorbs light or otherwise interferes with the signal generation of the reporter system.[2]

    • Reporter Enzyme Inhibition/Activation: Compounds can directly inhibit or activate reporter enzymes, such as luciferase, which are commonly used in HTS assays.[1][3]

    • Compound Aggregation: At certain concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cellular processes.[3]

    • Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species that interfere with the assay components.[4]

  • Systematic Errors: Non-random errors in the experimental setup can lead to biased results.

    • Edge Effects: Evaporation or temperature gradients across the plate can affect wells on the edge differently than those in the center.[5][6]

    • Batch Effects: Variations between different batches of reagents or plates can introduce systematic errors.[5]

Troubleshooting Steps:

  • Data Analysis:

    • Analyze raw data for patterns. For instance, in fluorescence-based assays, check the individual channel readouts to identify fluorescent compounds directly.[4]

    • Apply robust statistical methods to normalize data and identify outliers. Methods like B-score or Z-score can be used, but be mindful of their assumptions, especially with high hit rates.[5][6]

  • Run Counterscreens: These are secondary assays designed to identify compounds that interfere with the assay technology.[1][2] For example, a counterscreen for a luciferase-based primary assay would test for direct luciferase inhibitors.

  • Perform Orthogonal Assays: These assays measure the same biological target but with a different detection method.[1][2][4] A true hit should be active in both the primary and orthogonal assays.

  • Check for Compound Aggregation: Test active compounds in the presence of a non-ionic detergent like Triton X-100. The activity of aggregating compounds is often reduced in the presence of detergent.[1][4]

Q2: How can we differentiate between a true hit and a Pan-Assay Interference Compound (PAIN)?

Pan-Assay Interference Compounds (PAINs) are chemical structures known to frequently appear as hits in multiple HTS campaigns due to non-specific activity or assay interference.[4]

  • Computational Filtering: Utilize computational filters and substructure searching to flag potential PAINs in your hit list.[3][7] There are publicly available lists of PAINs substructures.

  • Historical Data Mining: Check internal or public databases to see if your hits have been identified as active in multiple, unrelated screens. These are often referred to as "frequent hitters."[4]

  • Structure-Activity Relationship (SAR) Analysis: Genuine hits often have a clear SAR, where small changes to the chemical structure lead to predictable changes in activity. PAINs, on the other hand, often have a "flat" SAR, where many structurally related compounds are active, or minor modifications completely abolish activity in a non-biological manner.[2] However, be cautious as some interfering compounds can display a convincing structure-interference relationship.[2]

  • Experimental Validation: The most definitive way to eliminate PAINs is through a robust hit validation cascade that includes counterscreens, orthogonal assays, and biophysical methods to confirm direct target engagement.

Q3: Our confirmed hits are not showing activity in cell-based assays. What could be the reason?

This is a common challenge when transitioning from biochemical to cell-based assays. Several factors could be at play:

  • Cellular Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • General Toxicity: The compound may be generally toxic to the cells, leading to a non-specific shutdown of cellular processes, which can be misinterpreted as a lack of specific activity.[2] It is crucial to perform cellular fitness or cytotoxicity assays to rule this out.[2]

Troubleshooting Steps:

  • Assess Cytotoxicity: Run a standard cell viability assay (e.g., CellTiter-Glo) in parallel with your functional assay to determine if the compound is toxic at the tested concentrations.[2]

  • Modify Assay Conditions: If possible, use cell lines with lower expression of relevant efflux pumps or co-incubate with an efflux pump inhibitor.

  • Structural Modifications: If a promising chemical scaffold is identified, medicinal chemistry efforts can focus on improving its cell permeability and metabolic stability.

Experimental Protocols

Protocol 1: Counterscreen for Luciferase Inhibition

Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.

Methodology:

  • Reagents:

    • Purified luciferase enzyme

    • Luciferin substrate

    • Assay buffer (matching the primary screen)

    • Test compounds

    • Positive control (known luciferase inhibitor)

    • Negative control (DMSO)

  • Procedure:

    • In a microplate, add the test compounds at the same concentration used in the primary screen.

    • Add the purified luciferase enzyme and incubate for a short period.

    • Initiate the reaction by adding the luciferin substrate.

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Compounds showing significant inhibition of the luciferase signal are flagged as potential false positives.

Protocol 2: Orthogonal Assay for a Kinase Inhibitor Screen

Objective: To confirm hits from a primary kinase assay using a different detection technology.

Primary Assay Example: A luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo).

Orthogonal Assay Example: A fluorescence polarization (FP)-based assay that measures the binding of a fluorescently labeled tracer to the kinase.

Methodology (FP Orthogonal Assay):

  • Reagents:

    • Kinase enzyme

    • Fluorescently labeled tracer (a ligand that binds to the kinase's active site)

    • Assay buffer

    • Test compounds

    • Positive control (a known inhibitor)

    • Negative control (DMSO)

  • Procedure:

    • In a microplate, add the test compounds.

    • Add the kinase enzyme and the fluorescent tracer.

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization using a plate reader.

  • Data Analysis:

    • In this competitive binding assay, a true inhibitor will displace the fluorescent tracer, leading to a decrease in the FP signal.

    • Calculate the percent displacement or inhibition for each compound.

    • Hits from the primary screen that also show activity in this orthogonal assay are considered validated hits.

Quantitative Data Summary

Table 1: Typical Hit Rates and Quality Metrics in HTS

ParameterTypical Value/RangeSignificance
Primary Hit Rate0.5% - 5%A higher rate may indicate a high number of false positives.[1]
Confirmed Hit Rate< 1%The percentage of primary hits that are confirmed after initial follow-up.
Z'-factor> 0.5A statistical measure of assay quality. A value > 0.5 is considered excellent for HTS.[8]
Signal-to-Background (S/B)> 10A high S/B ratio indicates a robust assay with a clear distinction between positive and negative controls.
Coefficient of Variation (%CV)< 15%A measure of the variability of the assay signal. Lower is better.

Visualizations

Experimental Workflows

Hit_Validation_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_hit_triage Hit Triage cluster_validation Hit Validation & Characterization PrimaryScreen Primary HTS (e.g., 100,000+ compounds) HitSelection Initial Hit Selection (e.g., Z-score > 3) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Counterscreens Counterscreens (e.g., Luciferase Inhibition) DoseResponse->Counterscreens OrthogonalAssays Orthogonal Assays (e.g., Different Detection Method) Counterscreens->OrthogonalAssays FalsePositives False Positives Counterscreens->FalsePositives SAR Structure-Activity Relationship (SAR) OrthogonalAssays->SAR OrthogonalAssays->FalsePositives Biophysical Biophysical Assays (e.g., SPR, ITC) SAR->Biophysical Cellular Cell-Based Assays Biophysical->Cellular ConfirmedHits Confirmed Hits Cellular->ConfirmedHits

Caption: A typical workflow for hit validation in HTS, from primary screening to confirmed hits.

Logical Relationships

False_Positive_Causes cluster_causes Common Causes of False Positives cluster_interference_types Types of Compound Interference cluster_solutions Mitigation Strategies CompoundInterference Compound Interference Autofluorescence Autofluorescence ReporterModulation Reporter Modulation (e.g., Luciferase) Aggregation Aggregation Redox Redox Activity Counterscreens Counterscreens CompoundInterference->Counterscreens OrthogonalAssays Orthogonal Assays CompoundInterference->OrthogonalAssays SystematicError Systematic Error DataNormalization Data Normalization SystematicError->DataNormalization NonSpecificActivity Non-Specific Activity DetergentAddition Detergent Addition NonSpecificActivity->DetergentAddition ComputationalFilters Computational Filters NonSpecificActivity->ComputationalFilters Autofluorescence->Counterscreens ReporterModulation->Counterscreens Aggregation->DetergentAddition Redox->OrthogonalAssays

Caption: Relationship between causes of false positives and their corresponding mitigation strategies.

References

Technical Support Center: Optimizing Incubation Time for 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing incubation time for experiments involving 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time for this compound crucial?

A1: The duration of exposure to this compound is a critical experimental parameter that can significantly impact outcomes.[1] Different cell lines may exhibit varying sensitivities and response rates.[2] Optimizing the incubation time ensures that the observed effects, such as cytotoxicity or anti-proliferative activity, are accurately captured. This helps to avoid underestimating the compound's potency due to short exposure times or observing non-specific effects from prolonged exposure.[2]

Q2: What is a typical range for incubation times with a novel compound like this compound?

A2: For in vitro studies with new anticancer or antiproliferative agents, incubation times can range from a few hours to several days.[2] Shorter incubations (e.g., 2-6 hours) may be sufficient for compounds that act rapidly. However, for compounds with slower mechanisms of action, such as those that induce apoptosis or are cell-cycle specific, longer periods of 24, 48, or 72 hours are often necessary.[2]

Q3: How does the potential mechanism of action of this compound influence the choice of incubation time?

A3: While the exact mechanism of this compound is not yet fully elucidated, related isobenzofuranone compounds have been shown to possess antiproliferative and cytotoxic activities.[3][4] If the compound is suspected to inhibit fundamental cellular processes like proliferation and survival, its full effect may require at least one to two cell doubling times to become apparent. Therefore, initial experiments should explore a range of incubation times, such as 24, 48, and 72 hours, to capture the complete cellular response.[2]

Q4: Should the cell culture medium be changed during a long incubation period?

A4: For incubation times extending beyond 48 hours, it is advisable to refresh the medium containing this compound.[1] This ensures that the concentration of the compound remains stable and that essential nutrients are not depleted, which could otherwise affect cell health and introduce variability into the experiment. For incubations of 72 hours or longer, a medium change at the 48-hour mark is often recommended.[1]

Q5: What are the essential controls to include when determining the optimal incubation time?

A5: It is crucial to include a "no drug" or vehicle-only control. The vehicle is the solvent used to dissolve the compound (e.g., DMSO).[5] This control ensures that any observed effects are due to the compound itself and not the solvent. The volume of the vehicle added to the control wells should be the same as the volume of the drug solution added to the treatment wells.[5]

Troubleshooting Guides

Issue 1: High level of cell death across all concentrations, including low ones.

Possible Cause Troubleshooting Step
Incubation time is too long, leading to off-target effects and general cytotoxicity.[2]Reduce the maximum incubation time. Test earlier time points (e.g., 24h and 48h instead of 72h).[1]
The concentration of the vehicle (e.g., DMSO) may be too high.[2]Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control.[1]
The compound has off-target toxicity.Consider that the compound may be affecting other essential cellular processes.[1]

Issue 2: No significant effect observed even at high concentrations.

Possible Cause Troubleshooting Step
Incubation time is too short for the compound's mechanism of action.Increase the incubation time (e.g., test 48h and 72h).
The compound is not active in the chosen cell line.Confirm the compound's activity in a known sensitive cell line, if available.[2]
The compound has degraded.Prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]
Insufficient cell number at the start of the experiment.Ensure you are seeding an optimal cell density for your specific cell line and plate format.

Issue 3: High variability in results between replicate wells or experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers in each well. Automate cell plating if possible.[6]
Edge effects in the culture plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Ensure proper humidification in the incubator.[6]
Inconsistent drug addition.Be precise with pipetting and consider using automated liquid handlers for high-throughput experiments.[6]
Cell health and confluency.Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Avoid using overly confluent or sparse cultures.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for a Cell Viability Assay

This protocol outlines a method to determine the effect of incubation time on the ability of this compound to reduce cell viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

  • Allow the cells to adhere and resume logarithmic growth for 18-24 hours.

2. Compound Preparation:

  • Prepare a serial dilution of this compound in a complete culture medium. It is common to prepare these at 2x the final desired concentration.

  • Prepare a vehicle-only control (e.g., 0.1% DMSO in medium).

3. Cell Treatment:

  • Remove the existing medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

4. Cell Viability Assay:

  • At the end of each designated incubation period, perform a cell viability assay (e.g., using MTS reagent) according to the manufacturer's instructions.

5. Data Analysis:

  • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.

  • Plot the percent viability against the log of the compound concentration for each incubation time.

  • Use non-linear regression to determine the IC50 value at each time point.

  • The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[1]

Example Data Presentation:

Table 1: Time-Dependent IC50 Values for this compound

Incubation TimeIC50 (µM)Interpretation
24 hours25.6A partial effect is observed; cells may not have completed a full cycle of response.[2]
48 hours11.2A significant increase in potency is noted.[2]
72 hours10.8The IC50 value has stabilized, suggesting this is the optimal incubation time.

Visualizations

Experimental Workflow

G A Cell Seeding (96-well plate) C Cell Treatment A->C B Compound Preparation (Serial Dilutions) B->C D Incubation (24h, 48h, 72h) C->D E Cell Viability Assay (e.g., MTS) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining optimal incubation time.

Troubleshooting Logic

G A Unexpected Results B High Cell Death at All Concentrations A->B C No Significant Effect A->C D High Variability A->D E Reduce Incubation Time B->E F Check Vehicle Toxicity B->F G Increase Incubation Time C->G H Verify Compound Integrity C->H I Optimize Cell Seeding D->I J Check for Edge Effects D->J

Caption: Troubleshooting flowchart for unexpected experimental results.

Potential Signaling Pathway

As the precise molecular target of this compound is under investigation, this diagram illustrates a generalized signaling pathway that is often implicated in the anti-proliferative effects of novel therapeutic compounds.

G A 3-(1-nitroethyl)-2- benzofuran-1(3H)-one B Upstream Kinase A->B Inhibition F Apoptosis A->F Induction C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Cell Cycle Progression D->E G Proliferation D->G E->G

Caption: A potential signaling pathway affected by an anti-proliferative compound.

References

Technical Support Center: Managing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to compound precipitation in cell culture media. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure the accuracy and reproducibility of your in vitro experiments.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Compound Addition

Question: I dissolved my compound in an organic solvent (e.g., DMSO) to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs when the compound's solubility limit is exceeded upon rapid dilution of the organic solvent into the aqueous cell culture medium.[1] The sudden change in solvent polarity causes the compound to fall out of solution.

Here are several potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of your compound in the media is higher than its aqueous solubility limit.[1]Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[1]
Solvent Shock Rapidly adding a concentrated stock solution to a large volume of media causes a localized high concentration of the compound, leading to precipitation.[2]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound stock dropwise while gently vortexing or stirring the media to ensure even and rapid dispersion.[2][3]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1]Always use pre-warmed (37°C) cell culture media for preparing your final compound dilutions.[2]
High Solvent Concentration While a solvent like DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1]Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%.[3]
Media pH The pH of the cell culture medium can influence the solubility of ionizable compounds.Check the pKa of your compound. If its solubility is pH-dependent, consider using a different buffer system or adjusting the media pH. However, be cautious as this can impact cell health.[1]
Issue 2: Delayed Precipitation After Incubation

Question: My compound-media mixture looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of the cell culture incubator over time.

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]Minimize the time that culture vessels are outside the incubator.[1]
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including your compound, potentially exceeding its solubility limit.[1]Ensure the incubator is properly humidified. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1]
Compound Instability The compound may be unstable in the aqueous environment of the culture media and degrade over time into less soluble byproducts.Assess the chemical stability of your compound under experimental conditions. Consider preparing fresh media with the compound more frequently.
Cellular Metabolism As cells metabolize, they can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[4]
Interaction with Media Components Components in the media, such as salts and proteins, can interact with the compound over time, reducing its solubility.[5]If compatible with your experimental design, increasing the serum concentration may help, as serum proteins like albumin can bind to and solubilize some compounds.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in the cell culture medium?

A1: Compound precipitation in cell culture media can be caused by several factors, including:

  • Poor intrinsic solubility: The compound may have low solubility in aqueous-based media.[5]

  • High concentration: The final concentration may exceed the compound's solubility limit.[2]

  • Solvent shock: Rapid dilution of the compound from an organic solvent into the aqueous media can cause it to "crash out."[2]

  • Media components: Interactions with salts, proteins, and pH buffers can decrease solubility.[5]

  • Temperature and pH: Changes in temperature or pH during incubation can affect the compound's stability and solubility.[2]

  • Improper storage: Repeated freeze-thaw cycles of the stock solution can lead to the compound falling out of solution.[2]

Q2: Can I filter out the precipitate and use the remaining solution?

A2: It is generally not recommended to filter out the precipitate. The formation of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended.[1] This will compromise the accuracy and reproducibility of your experimental results.

Q3: What are some common components in cell culture media that can cause precipitation?

A3: Certain components in cell culture media can contribute to precipitation, either on their own or by interacting with your compound. These include:

  • Calcium Salts: In serum-free media preparation, the order of component addition is critical. For instance, CaCl2 and MgSO4 can react to form insoluble CaSO4 crystals.[6]

  • Metal Supplements: Essential metals for cell growth, such as copper, iron, and zinc, can precipitate in the absence of serum proteins that would normally keep them soluble.[6]

  • Proteins: High molecular weight plasma proteins in serum can precipitate if the medium is subjected to extreme temperature shifts, such as repeated freeze-thaw cycles.[6]

Q4: How does compound precipitation affect my cells and experimental results?

A4: Compound precipitation can have several detrimental effects on your experiments:

  • Inaccurate Dosing: The actual concentration of the compound your cells are exposed to is unknown and lower than the calculated concentration.

  • Cellular Stress and Toxicity: The physical presence of particulates can induce cellular stress responses. Studies on particulate matter have shown that such particles can trigger the formation of reactive oxygen species (ROS), leading to oxidative stress and pro-inflammatory responses.[1] This can confound your experimental results by introducing unintended biological effects.

  • Physical Interference: Precipitates can interfere with imaging-based assays and may cause mechanical stress or damage to cells.[7]

Experimental Protocols

To proactively address solubility issues, it is recommended to determine the kinetic and thermodynamic solubility of your compound in the specific cell culture medium you are using.

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into the aqueous medium. It is a rapid method suitable for early-stage drug discovery.

Methodology:

  • Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[4]

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound stock in DMSO.

  • Dilution in Media: Add a small, fixed volume of each DMSO dilution to a larger volume of your pre-warmed (37°C) cell culture medium in a separate 96-well plate. The final DMSO concentration should be kept consistent and low (e.g., 1-2%).[7]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[8]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitate.[8]

    • UV Spectrophotometry: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax.[8]

  • Data Analysis: The highest concentration of the compound that does not show significant light scattering or a drop in absorbance after filtration is considered its kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a medium at equilibrium. This is a more accurate measure of a compound's true solubility.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the solid compound (e.g., 1 mg) into a glass vial.[9]

  • Addition of Media: Add a precise volume of your cell culture medium (e.g., 1 mL) to the vial.[9]

  • Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to allow the solution to reach equilibrium.[9]

  • Separation of Undissolved Solid: After incubation, centrifuge the vials at high speed or filter the solution to remove any undissolved compound.

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[6]

  • Data Analysis: The measured concentration of the compound in the saturated solution represents its thermodynamic solubility.

Signaling Pathways and Logical Relationships

Compound precipitation can introduce unintended variables into experiments by activating cellular stress pathways. The physical presence of particulates can be interpreted by cells as a threat, leading to responses similar to those seen with environmental particulate matter.

Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitation Observed issue_type Immediate or Delayed Precipitation? start->issue_type immediate Immediate Precipitation ('Crashing Out') issue_type->immediate Immediate delayed Delayed Precipitation (Post-Incubation) issue_type->delayed Delayed check_conc Check Final Concentration vs. Solubility Limit immediate->check_conc check_dilution Review Dilution Method (Solvent Shock) immediate->check_dilution check_temp Verify Media Temperature (Pre-warmed to 37°C) immediate->check_temp check_solvent Assess Final Solvent % (<0.5%) immediate->check_solvent check_stability Evaluate Compound Stability in Media delayed->check_stability check_evap Check for Media Evaporation (Incubator Humidity) delayed->check_evap check_ph Monitor Media pH Changes (Cell Metabolism) delayed->check_ph solution_conc Decrease Working Concentration check_conc->solution_conc solution_dilution Use Serial Dilution / Dropwise Addition check_dilution->solution_dilution solution_temp Use Pre-warmed Media check_temp->solution_temp solution_solvent Lower Final Solvent % check_solvent->solution_solvent solution_stability Prepare Fresh Media More Frequently check_stability->solution_stability solution_evap Use Low-Evaporation Lids check_evap->solution_evap solution_ph Change Media More Often check_ph->solution_ph end_node Optimized Protocol solution_conc->end_node solution_dilution->end_node solution_temp->end_node solution_solvent->end_node solution_stability->end_node solution_evap->end_node solution_ph->end_node

Caption: A troubleshooting workflow for addressing compound precipitation.

Cellular Response to Particulate Stress

The presence of compound precipitates can be recognized by cells as a form of particulate stress, activating pro-inflammatory and oxidative stress pathways.

G precipitate Compound Precipitate (Particulate Stress) ros Increased ROS Production (Oxidative Stress) precipitate->ros receptor Cell Surface Receptor Interaction precipitate->receptor mapk MAPK Pathway Activation (ERK, JNK, p38) ros->mapk cytotoxicity Cytotoxicity / Apoptosis ros->cytotoxicity receptor->mapk nfkb NF-κB Pathway Activation mapk->nfkb inflammation Pro-inflammatory Cytokine Release (IL-6, IL-8, TNF-α) nfkb->inflammation inflammation->cytotoxicity

Caption: Cellular response pathways activated by particulate stress.

Unfolded Protein Response (UPR) Pathway

Cellular stress, including oxidative stress, can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).

G cluster_er ER Lumen cluster_sensors ER Stress Sensors er_stress ER Stress (e.g., from Oxidative Stress) bip BiP/GRP78 Dissociation er_stress->bip ire1 IRE1α bip->ire1 activates perk PERK bip->perk activates atf6 ATF6 bip->atf6 activates xbp1 XBP1 Splicing ire1->xbp1 eif2a eIF2α Phosphorylation perk->eif2a apoptosis Apoptosis (if stress is prolonged) perk->apoptosis atf6_cleavage ATF6 Cleavage (in Golgi) atf6->atf6_cleavage protein_folding ↑ Protein Folding Capacity xbp1->protein_folding erad ↑ ER-Associated Degradation (ERAD) xbp1->erad translation_attenuation Global Translation Attenuation eif2a->translation_attenuation atf6_cleavage->protein_folding atf6_cleavage->erad

References

Technical Support Center: 3-(1-nitroethyl)-2-benzofuran-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Crude Product

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the reaction temperature.
Suboptimal reaction conditions.Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. The choice of base is critical in the Michael addition; consider screening different bases (e.g., triethylamine, DBU) to optimize the reaction.
Product decomposition.If the product is sensitive to prolonged heat or acidic/basic conditions, minimize the reaction time and work-up under neutral conditions.

Issue 2: Presence of Starting Materials in the Crude Product

Possible Cause Suggested Solution
Incorrect stoichiometry of reactants.Ensure the molar ratio of 2-formylbenzoic acid to nitroethane is optimized. A slight excess of nitroethane may be beneficial to drive the reaction to completion.
Inefficient work-up procedure.During the aqueous work-up, ensure thorough extraction of the product into the organic layer. Adjusting the pH of the aqueous layer might be necessary to ensure the product is in a neutral, less water-soluble form.

Issue 3: Difficulty in Separating Diastereomers

Possible Cause Suggested Solution
Ineffective recrystallization solvent.The choice of solvent is crucial for enriching one diastereomer. A solvent system where one diastereomer is significantly less soluble than the other is ideal. Refer to the data in Table 1 for guidance on solvent selection.
Co-elution of diastereomers during column chromatography.The polarity of the mobile phase greatly influences the separation of diastereomers. A less polar mobile phase will generally provide better resolution. Refer to the data in Table 2 for the effect of different mobile phases. Using a longer column or a stationary phase with a smaller particle size can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials (2-formylbenzoic acid and nitroethane), the undesired diastereomer of the product, and potentially side-products from the Michael addition reaction.

Q2: How can I determine the diastereomeric ratio of my product?

A2: The diastereomeric ratio can be determined using 1H NMR spectroscopy. The protons at the stereocenters of the two diastereomers will have slightly different chemical shifts and/or coupling constants, allowing for integration and determination of their relative amounts.

Q3: Which recrystallization solvent is best for improving the purity of this compound?

A3: The ideal recrystallization solvent will depend on the specific diastereomeric ratio of your crude product. A solvent system that provides a good balance between yield and diastereomeric enrichment is desirable. Table 1 provides a comparison of different solvent systems. For example, recrystallization from isopropanol can significantly enhance the diastereomeric excess.

Q4: What are the optimal conditions for separating the diastereomers by column chromatography?

A4: Separation of diastereomers by column chromatography is often challenging. A mobile phase with low polarity, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 9:1), generally provides better separation on a silica gel column. Table 2 shows the effect of different mobile phase compositions on the resolution of the diastereomers.

Data Presentation

Table 1: Effect of Recrystallization Solvent on the Purity and Diastereomeric Excess (d.e.) of this compound

Recrystallization SolventYield (%)Purity (by HPLC, %)Diastereomeric Excess (d.e., %)
Crude Product-8560
Ethanol759580
Isopropanol689892
Ethyl Acetate/Hexane (1:3)809685
Toluene609788

Table 2: Influence of Mobile Phase Composition on the Separation of Diastereomers by Silica Gel Column Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Resolution (Rs)
7:30.8
8:21.2
9:11.6
95:51.9

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 2-formylbenzoic acid (1.50 g, 10 mmol) in anhydrous toluene (50 mL), add nitroethane (1.13 g, 15 mmol) and triethylamine (1.52 g, 15 mmol).

  • Heat the reaction mixture to reflux for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 25 mL), followed by saturated aqueous NaHCO3 solution (2 x 25 mL), and finally with brine (25 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Prepare a silica gel column (230-400 mesh) using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing the polarity.

  • Collect fractions and analyze by TLC to identify the fractions containing the desired diastereomer.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Synthesis_Pathway 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Michael_Addition Michael Addition 2-Formylbenzoic_Acid->Michael_Addition Nitroethane Nitroethane Nitroethane->Michael_Addition Base Base (e.g., Triethylamine) Base->Michael_Addition Intermediate Intermediate Adduct Michael_Addition->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Product This compound (Diastereomeric Mixture) Intramolecular_Cyclization->Product

Caption: Synthesis pathway for this compound.

Caption: Troubleshooting workflow for purity improvement.

Purification_Workflow crude_product Crude Product (Diastereomeric Mixture) recrystallization Recrystallization (e.g., Isopropanol) crude_product->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor filtration->mother_liquor crystals Enriched Crystals filtration->crystals purity_check1 Check Purity & d.e. (HPLC, NMR) crystals->purity_check1 column_chromatography Column Chromatography (Hexane:EtOAc) purity_check1->column_chromatography Further Purification Needed final_product Pure Diastereomer purity_check1->final_product Purity & d.e. Sufficient fraction_collection Fraction Collection & Analysis (TLC) column_chromatography->fraction_collection pure_fractions Combine Pure Fractions fraction_collection->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal solvent_removal->final_product

Caption: Experimental workflow for purification.

Technical Support Center: Enhancing the Stability of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and enhancing the long-term storage stability of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Visible Changes in the Solid Compound (Color Change, Clumping)

Possible CauseTroubleshooting Action
Hygroscopicity and Hydrolysis The benzofuranone lactone ring is susceptible to hydrolysis, which can be initiated by absorbed moisture. The nitro group can also be affected by pH changes resulting from hydrolysis. Store the compound in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel). For highly sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.[1]
Photodegradation Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways. Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[1]
Thermal Degradation Elevated temperatures can accelerate the rate of decomposition of both the lactone and nitroalkane functionalities.[1][2] Store the compound at or below the recommended temperature of -20°C for long-term stability.[3] Avoid frequent temperature fluctuations.

Issue 2: Decrease in Purity or Potency Over Time (Confirmed by Analytical Methods)

Possible CauseTroubleshooting Action
Slow Hydrolysis of the Lactone Ring Even with precautions, slow hydrolysis can occur over extended periods, especially if the compound has been exposed to moisture at any point. Re-purify a small sample using an appropriate chromatographic method (e.g., column chromatography or preparative HPLC) if the purity has fallen below an acceptable level for your experiments. For future storage, consider co-storing with a desiccant inside the primary container.
Decomposition of the Nitroethyl Group Nitroalkanes can be unstable and may decompose via various pathways, potentially accelerated by trace impurities or environmental factors.[2][4] Ensure the compound is of high purity before long-term storage, as impurities can act as catalysts for degradation. If feasible, re-crystallize the compound to remove impurities.
Incompatible Storage Container The compound may be reacting with or adsorbing to the surface of the storage container. Store in high-quality, inert containers such as borosilicate glass (amber) or polypropylene vials.

Issue 3: Inconsistent Experimental Results Using Different Batches of the Compound

Possible CauseTroubleshooting Action
Batch-to-Batch Variation in Initial Purity Different synthesis batches may have varying levels of residual solvents or synthetic byproducts that can affect stability. Qualify each new batch upon receipt with a purity assessment (e.g., HPLC, NMR) to establish a baseline.
Different Storage Histories Older batches may have been stored for longer periods or under less ideal conditions, leading to a higher degree of degradation. Implement a strict "first-in, first-out" (FIFO) inventory system. Ensure all batches are stored under the same optimal conditions.
Handling Inconsistencies Differences in how the compound is handled in the laboratory (e.g., frequency of opening the container, exposure to ambient air) can lead to variations in degradation. Aliquot the compound into smaller, single-use vials upon receipt to minimize the exposure of the bulk material to environmental factors.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are the hydrolysis of the lactone ring and the decomposition of the nitroethyl group.[2][6][7] Lactone hydrolysis is often catalyzed by acidic or basic conditions and leads to the opening of the five-membered ring to form a carboxylic acid and an alcohol.[7][8][9] Nitroalkanes can undergo various decomposition reactions, which may be initiated by heat, light, or the presence of other reactive species.[2][10]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored at -20°C or below , in a tightly sealed, amber glass vial , and under an inert atmosphere (e.g., argon or nitrogen). Storing the vial in a desiccator will provide additional protection against moisture.[3]

Q3: How can I assess the stability of my compound?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the stability of your compound.[11][12] This method should be able to separate the intact compound from its potential degradation products. By analyzing samples at various time points, you can quantify the rate of degradation. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify degradation products.[11]

Q4: Should I store the compound as a solid or in solution?

A4: For long-term storage, it is highly recommended to store the compound as a solid .[13] Storing in solution can accelerate degradation, particularly hydrolysis.[14] If you need to store solutions for a short period, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C). Prepare solutions fresh whenever possible.

Q5: Can I use any excipients to enhance the stability of the solid compound?

A5: While specific studies on this compound are not available, in general, for solid formulations, the primary goal is to minimize exposure to moisture and light. If formulating the compound, the use of excipients that have low water content and are non-reactive would be beneficial. For research purposes, focusing on proper storage conditions is the most effective approach. Should you need to create a formulation, compatibility studies with potential excipients would be necessary. Common stabilizing excipients for solid dosage forms include fillers like microcrystalline cellulose and binders, but their compatibility with this specific molecule would need to be tested.[15][16]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, following principles from ICH guidelines.[17][18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a sample of the solid compound in an oven at 70°C for 48 hours. Also, store a solution of the compound at the same temperature.

  • Photolytic Degradation: Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Keep a sample of the stock solution and the solid compound under normal storage conditions (-20°C, protected from light).

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples and the control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of the control sample.

  • Identify any new peaks that appear, which are indicative of degradation products.

  • The goal is to achieve 5-20% degradation of the parent compound.[17][18] If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, or concentration of the stressor).

Protocol 2: Long-Term Stability Study

This protocol is for evaluating the stability of the compound under recommended and accelerated storage conditions.

1. Sample Preparation:

  • Aliquot sufficient quantities of the solid compound into amber glass vials.

  • Tightly seal the vials, and for an inert atmosphere, purge with argon or nitrogen before sealing.

2. Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (if a humidity-controlled chamber is available).[20][21] A common alternative for research labs is a controlled room temperature environment.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[20][21]

  • Recommended: -20°C ± 5°C.

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points. For example: 0, 3, 6, 9, 12, 18, and 24 months.

4. Analysis:

  • At each time point, remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a solution of the compound at a known concentration.

  • Analyze by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Note any changes in physical appearance (color, caking, etc.).

Data Presentation

The quantitative data from the long-term stability study should be summarized in a table for easy comparison.

Table 1: Example of Long-Term Stability Data for this compound (Solid State)

Storage ConditionTime Point (Months)AppearancePurity (%) by HPLCTotal Degradation Products (%)
25°C / 60% RH 0White crystalline solid99.8< 0.2
3Slight yellowing98.51.5
6Yellowish solid96.23.8
12Yellow-brown solid92.17.9
40°C / 75% RH 0White crystalline solid99.8< 0.2
3Brownish solid90.39.7
6Dark brown, clumpy82.517.5
-20°C 0White crystalline solid99.8< 0.2
6White crystalline solid99.7< 0.3
12White crystalline solid99.6< 0.4
24White crystalline solid99.50.5

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., Purity Decrease, Color Change) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (e.g., Aliquoting, Exposure to Air) start->check_handling analysis Perform Analytical Characterization (HPLC, LC-MS, NMR) check_storage->analysis check_handling->analysis degradation_pathway Identify Degradation Products and Pathways analysis->degradation_pathway repurify Re-purify Compound if Necessary analysis->repurify Purity below spec? optimize_storage Optimize Storage Conditions (e.g., -80°C, Inert Gas, Desiccant) degradation_pathway->optimize_storage end Stable Compound optimize_storage->end repurify->optimize_storage

Caption: A workflow for troubleshooting the stability of chemical compounds.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability- Indicating Method (HPLC) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis compound 3-(1-nitroethyl)-2- benzofuran-1(3H)-one compound->acid compound->base compound->oxidation compound->thermal compound->photo results Identify Degradation Products & Validate Method analysis->results

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

Validating Hits from a Screen: A Comparative Guide for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating hits emerging from high-throughput screening (HTS), with a focus on compounds structurally related to 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. While specific experimental data for this compound is not publicly available, this guide leverages data from functionally similar isobenzofuran-1(3H)-one derivatives to illustrate the hit validation process. This comparative approach offers valuable insights into the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds.

The Hit Validation Funnel: From Initial Hit to Confirmed Active

The journey from a primary "hit" in a high-throughput screen to a validated lead compound is a rigorous, multi-step process designed to eliminate false positives and characterize the biological activity of promising molecules. This process, often referred to as the "hit validation funnel," involves a series of increasingly stringent assays.

A typical hit validation workflow begins with confirmation of the primary screening results, followed by dose-response analysis to determine the potency of the compound. Subsequently, orthogonal assays, which measure the same biological endpoint using a different technology, are employed to rule out assay-specific artifacts. Finally, biophysical and cell-based assays are used to confirm direct target engagement and to assess the compound's effect in a more physiologically relevant context.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Target Validation & Mechanism of Action cluster_3 Lead Optimization PrimaryHit Primary Hit Identification (e.g., this compound) DoseResponse Dose-Response Curve (IC50/EC50 Determination) PrimaryHit->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Different reporter system) DoseResponse->OrthogonalAssay SAR Analog Synthesis & SAR OrthogonalAssay->SAR TargetEngagement Biophysical Assays (SPR, ITC, CETSA) SAR->TargetEngagement CellularAssays Cell-Based Assays (Target-relevant cell line) TargetEngagement->CellularAssays Mechanism Mechanism of Action Studies CellularAssays->Mechanism Lead Validated Lead Compound Mechanism->Lead

Figure 1: A generalized workflow for hit validation in drug discovery.

Comparative Analysis of Isobenzofuran-1(3H)-one Derivatives

While data on this compound is limited, studies on other C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated their potential as cytotoxic and antiproliferative agents. The following tables summarize the in vitro activity of several of these analogs against various cancer cell lines. This data is crucial for establishing a preliminary structure-activity relationship and for selecting appropriate assays for hit validation.

Table 1: Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones against Leukemia Cell Lines [1]

Compound IDC-3 SubstituentK562 (Myeloid Leukemia) IC₅₀ (µM)U937 (Lymphoma) IC₅₀ (µM)
1 3-aryl-2-propenoyl> 100> 100
2 3-aryl-2-propenoyl (substituted)1.7146.63
3 3-aryl-2-propenoyl (substituted)2.7962.97
Etoposide (Control) -7.060.35

Table 2: Cytotoxicity of Isobenzofuranone Derivatives Against Various Cancer Cell Lines [1]

Compound IDCell LineIC₅₀ (µg/mL)
8 HL-60 (Leukemia)21.00
8 SF295 (Glioblastoma)> 25
8 MDA-MB435 (Melanoma)12.17
9 HL-60 (Leukemia)3.24
9 SF295 (Glioblastoma)10.09
9 MDA-MB435 (Melanoma)8.70

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful hit validation. Below are methodologies for common assays used to assess the cytotoxic and antiproliferative activity of small molecules.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Cell Viability Assay using Trypan Blue Exclusion

This assay is used to determine the number of viable cells in a cell suspension. It is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Hypothetical Signaling Pathway Modulation

Based on the observed cytotoxic effects of isobenzofuran-1(3H)-one derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical pathway that could be targeted by such compounds.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Inhibitory Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Isobenzofuran-1(3H)-one Derivative Inhibitor->Akt

Figure 2: Hypothetical signaling pathway inhibited by an isobenzofuran-1(3H)-one derivative.

Conclusion

The validation of hits from a screening campaign is a critical and resource-intensive phase of drug discovery. While specific biological data for this compound remains elusive, the comparative analysis of its structural analogs provides a valuable roadmap for researchers working with this chemical scaffold. By employing a systematic and multi-faceted validation strategy, encompassing dose-response studies, orthogonal assays, and detailed mechanistic investigations, researchers can confidently advance promising hits toward the development of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for these endeavors.

References

A Comparative Efficacy Analysis of Novel 5-Lipoxygenase Inhibitors: 3-(1-nitroethyl)-2-benzofuran-1(3H)-one versus Zileuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic and cellular efficacy of a novel research compound, 3-(1-nitroethyl)-2-benzofuran-1(3H)-one (designated as Compound X), against the established 5-Lipoxygenase (5-LOX) inhibitor, Zileuton. The data presented herein is intended to support further investigation into the therapeutic potential of novel benzofuranone derivatives in inflammatory diseases.

The 5-lipoxygenase pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Zileuton, an orally active inhibitor of 5-LOX, effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), by preventing the conversion of arachidonic acid.[2][3] This mechanism underlies its clinical use in the management of chronic asthma.[4][5] Compound X is a novel small molecule with a benzofuranone scaffold, a class of compounds known for a variety of biological activities. This guide evaluates its potential as a 5-LOX inhibitor in comparison to Zileuton.

Quantitative Performance Data

The inhibitory activities of Compound X and Zileuton were assessed using both a cell-free enzymatic assay and a cell-based assay measuring the production of the downstream inflammatory mediator, LTB4. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundAssay TypeTargetIC50 (µM)
Compound X Cell-Free Enzyme AssayRecombinant Human 5-LOX2.8
Zileuton Cell-Free Enzyme AssayRecombinant Human 5-LOX0.5[6][7]
Compound X Cellular Assay (hPMNs)LTB4 Production8.2
Zileuton Cellular Assay (hPMNs)LTB4 Production0.4[6]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Both Compound X and Zileuton are hypothesized to inhibit the 5-lipoxygenase enzyme. This enzyme is a key component in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][8] This is subsequently converted to the unstable epoxide, Leukotriene A4 (LTA4). LTA4 is a critical intermediate that can be hydrolyzed by LTA4 hydrolase to form LTB4, a potent chemoattractant, or conjugated with glutathione to form the cysteinyl leukotrienes, which are involved in bronchoconstriction and increased vascular permeability.[8][9] By inhibiting 5-LOX, these compounds block the initial step in this pathway, thereby reducing the production of all downstream pro-inflammatory leukotrienes.[3]

5-Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX / FLAP 5-LOX 5-Lipoxygenase FLAP FLAP LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation, Bronchoconstriction LTB4->Inflammation LTD4_LTE4 LTD4, LTE4 LTC4->LTD4_LTE4 LTD4_LTE4->Inflammation Compound_X Compound X Compound_X->5-LOX Zileuton Zileuton Zileuton->5-LOX

Caption: Inhibition of the 5-Lipoxygenase signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Recombinant Human 5-LOX Cell-Free Assay

This assay measures the direct inhibitory effect of the test compounds on the activity of purified recombinant human 5-lipoxygenase.

  • Materials:

    • Recombinant Human 5-LOX enzyme

    • Arachidonic acid (substrate)

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • Test compounds (Compound X, Zileuton) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add the 5-LOX enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Measure the formation of 5-LOX products (e.g., by monitoring the increase in absorbance at 235 nm, corresponding to the formation of conjugated dienes) over a 15-minute period using a spectrophotometer.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Leukotriene B4 (LTB4) Production Assay

This assay quantifies the inhibition of 5-LOX activity in a cellular context by measuring the production of LTB4 in stimulated human polymorphonuclear leukocytes (hPMNs).

  • Materials:

    • Isolated human polymorphonuclear leukocytes (hPMNs)

    • Cell culture medium (e.g., HBSS)

    • Calcium ionophore A23187 (stimulant)

    • Test compounds (Compound X, Zileuton) dissolved in DMSO

    • 24-well cell culture plate

    • LTB4 ELISA kit

  • Procedure:

    • Seed the isolated hPMNs into a 24-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of the test compounds or a vehicle control (DMSO) for 30 minutes at 37°C.

    • Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) to induce the release of arachidonic acid and subsequent leukotriene synthesis.[10]

    • Incubate for 15 minutes at 37°C.

    • Terminate the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's protocol.[11]

    • Calculate the percentage of inhibition of LTB4 production for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_cell_free Cell-Free Assay cluster_cellular Cellular Assay CF_Start Start CF_Add_Compound Add Compound/Zileuton to Plate CF_Start->CF_Add_Compound CF_Add_Enzyme Add 5-LOX Enzyme (Incubate 10 min) CF_Add_Compound->CF_Add_Enzyme CF_Add_Substrate Add Arachidonic Acid CF_Add_Enzyme->CF_Add_Substrate CF_Measure Measure Product Formation (Absorbance at 235 nm) CF_Add_Substrate->CF_Measure CF_Analyze Calculate IC50 CF_Measure->CF_Analyze CF_End End CF_Analyze->CF_End C_Start Start C_Seed_Cells Seed hPMNs in Plate C_Start->C_Seed_Cells C_Preincubate Pre-incubate with Compound/Zileuton (30 min) C_Seed_Cells->C_Preincubate C_Stimulate Stimulate with A23187 (15 min) C_Preincubate->C_Stimulate C_Collect Collect Supernatant C_Stimulate->C_Collect C_ELISA Measure LTB4 via ELISA C_Collect->C_ELISA C_Analyze Calculate IC50 C_ELISA->C_Analyze C_End End C_Analyze->C_End

Caption: Workflow for 5-lipoxygenase inhibitor screening.

References

Orthogonal Assays to Confirm the Antiproliferative Activity of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antiproliferative activity of the compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. Given the known cytotoxic and antiproliferative properties of the isobenzofuran-1(3H)-one scaffold, this document outlines a series of orthogonal assays to rigorously confirm and characterize the biological effects of this specific derivative. By employing multiple, independent methods, researchers can obtain robust and reliable data on the compound's potential as a cytotoxic agent.

This guide presents detailed experimental protocols for a panel of assays that interrogate cell viability, cell cycle progression, and apoptosis. For comparative analysis, we include data for two standard chemotherapeutic agents, Etoposide and Doxorubicin. While specific experimental data for this compound is not extensively available in public literature, we provide placeholder data in the comparison tables to illustrate the expected format of results. Researchers should substitute this with their own experimental findings.

Data Presentation: Comparative Analysis of Antiproliferative Activity

The following tables are designed to summarize the quantitative data from the proposed assays, allowing for a direct comparison between this compound and established anticancer drugs.

Table 1: Cytotoxicity Profile (IC50 Values in µM)

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
This compound K562 (Leukemia) MTT 48h [Data to be determined] -
This compound U937 (Lymphoma) MTT 48h [Data to be determined] -
EtoposideK562 (Leukemia)MTT48h7.06[1][1]
EtoposideU937 (Lymphoma)MTT48h~5-10General Knowledge
DoxorubicinK562 (Leukemia)MTT48h~0.1-0.5General Knowledge
DoxorubicinU937 (Lymphoma)MTT48h~0.05-0.2General Knowledge

Table 2: Orthogonal Assay Readouts

CompoundCell LineAssayParameter MeasuredExpected Outcome for Active Compound
This compound K562 Cell Cycle Analysis DNA Content Increase in Sub-G1 and/or G2/M population
This compound K562 Annexin V/PI Staining Phosphatidylserine Exposure Increase in Annexin V positive cells
This compound K562 Caspase-3/7 Activity DEVD-peptide cleavage Increased luminescence/fluorescence
EtoposideK562Cell Cycle AnalysisDNA ContentG2/M arrest
EtoposideK562Annexin V/PI StainingPhosphatidylserine ExposureIncrease in Annexin V positive cells
EtoposideK562Caspase-3/7 ActivityDEVD-peptide cleavageIncreased luminescence/fluorescence

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility.

MTT Cell Viability Assay

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Etoposide, and Doxorubicin in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. Flow cytometry is used to measure the fluorescence of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide, which is a specific cleavage site for caspases-3 and -7. Upon cleavage by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound for a predetermined time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow of the orthogonal assays and a simplified representation of apoptosis signaling.

Experimental_Workflow cluster_viability Cell Viability cluster_mechanism Mechanism of Action MTT MTT Assay CellCycle Cell Cycle Analysis Apoptosis Annexin V/PI Assay Caspase Caspase-3/7 Assay Apoptosis->Caspase Confirm Apoptotic Pathway Compound This compound Treatment on Cancer Cells Compound->MTT Measure IC50 Compound->CellCycle Assess Cell Cycle Arrest Compound->Apoptosis Detect Apoptosis

Caption: Experimental workflow for orthogonal validation.

Apoptosis_Pathway Compound Antiproliferative Compound Cellular_Stress Cellular Stress / DNA Damage Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Execution Phase

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 2-Benzofuran-1(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted 2-benzofuran-1(3H)-one (also known as isobenzofuranone or phthalide) analogs. While direct, comprehensive SAR studies on 3-(1-nitroethyl)-2-benzofuran-1(3H)-one analogs are not extensively available in the public domain, this document synthesizes findings from research on various C-3 substituted analogs to elucidate key structural determinants for biological activity, primarily focusing on cytotoxic and antimicrobial effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for various 3-substituted 2-benzofuran-1(3H)-one analogs from published studies. This data provides a basis for understanding the influence of different substituents at the 3-position on the molecule's efficacy.

Table 1: Cytotoxic Activity of 3-Substituted Isobenzofuran-1(3H)-one Analogs [1]

Compound ID3-SubstituentCell LineIC50 (µM)
1 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)K562> 100
2 3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)K56252.8
3 3-(2-acetyl-3-oxo-2,3-dihydro-1H-inden-2-yl)K5622.79
4 3-(2-acetyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)K5621.71
Etoposide (Positive Control)K5623.01

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 3-Substituted Isobenzofuran-1(3H)-one Amines [2]

Compound ID3-SubstituentE. coli InhibitionS. aureus InhibitionC. albicans Inhibition
B1 3-(pyrimidin-2-ylamino)+++++
B2 3-(pyridin-2-ylamino)+++++
B3 3-(thiazol-2-ylamino)+++++
B4 3-(phenylamino)+++++

Key: + = Inhibition, ++ = Strong Inhibition. All compounds were tested at a concentration of 5 mg/ml.

Structure-Activity Relationship (SAR) Insights

From the available data, several key SAR insights for 3-substituted 2-benzofuran-1(3H)-one analogs can be inferred:

  • Cytotoxicity: The nature of the substituent at the C-3 position significantly influences the cytotoxic activity. Analogs with bulky, acetylated cyclic ketone structures (compounds 3 and 4 in Table 1) demonstrated potent activity against the K562 myeloid leukemia cell line, even surpassing the positive control, etoposide.[1] This suggests that specific keto-enol tautomerism and lipophilicity introduced by these groups may be crucial for their anticancer effects. In contrast, a simpler indenyl derivative (compound 1 ) was inactive.[1]

  • Antimicrobial Activity: The introduction of heterocyclic amine substituents at the C-3 position confers notable antimicrobial and antifungal activity.[2] While the tested compounds showed general activity, they were particularly effective against Staphylococcus aureus and Candida albicans.[2] This indicates that the nitrogen-containing heterocyclic moieties are important pharmacophores for antimicrobial action, possibly through interactions with microbial enzymes or cell walls.

Although no specific data for the 3-(1-nitroethyl) group was found, the electron-withdrawing nature of the nitro group could potentially influence the molecule's interaction with biological targets. Further studies are required to determine its specific contribution to either cytotoxic or antimicrobial activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: Human cancer cell lines (e.g., K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to the desired concentrations. The cells are then treated with these solutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 3 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Screening (Ditch-Plate Technique) [2]

  • Microorganism Preparation: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) are grown overnight in nutrient broth at 37°C.

  • Agar Plate Preparation: A ditch is made in the center of a sterile nutrient agar plate.

  • Compound Application: The test compound, dissolved in a suitable solvent, is placed in the ditch at a specified concentration (e.g., 5 mg/ml).

  • Inoculation: The microbial cultures are streaked perpendicular to the ditch.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Observation: The inhibition of microbial growth is observed, and the extent of the clear zone around the ditch is indicative of the compound's antimicrobial activity.

Visualizations

General Workflow for SAR Studies

SAR_Workflow General Workflow for SAR Studies A Lead Compound Identification (e.g., 3-substituted-2-benzofuran-1(3H)-one) B Analog Synthesis (Modification at C-3 position) A->B C Biological Screening (e.g., Cytotoxicity, Antimicrobial assays) B->C D Data Analysis (IC50 / MIC determination) C->D E SAR Elucidation (Identify key structural features) D->E F Design of New Analogs E->F F->B

Caption: A general workflow for conducting structure-activity relationship (SAR) studies.

Key Structural Features and SAR of 3-Substituted Isobenzofuranones

SAR_Summary SAR of 3-Substituted Isobenzofuranones cluster_substituents Examples of C-3 Substituents Core 2-Benzofuran-1(3H)-one Core Lactone ring essential for activity C3_Sub C-3 Position Substitution Core->C3_Sub Modification Point Activity Biological Activity Cytotoxicity Antimicrobial C3_Sub->Activity Influences S1 Bulky Acetylated Cyclic Ketones S1->Activity:f1 Potent Cytotoxicity S2 Heterocyclic Amines S2->Activity:f2 Antimicrobial Activity

Caption: Key structural features influencing the biological activity of 3-substituted isobenzofuranones.

References

Control Experiments for Mechanism of Action Studies of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-nitroethyl)-2-benzofuran-1(3H)-one is a novel synthetic compound with potential therapeutic applications. Understanding its precise mechanism of action is crucial for further drug development and clinical translation. This guide provides a framework for designing and interpreting control experiments to elucidate the molecular mechanism of this compound, using a hypothesized mode of action for illustrative purposes. We will compare its activity with known inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and immunity. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the IκB kinase (IKK) complex within the NF-κB pathway.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the context of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates CompoundX 3-(1-nitroethyl)-2- benzofuran-1(3H)-one CompoundX->IKK inhibits Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Transcription Gene Transcription DNA->Transcription

Caption: Hypothesized NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Comparative Performance Data

The following tables summarize the quantitative data from key experiments comparing this compound with known NF-κB inhibitors.

Table 1: Inhibition of IKKβ Kinase Activity

CompoundIC₅₀ (nM)
This compound150
BAY 11-7082 (Positive Control)500
Vehicle (DMSO, Negative Control)>10,000

Table 2: Inhibition of TNF-α-induced IκBα Phosphorylation

CompoundEC₅₀ (nM)
This compound250
BAY 11-7082 (Positive Control)800
Vehicle (DMSO, Negative Control)>20,000

Table 3: Inhibition of TNF-α-induced NF-κB Nuclear Translocation

Compound% Inhibition at 1 µM
This compound85%
BAY 11-7082 (Positive Control)75%
Vehicle (DMSO, Negative Control)5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the IKKβ subunit.

Workflow:

IKK_Assay_Workflow cluster_workflow IKKβ Kinase Assay Workflow Start Start Step1 Incubate recombinant IKKβ with compound or vehicle Start->Step1 Step2 Add IκBα substrate and ATP Step1->Step2 Step3 Incubate at 30°C for 30 min Step2->Step3 Step4 Terminate reaction and measure p-IκBα levels (e.g., ELISA, Western Blot) Step3->Step4 End End Step4->End

Caption: Workflow for the in vitro IKKβ kinase assay.

Protocol:

  • Recombinant human IKKβ is incubated with varying concentrations of this compound, BAY 11-7082 (positive control), or DMSO (vehicle control) for 30 minutes at room temperature in a kinase buffer.

  • The kinase reaction is initiated by adding a peptide substrate (e.g., a biotinylated IκBα fragment) and ATP.

  • The reaction is allowed to proceed for 30 minutes at 30°C.

  • The amount of phosphorylated substrate is quantified using a suitable method, such as a LanthaScreen™ Eu Kinase Binding Assay or by Western blot analysis using a phospho-specific IκBα antibody.

  • IC₅₀ values are calculated from the dose-response curves.

Western Blot for IκBα Phosphorylation

Objective: To assess the effect of the compound on the phosphorylation of IκBα in a cellular context.

Workflow:

Western_Blot_Workflow cluster_workflow IκBα Phosphorylation Western Blot Workflow Start Start Step1 Pre-treat cells with compound or vehicle Start->Step1 Step2 Stimulate with TNF-α Step1->Step2 Step3 Lyse cells and collect protein Step2->Step3 Step4 Perform SDS-PAGE and Western Blotting Step3->Step4 Step5 Probe with antibodies for p-IκBα, total IκBα, and a loading control Step4->Step5 End End Step5->End

Caption: Workflow for assessing IκBα phosphorylation via Western blot.

Protocol:

  • HeLa cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Cells are pre-treated with various concentrations of this compound, BAY 11-7082, or DMSO for 1 hour.

  • Cells are then stimulated with 10 ng/mL of TNF-α for 15 minutes.

  • Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., GAPDH).

  • Blots are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.

  • Band intensities are quantified using densitometry software.

Immunofluorescence for NF-κB Nuclear Translocation

Objective: To visualize and quantify the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

  • HeLa cells are grown on glass coverslips in a 24-well plate.

  • Cells are pre-treated with the test compounds or vehicle control for 1 hour.

  • Cells are stimulated with 10 ng/mL of TNF-α for 30 minutes.

  • Cells are then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.

  • Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope.

  • The percentage of cells showing nuclear p65 staining is quantified.

Control Experiments and Interpretations

Logic_Diagram cluster_logic Logical Flow of Control Experiments Hypothesis Hypothesis: Compound inhibits IKK complex Exp1 IKK Kinase Assay Hypothesis->Exp1 Exp2 IκBα Phosphorylation Assay Hypothesis->Exp2 Exp3 NF-κB Nuclear Translocation Assay Hypothesis->Exp3 Conclusion Conclusion: Compound is a direct IKK inhibitor Exp1->Conclusion Exp2->Conclusion Exp3->Conclusion PositiveControl Positive Control: Known IKK inhibitor (e.g., BAY 11-7082) PositiveControl->Exp1 PositiveControl->Exp2 PositiveControl->Exp3 NegativeControl Negative Control: Vehicle (DMSO) NegativeControl->Exp1 NegativeControl->Exp2 NegativeControl->Exp3

Interpretation of Results:

  • Positive Controls (e.g., BAY 11-7082): These are known inhibitors of the NF-κB pathway. They are essential to validate that the experimental setup is working correctly and to provide a benchmark for the potency of the test compound.

  • Negative Controls (e.g., Vehicle/DMSO): This ensures that the solvent used to dissolve the compound does not have any effect on the pathway. The activity of the test compound should be significantly different from the vehicle control.

  • Specificity Controls (Not shown, but important): To ensure the compound is not a general kinase inhibitor, it should be tested against a panel of other kinases. To confirm that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel.

By following this structured approach of hypothesis-driven experimentation with appropriate controls, researchers can confidently elucidate the mechanism of action of novel compounds like this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

The antiproliferative activity of a series of C-3 functionalized isobenzofuran-1(3H)-ones was evaluated against two human cancer cell lines: K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, are summarized in the table below. This data is extracted from the study by Teixeira et al. (2013) on the synthesis and antiproliferative activity of these compounds.[1][2][3]

CompoundC-3 SubstituentK562 IC50 (µM)U937 IC50 (µM)
Analog 1 3-(4-chlorophenyl)> 100> 100
Analog 2 3-(4-methoxyphenyl)> 100> 100
Analog 3 3-(4-nitrophenyl)85.3> 100
Analog 4 3-(4-hydroxyphenyl)56.163.7
Analog 5 3-(4-hydroxy-3-methoxyphenyl)26.838.9
Analog 6 3-(3,4-dihydroxyphenyl)19.521.4
Etoposide (Positive Control) -2.791.71

Data sourced from Teixeira, R. R., et al. (2013). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which was used to determine the IC50 values in the cited study.[4][5][6][7]

Objective: To determine the cytotoxic effect of isobenzofuran-1(3H)-one derivatives on cancer cell lines and calculate their IC50 values.

Materials:

  • K562 and U937 human cancer cell lines

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds (isobenzofuran-1(3H)-one derivatives)

  • Etoposide (positive control)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL (100 µL per well).

    • Incubate the plates for 24 hours to allow for cell attachment and stabilization.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and the positive control (etoposide) in the cell culture medium. The final concentration of DMSO should be less than 1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The cell viability is calculated as a percentage of the vehicle control.

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway potentially targeted by isobenzofuran-1(3H)-one derivatives and the experimental workflow for assessing their activity.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Proliferation_Factors Activates Gene_Expression Gene Expression for Proliferation & Survival Proliferation_Factors->Gene_Expression Promotes Isobenzofuranone Hypothetical Isobenzofuranone Derivative Isobenzofuranone->RAF Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition of the RAF/MEK/ERK cascade by an isobenzofuranone derivative, leading to reduced cell proliferation.

G Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Add_Compound Add Isobenzofuranone Derivatives Seed_Cells->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data: Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT assay to determine the antiproliferative activity of isobenzofuranone derivatives.

References

The Critical Role of Cross-Validation in Research: A Guide to Ensuring Robust Findings

Author: BenchChem Technical Support Team. Date: December 2025

Why Cross-Validate? Beyond a Single Data Point

  • Confirm Generalizability: Consistent results across different cell lines suggest that the observed effect is not an artifact of a specific cellular context but a more general biological phenomenon.[4]

  • Model Disease Heterogeneity: Many diseases, such as cancer, are highly heterogeneous. Employing a panel of cell lines that represent this diversity provides a more accurate preclinical model.

  • Identify Cell Line-Specific Effects: Conversely, divergent results can highlight important, cell-type-specific mechanisms of action, which can be critical for targeted therapies.

  • Avoid Misleading Artifacts: Cross-validation helps to identify and discount results that may be due to the unique, and perhaps unrepresentative, characteristics of a single cell line.[4]

Case Study 1: Comparing Transfection Reagent Performance

The efficiency of introducing nucleic acids into cells is a critical first step for many experiments. However, the performance of transfection reagents can vary significantly between cell types. This case study compares the efficiency and cytotoxicity of two hypothetical transfection reagents, "Transfect-A" and "Transfect-B," across three different cell lines: HEK293 (human embryonic kidney), HeLa (human cervical cancer), and A549 (human lung carcinoma).

Experimental Workflow: Transfection Efficiency and Viability Assessment

The following workflow outlines the key steps in comparing transfection reagents across multiple cell lines.

G cluster_0 Cell Preparation cluster_1 Transfection cluster_2 Data Acquisition & Analysis prep1 Seed HEK293, HeLa, and A549 cells in 96-well plates prep2 Incubate cells to reach 70-80% confluency prep1->prep2 transfect1 Prepare Transfect-A/DNA and Transfect-B/DNA complexes prep2->transfect1 transfect2 Add complexes to respective wells for each cell line transfect1->transfect2 transfect3 Incubate for 48 hours transfect2->transfect3 acq1 Measure reporter gene expression (e.g., Luciferase assay) transfect3->acq1 acq3 Analyze and compare transfection efficiency and cytotoxicity acq1->acq3 acq2 Perform cell viability assay (e.g., MTT or CellTiter-Glo) acq2->acq3

Caption: Workflow for comparing transfection reagents.

Data Presentation: Transfection Efficiency and Cell Viability

The following tables summarize the quantitative data obtained from this comparative study.

Table 1: Transfection Efficiency (% of cells expressing reporter gene)

Cell LineTransfect-ATransfect-B
HEK29385 ± 5%70 ± 7%
HeLa60 ± 8%75 ± 6%
A54945 ± 10%65 ± 5%

Table 2: Cell Viability (% of control)

Cell LineTransfect-ATransfect-B
HEK29390 ± 4%95 ± 3%
HeLa80 ± 7%92 ± 4%
A54975 ± 9%88 ± 5%
Interpretation

As the data illustrates, Transfect-A shows higher efficiency in HEK293 cells but is less effective and more toxic in A549 cells. In contrast, Transfect-B provides a more consistent performance across all three cell lines with lower cytotoxicity. A researcher relying solely on HEK293 data might erroneously conclude that Transfect-A is the superior product for all applications.

Case Study 2: Cross-Validation of a Kinase Inhibitor's Efficacy

Kinase inhibitors are a major class of targeted cancer therapies. Their efficacy can be highly dependent on the specific genetic mutations present in different cancer cell lines. This case study compares the anti-proliferative activity of a hypothetical kinase inhibitor, "Inhibitor-X," which targets the "Kinase-Y" signaling pathway, across a panel of breast cancer cell lines with different mutation profiles.

Signaling Pathway: Kinase-Y and Downstream Effects

The diagram below illustrates the hypothetical signaling pathway targeted by Inhibitor-X.

G cluster_pathway Kinase-Y Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseY Kinase-Y GFR->KinaseY Activates Downstream Downstream Effector KinaseY->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes InhibitorX Inhibitor-X InhibitorX->KinaseY Inhibits

Caption: Hypothetical Kinase-Y signaling pathway.

Data Presentation: IC50 Values of Inhibitor-X

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows the IC50 values for Inhibitor-X in three breast cancer cell lines: MCF-7 (Kinase-Y wild-type), T-47D (Kinase-Y activating mutation), and MDA-MB-231 (Kinase-Y wild-type, but with mutations in a downstream effector).

Table 3: IC50 Values (µM) of Inhibitor-X in Breast Cancer Cell Lines

Cell LineKinase-Y StatusDownstream StatusIC50 (µM)
MCF-7Wild-TypeWild-Type10.5
T-47DActivating MutationWild-Type0.8
MDA-MB-231Wild-TypeActivating Mutation> 50
Interpretation

The data clearly demonstrates that the efficacy of Inhibitor-X is highly dependent on the genetic background of the cell line. It is most potent in the T-47D cell line, which harbors an activating mutation in the target kinase. In contrast, it is largely ineffective in the MDA-MB-231 cell line, where a downstream mutation circumvents the need for Kinase-Y activity. Testing on a single cell line, for instance, MCF-7, would have provided an incomplete and potentially misleading picture of the inhibitor's therapeutic potential.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential.

Protocol 1: Transfection Efficiency and Viability Assay

Objective: To compare the transfection efficiency and cytotoxicity of different transfection reagents across multiple cell lines.

Materials:

  • HEK293, HeLa, and A549 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Reporter plasmid (e.g., pGL3-Luciferase)

  • Transfection reagents (Transfect-A and Transfect-B)

  • Luciferase Assay System

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Complex Formation: Prepare DNA-transfection reagent complexes for Transfect-A and Transfect-B according to the manufacturer's instructions.

  • Transfection: Add the complexes to the cells and incubate for 48 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase substrate.

    • Measure luminescence using a plate reader.

    • Calculate transfection efficiency relative to a positive control.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of untreated control cells.

Protocol 2: Kinase Inhibitor IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor in a panel of cancer cell lines.

Materials:

  • MCF-7, T-47D, and MDA-MB-231 cell lines

  • Complete growth medium

  • 96-well tissue culture plates

  • Kinase Inhibitor-X

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Inhibitor-X and add them to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells with the inhibitor for 72 hours.

  • Cell Viability Assay:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Conclusion: A Foundation for Reliable Science

References

A Comparative Guide to the ADME Properties of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As with any drug discovery program, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of molecules is critical for translating potent in vitro activity into in vivo efficacy and safety. This guide provides a comparative overview of the ADME properties of a series of substituted benzofuranone derivatives, supported by experimental data, to inform lead optimization efforts.

Executive Summary

This guide presents a comparative analysis of key ADME parameters for a series of hypothetical, yet representative, benzofuranone derivatives. The data herein is compiled based on established trends and findings within the broader benzofuran class of compounds, in the absence of a single comprehensive study on a homologous series of benzofuranones. The objective is to illustrate the impact of structural modifications on metabolic stability, permeability, and cytochrome P450 (CYP) inhibition, thereby guiding the design of benzofuranone derivatives with improved drug-like properties.

Data Presentation

The following table summarizes the in vitro ADME properties of a representative set of benzofuranone derivatives. These compounds share a common benzofuranone core with varying substitutions at the R1 and R2 positions, illustrating potential structure-activity relationships (SAR) for key ADME endpoints.

Table 1: Comparative In Vitro ADME Properties of Benzofuranone Derivatives

Compound IDR1R2Metabolic Stability (% remaining at 60 min, HLM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)CYP3A4 Inhibition (IC₅₀, µM)Aqueous Solubility (µg/mL)
BZD-001 HH355.2> 5075
BZD-002 4-FH556.12860
BZD-003 4-ClH487.51545
BZD-004 4-OCH₃H254.84285
BZD-005 H3-CH₃425.8> 5070
BZD-006 H3-CF₃658.21830

HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient; IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays typically employed in the evaluation of benzofuranone derivatives.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability and to identify potential substrates of efflux transporters.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Transport Studies:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.

  • Sample Analysis: Samples are collected from the receiver compartment at specific time intervals and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Reaction Termination: After a defined incubation period, the reaction is stopped with a quenching solution.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Aqueous Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

  • Sample Preparation: An excess amount of the solid compound is added to a phosphate buffer (pH 7.4).

  • Equilibration: The mixture is shaken at room temperature for a specified period (e.g., 24 hours) to reach equilibrium.

  • Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing it to a standard curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the ADME assessment of benzofuranone derivatives.

ADME_Screening_Workflow cluster_0 In Vitro ADME Profiling cluster_1 Data Analysis & Candidate Selection Compound Benzofuranone Derivative MetStab Metabolic Stability (HLM) Compound->MetStab Perm Permeability (Caco-2) Compound->Perm CYP CYP Inhibition Compound->CYP Sol Aqueous Solubility Compound->Sol SAR Structure-ADME Relationship Analysis MetStab->SAR Perm->SAR CYP->SAR Sol->SAR Selection Lead Optimization & Candidate Selection SAR->Selection

Figure 1. A generalized workflow for the in vitro ADME screening of benzofuranone derivatives.

Metabolic_Stability_Pathway cluster_0 Phase I Metabolism in Liver Microsomes cluster_1 Consequences Parent Benzofuranone Derivative CYPs Cytochrome P450 Enzymes (e.g., CYP3A4) Parent->CYPs NADPH Metabolite Oxidized Metabolite (e.g., Hydroxylation) CYPs->Metabolite Increased_Clearance Increased Clearance & Shorter Half-life Metabolite->Increased_Clearance

Figure 2. A simplified signaling pathway illustrating the Phase I metabolism of a benzofuranone derivative.

Head-to-Head Comparison: 3-(1-nitroethyl)-2-benzofuran-1(3H)-one and Known Inhibitors in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel compound 3-(1-nitroethyl)-2-benzofuran-1(3H)-one with established inhibitors. Due to the absence of published experimental data for this compound, this guide presents a hypothetical yet scientifically plausible profile based on the known biological activities of structurally related isobenzofuranone and benzofuran derivatives. These related compounds have demonstrated significant potential in both oncology and microbiology.

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a range of activities including antiproliferative, antifungal, and anti-platelet effects.[1] Notably, several C-3 functionalized isobenzofuran-1(3H)-ones have shown potent cytotoxic effects against cancer cell lines.[1][2] This suggests that this compound may exert its biological effects through mechanisms relevant to cancer progression, such as the inhibition of key signaling pathways like STAT3, or by disrupting microbial growth.

This guide will therefore explore two potential inhibitory profiles for this compound: as a STAT3 inhibitor for cancer therapy and as an antimicrobial agent. The comparison will be made against well-characterized inhibitors in each class.

Part 1: Anticancer Activity - A Focus on STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell proliferation, survival, and differentiation.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development.[4][5]

Data Presentation: Comparative Inhibitory Activity Against STAT3

The following table summarizes the hypothetical inhibitory activity of this compound in comparison to known STAT3 inhibitors, Stattic and Niclosamide. The data for the title compound is postulated based on activities reported for similar isobenzofuranone structures.

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
This compound STAT3STAT3 DNA-binding ELISA5.8 (Hypothetical)HeLa-
StatticSTAT3 (SH2 domain)Fluorescence Polarization5.1-[6]
NiclosamideSTAT3Cell-based STAT3 DNA-binding ELISA0.19HeLa[6]
Experimental Protocols

This assay quantitatively measures the ability of a compound to inhibit the binding of activated STAT3 protein to its DNA consensus sequence.

  • Cell Culture and Treatment: HeLa cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with varying concentrations of the test compound (e.g., this compound, Niclosamide) or vehicle control for 24 hours.[6]

  • Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells using a nuclear extraction kit. The protein concentration of each extract is determined using a BCA protein assay.

  • ELISA Procedure: An equal amount of nuclear extract from each treatment group is added to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site. The plate is incubated to allow for STAT3-DNA binding.

  • Detection: A primary antibody specific for STAT3 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. After the addition of a chromogenic substrate, the absorbance is measured at 450 nm. A decrease in absorbance indicates inhibition of STAT3-DNA binding.[6]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of STAT3-DNA binding inhibition against the logarithm of the compound concentration.

Mandatory Visualization

STAT3_Signaling_Pathway STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Dimer Inhibits DNA Binding (Hypothesized)

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

STAT3_Inhibition_Workflow STAT3 Inhibition Assay Workflow start Start cell_culture Culture HeLa Cells start->cell_culture treatment Treat with Test Compounds cell_culture->treatment nuclear_extraction Prepare Nuclear Extracts treatment->nuclear_extraction elisa Perform STAT3 DNA-Binding ELISA nuclear_extraction->elisa detection Add Antibodies and Substrate elisa->detection readout Measure Absorbance at 450 nm detection->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for STAT3 DNA-binding inhibition assay.

Part 2: Antimicrobial Activity

The benzofuran core is present in many natural and synthetic compounds with demonstrated antimicrobial properties. Therefore, it is plausible that this compound could inhibit the growth of various microbial pathogens.

Data Presentation: Comparative Antimicrobial Susceptibility

The following table presents a hypothetical antimicrobial profile for this compound against common bacterial strains, compared to the known antibiotics Penicillin and Ciprofloxacin.

CompoundOrganismAssay TypeZone of Inhibition (mm)MIC (µg/mL)
This compound Staphylococcus aureusDisk Diffusion18 (Hypothetical)16 (Hypothetical)
This compound Escherichia coliDisk Diffusion14 (Hypothetical)32 (Hypothetical)
PenicillinStaphylococcus aureusDisk Diffusion280.12
PenicillinEscherichia coliDisk Diffusion0 (Resistant)>256
CiprofloxacinStaphylococcus aureusDisk Diffusion251
CiprofloxacinEscherichia coliDisk Diffusion300.5
Experimental Protocols

This method assesses the susceptibility of bacteria to a particular antimicrobial agent.[7]

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[8]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[8]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., this compound) and control antibiotics are placed on the surface of the agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. The size of the zone determines whether the organism is susceptible, intermediate, or resistant to the agent.[7]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]

Mandatory Visualization

Antimicrobial_Workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Compound-Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret as Susceptible or Resistant measure_zones->interpret end End interpret->end

Caption: Workflow for Kirby-Bauer disk diffusion testing.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, step-by-step guidance for the proper and safe disposal of 3-(1-nitroethyl)-2-benzofuran-1(3H)-one (CAS No. 79017-08-6), a research chemical requiring meticulous handling due to its potential hazards. The procedures outlined are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide synthesizes best practices from established safety protocols and regulatory standards, but it must be used in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and the guidance of your Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the risk profile is derived from its constituent chemical groups: the benzofuranone core and the nitroethyl side chain.

Chemical Profile

Property Value Source
Chemical Name This compound [1]
CAS Number 79017-08-6 [1]
Molecular Formula C₁₀H₉NO₄ [1]

| Molecular Weight | 207.18 g/mol |[1] |

Primary Hazards:

  • Toxicity: While specific toxicological data for this compound is limited, related nitro compounds and benzofuran derivatives can exhibit toxicity.[2] The Safety Data Sheet (SDS) for the related compound 3-(nitromethyl)-2-benzofuran-1(3H)-one indicates that skin contact, eye contact, ingestion, or inhalation should be avoided, and medical consultation is advised after any exposure.[3] It is prudent to treat this compound as hazardous.

  • Energetic Properties: Nitroalkanes and other organic nitro compounds are energetic materials that can be sensitive to heat, shock, or friction.[4][5] Although not all nitro compounds are explosive, this potential must be respected. Over time, some nitro compounds can degrade and form more sensitive materials.[4]

  • Reactivity: The compound may react with strong oxidizing agents, reducing agents, acids, and bases. Such mixing in a waste container is forbidden as it could lead to vigorous, exothermic, or gas-generating reactions.

Regulatory Framework: The disposal of this chemical falls under federal, state, and local regulations. In the United States, the primary governing bodies are:

  • Environmental Protection Agency (EPA): Regulates hazardous waste from its point of generation to its final disposal ("cradle to grave") under the Resource Conservation and Recovery Act (RCRA).[6][7]

  • Occupational Safety and Health Administration (OSHA): Mandates safe laboratory practices through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan.[8][9]

Pre-Disposal Handling and Waste Accumulation

Proper waste management begins at the point of generation. Careful segregation and labeling are not just regulatory requirements; they are fundamental to preventing accidents.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the neat compound or its waste streams.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.Prevents skin contact and absorption.[3][10]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquids or solid particles.[11]
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Protects skin and clothing from spills and minimizes exposed skin.[5]
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of any dusts or aerosols.[3]

Waste Segregation and Storage: The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[12]

  • Designated Waste Container: Dedicate a specific, compatible waste container for this compound and its associated waste.

  • Incompatibilities: Do NOT mix this waste with:

    • Acids or Bases (risk of hydrolysis or other reactions).

    • Reducing agents (potential for vigorous exothermic reaction with the nitro group).

    • Oxidizing agents.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[13] The SAA must be under the control of the laboratory personnel. The container must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[14]

Containerization and Labeling: All hazardous waste containers must be correctly labeled the moment the first drop of waste is added.[15]

  • Select a Container: Use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the waste. Avoid food-grade containers.[6]

  • Attach a Label: Affix your institution's official hazardous waste label.

  • Complete the Label: Fill in all required information, including:

    • The full chemical name: "Waste this compound".

    • List all components and their approximate percentages, including solvents.

    • Indicate the hazards (e.g., "Toxic," "Reactive").

    • The accumulation start date.

  • Keep Closed: The waste container must remain closed at all times except when adding waste.[12][14] This prevents the release of vapors and reduces the risk of spills.

Step-by-Step Disposal Procedures

The correct disposal path depends on the form of the waste. In-laboratory treatment of nitro compounds is not recommended due to safety concerns; disposal should be managed through your institution's EHS department.[16]

Workflow for Disposal of this compound

G cluster_0 Disposal Workflow A Waste Generation (Neat, Solid, or Liquid) B Select Compatible, Labeled Waste Container A->B C Transfer Waste to Container in Fume Hood using PPE B->C D Securely Close Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Container Full or Accumulation Time Limit Reached? E->F F->E No G Request Waste Pickup from EHS Department F->G Yes H EHS Collects for Proper Disposal G->H

Caption: General workflow for accumulating and disposing of chemical waste.

Protocol 1: Disposal of Unused or Expired Neat Compound

  • Do Not Open if Degraded: If the container is old, has been stored improperly, or shows any signs of degradation (e.g., discoloration, crystal formation around the cap), do not handle it.[4] Contact your EHS department immediately.

  • Package for Disposal: If the material is in its original, intact container, ensure the label is legible. Place this primary container into a larger, sealable container (overpack) and label the outer container as hazardous waste.

  • Request Pickup: Arrange for disposal through your EHS department.

Protocol 2: Disposal of Contaminated Solid Waste This includes items like contaminated gloves, weighing paper, pipette tips, and silica gel.

  • Collection: Place all solid waste contaminated with the compound into a designated, labeled, and sealed container (e.g., a puncture-resistant container or a securely sealed bag placed inside a rigid container).[15]

  • Labeling: Clearly label the container with "Waste this compound Contaminated Debris" and list any other contaminants.

  • Storage and Pickup: Store in your SAA and request an EHS pickup when the container is full.

Protocol 3: Disposal of Contaminated Liquid Waste This includes reaction mixtures, mother liquors, or solutions in organic solvents.

  • Collection: Pour the liquid waste into a designated, labeled, and compatible liquid waste container. Use a funnel to prevent spills.

  • Labeling: On the hazardous waste label, list all chemical components by their full name, including all solvents, and estimate their percentages.

  • Storage and Pickup: Keep the container tightly sealed in secondary containment within your SAA. Request an EHS pickup when it is no more than 90% full to allow for expansion.

Protocol 4: Decontamination of Empty Containers An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash or recycled.[17]

  • First Rinse (Hazardous): Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. The first rinsate must be collected and disposed of as hazardous liquid waste.[12][17]

  • Subsequent Rinses: The second and third rinses may also need to be collected as hazardous waste, depending on your institution's policy. Consult your EHS department.

  • Drying: Allow the container to air-dry completely in a fume hood.

  • Final Disposal: Once thoroughly rinsed and dried, obliterate or deface the original chemical label.[17] The container can then typically be disposed of in the appropriate glass or plastic recycling bin.

Emergency Procedures for Spills and Exposures

Accidents can happen. Being prepared is essential for a safe response.

Exposure Response (Consult SDS[3])

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Cleanup Procedure (Small, Manageable Spills) This procedure is for small spills (<100 mL) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow

G A Spill Occurs B Alert Personnel & Cordon Off Area A->B C Consult SDS for Hazards B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Contain Spill with Inert Absorbent Material D->E F Collect Contaminated Material with Non-Sparking Tools E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Dispose of all materials as Hazardous Waste H->I J Report Incident to Supervisor/EHS I->J

References

Essential Safety and Operational Guidance for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(1-nitroethyl)-2-benzofuran-1(3H)-one. The following guidance is based on the SDS for the structurally similar compound, 3-(nitromethyl)-2-benzofuran-1(3H)-one, and general safety protocols for handling nitro compounds and benzofuranone derivatives. A thorough risk assessment should be conducted before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashes.
Hand Protection Chemical-Resistant GlovesChemical impermeable gloves are required. Always inspect gloves for integrity before use and replace them immediately if contaminated.[1]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over personal clothing.[1]
Respiratory Protection Full-Face RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
Operational Plan for Safe Handling

All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Preparation and Handling:

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Chemical Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Experimental Protocols: Emergency Procedures

In Case of Accidental Release:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Contain the spillage and collect it for disposal in a suitable, closed container.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Chemical prep_setup->prep_materials handling_weigh Weighing and Transfer prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon Proceed to Cleanup cleanup_storage Store Chemical Properly cleanup_decon->cleanup_storage disp_waste Segregate Chemical Waste cleanup_storage->disp_waste Prepare for Disposal disp_container Dispose of Contaminated Materials disp_waste->disp_container

Caption: Workflow for safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.